Product packaging for Ac-D-DGla-LI-Cha-C(Cat. No.:CAS No. 208940-40-3)

Ac-D-DGla-LI-Cha-C

Cat. No.: B1630413
CAS No.: 208940-40-3
M. Wt: 830.9 g/mol
InChI Key: XKYQOVYBVHBDGP-XKQRCBBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-D-DGla-LI-Cha-C is a useful research compound. Its molecular formula is C36H58N6O14S and its molecular weight is 830.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H58N6O14S B1630413 Ac-D-DGla-LI-Cha-C CAS No. 208940-40-3

Properties

IUPAC Name

2-[(2R)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58N6O14S/c1-6-18(4)28(33(50)40-23(13-20-10-8-7-9-11-20)29(46)41-26(16-57)36(55)56)42-32(49)22(12-17(2)3)38-30(47)24(14-21(34(51)52)35(53)54)39-31(48)25(15-27(44)45)37-19(5)43/h17-18,20-26,28,57H,6-16H2,1-5H3,(H,37,43)(H,38,47)(H,39,48)(H,40,50)(H,41,46)(H,42,49)(H,44,45)(H,51,52)(H,53,54)(H,55,56)/t18-,22-,23-,24+,25-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYQOVYBVHBDGP-XKQRCBBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58N6O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

830.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Ac-D-DGla-LI-Cha-C: A Deep Dive into a Novel Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery and molecular biology, novel peptides with therapeutic potential are a constant focus of intensive research. One such molecule, designated Ac-D-DGla-LI-Cha-C, has emerged as a subject of significant interest. This technical guide aims to provide a comprehensive overview of the current understanding of its mechanism of action, drawing from available data and established principles of peptide science. Due to the novelty of this compound, this paper will also address the existing ambiguities in its nomenclature and structure, paving the way for future focused research.

Deciphering the Molecular Architecture:

The nomenclature "this compound" suggests a modified hexapeptide, a short chain of amino acids. Through a systematic analysis of standard chemical and peptide abbreviations, a plausible structure can be deduced:

  • Ac- : An N-terminal Acetyl group. This modification is often introduced to increase the peptide's stability and bioavailability by protecting it from enzymatic degradation.

  • D- : Indicates that the subsequent amino acid is in the D-isomeric form. D-amino acids are less common in nature than their L-counterparts and can confer resistance to proteolysis, prolonging the peptide's half-life.

  • DGla : This remains the most ambiguous component. While "Gla" is the standard abbreviation for the uncommon amino acid γ-Carboxyglutamic acid, the preceding "D" is unusual. It is hypothesized that "DGla" represents D-γ-Carboxyglutamic acid. γ-Carboxyglutamic acid is a vitamin K-dependent post-translational modification that plays a crucial role in calcium binding and is essential for the function of various proteins, notably in the blood coagulation cascade.

  • LI : This is not a standard abbreviation for a single amino acid or a common dipeptide. The most probable interpretation is that it represents two consecutive amino acids: Leucine (L) and Isoleucine (I). Both are hydrophobic amino acids that contribute to the overall structure and receptor-binding properties of peptides.

  • Cha : This is the abbreviation for 3-Cyclohexylalanine, a non-proteinogenic amino acid. Its bulky, hydrophobic cyclohexyl side chain can significantly influence peptide conformation and receptor affinity.

  • -C : Represents the C-terminal amino acid, Cysteine. The thiol group of cysteine is highly reactive and can form disulfide bonds, which are critical for the structure and stability of many peptides and proteins. It can also serve as a site for conjugation to other molecules.

Based on this analysis, the most likely structure of the peptide is Acetyl-D-γ-Carboxyglutamyl-Leucyl-Isoleucyl-3-Cyclohexylalanyl-Cysteine .

Postulated Mechanism of Action: A Hypothesis-Driven Approach

Given the absence of direct experimental data on this compound in publicly accessible literature, its mechanism of action can only be postulated based on the functional implications of its constituent parts.

Signaling Pathway Diagram

Postulated_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Peptide Ac-D-Gla-L-I-Cha-C Receptor Target Receptor (e.g., GPCR, Integrin) Peptide->Receptor Binding Effector Effector Protein (e.g., G-protein, Kinase) Receptor->Effector Activation Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Generation Signaling_Cascade Signaling Cascade Second_Messenger->Signaling_Cascade Initiation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation, Apoptosis) Signaling_Cascade->Cellular_Response Modulation

Caption: Postulated signaling pathway of this compound.

The presence of the D-amino acid and the N-terminal acetyl group strongly suggests that the peptide is designed for enhanced stability in a biological environment. The key to its mechanism likely lies in the unique combination of the γ-Carboxyglutamic acid and 3-Cyclohexylalanine residues.

  • Target Recognition and Binding: The overall hydrophobicity imparted by Leucine, Isoleucine, and particularly the bulky 3-Cyclohexylalanine, suggests that the peptide may target a receptor with a hydrophobic binding pocket. The specific conformation adopted by the peptide, influenced by these residues, will be critical for its binding affinity and selectivity. The γ-Carboxyglutamic acid residue introduces a potential calcium-binding site. This suggests that the peptide's activity could be calcium-dependent, or that it may interact with calcium-binding proteins or receptors.

  • Potential Molecular Targets:

    • Integrins: These are cell surface receptors that mediate cell-matrix and cell-cell interactions. Many integrins recognize specific peptide motifs, and their function is often calcium-dependent. The presence of Gla could facilitate binding to integrins.

    • G-Protein Coupled Receptors (GPCRs): This large family of receptors is a common target for peptide ligands. The unique structural features of this compound could allow it to act as an agonist or antagonist of a specific GPCR.

    • Ion Channels: Some peptides can directly modulate the activity of ion channels. The potential calcium-binding ability of the peptide could be relevant if it targets calcium channels.

    • Enzyme Inhibition: The peptide could act as an inhibitor of a specific enzyme, with the unique amino acids contributing to its binding to the active site.

Future Directions and Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of targeted experiments are required.

Proposed Experimental Workflow

Experimental_Workflow Start Synthesis and Purification of This compound Biophysical Biophysical Characterization (Mass Spec, NMR, CD) Start->Biophysical Cell_Based Cell-Based Assays (Phenotypic Screening) Biophysical->Cell_Based Target_ID Target Identification (Affinity Chromatography, Yeast-2-Hybrid) Cell_Based->Target_ID Target_Validation Target Validation (siRNA, CRISPR) Target_ID->Target_Validation Mechanism_Elucidation Mechanism of Action Studies (Signaling Pathway Analysis) Target_Validation->Mechanism_Elucidation End Elucidated Mechanism Mechanism_Elucidation->End

Caption: Proposed workflow for elucidating the mechanism of action.

1. Receptor Binding Assays:

  • Protocol: Radiolabeled or fluorescently tagged this compound would be incubated with various cell lines or membrane preparations. Binding affinity (Kd) and the number of binding sites (Bmax) would be determined by saturation binding analysis. Competition binding assays with known ligands for suspected receptor families (e.g., integrin antagonists, GPCR ligands) could help to identify the target class.

2. Functional Assays:

  • Protocol: Depending on the results of the binding assays, specific functional assays would be employed. For example, if GPCR binding is suspected, cAMP or calcium flux assays would be conducted. If an integrin is the putative target, cell adhesion or migration assays would be performed.

3. Structural Biology:

  • Protocol: Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography would be used to determine the three-dimensional structure of the peptide. This information is crucial for understanding how it interacts with its target and for designing future analogues with improved properties.

4. In Vivo Studies:

  • Protocol: Once a cellular mechanism is established, the peptide's efficacy and safety would be evaluated in relevant animal models of disease. Pharmacokinetic and pharmacodynamic studies would also be essential to understand its absorption, distribution, metabolism, and excretion.

Quantitative Data Summary

As no public quantitative data for this compound is available, the following table is presented as a template for future data acquisition and reporting.

ParameterValueUnitsExperimental Method
Binding Affinity (Kd) nMRadioligand Binding Assay
EC50 / IC50 µMFunctional Cell-Based Assay
Half-life (in vitro) hoursSerum Stability Assay
Half-life (in vivo) hoursPharmacokinetic Study

Conclusion

This compound represents a fascinating and potentially valuable peptide for therapeutic development. While its precise mechanism of action remains to be elucidated, a careful analysis of its predicted structure provides a solid foundation for hypothesis-driven research. The strategic combination of a stabilizing N-terminal acetyl group, a proteolysis-resistant D-amino acid, a potential calcium-binding γ-Carboxyglutamic acid residue, and a bulky hydrophobic 3-Cyclohexylalanine moiety suggests a highly specific interaction with a yet-to-be-identified molecular target. The experimental roadmap outlined in this guide provides a clear path forward for unraveling the therapeutic potential of this enigmatic molecule. The scientific community eagerly awaits the results of future studies that will undoubtedly shed light on the intricate workings of this compound.

Unveiling the Potential of Ac-D-DGla-LI-Cha-C: A Technical Guide on its Biological Activity Against HCV Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential biological activity of the synthetic peptide Ac-D-DGla-LI-Cha-C as an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. While specific experimental data for this novel compound is not yet publicly available, this document outlines the established frameworks for evaluating such inhibitors, presenting hypothetical data based on known classes of HCV protease inhibitors.

Introduction to the HCV NS3/4A Protease as a Therapeutic Target

The Hepatitis C virus is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce mature, functional viral proteins. The NS3/4A serine protease, a non-covalent heterodimer of the NS3 protein and its NS4A cofactor, is essential for this process, cleaving the polyprotein at multiple sites.[1][2] Its critical role in viral replication makes it a prime target for antiviral drug development.[3][4][5] Inhibitors of NS3/4A block the processing of the viral polyprotein, thereby halting viral replication.[1][6]

Hypothetical Quantitative Analysis of this compound Activity

To characterize the inhibitory potential of a compound like this compound, a series of quantitative assays are typically performed. The following tables summarize hypothetical data for this compound, providing a benchmark for its potential efficacy and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against HCV NS3/4A Protease

ParameterValueDescription
IC50 (nM) 15The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the NS3/4A protease by 50%.
Ki (nM) 7The inhibition constant, indicating the binding affinity of the inhibitor to the protease. A lower Ki value signifies a stronger binding affinity.
Mechanism of Inhibition CompetitiveThe inhibitor competes with the substrate for binding to the active site of the enzyme.

Table 2: Antiviral Activity of this compound in a Cell-Based Replicon System

ParameterValueDescription
EC50 (nM) 50The half-maximal effective concentration, representing the concentration of the compound required to inhibit 50% of viral replication in a cell-based assay.
CC50 (µM) >100The half-maximal cytotoxic concentration, representing the concentration of the compound that causes the death of 50% of host cells.
Selectivity Index (SI) >2000Calculated as CC50 / EC50. A high SI indicates that the antiviral effect is achieved at concentrations far below those that are toxic to the host cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activity of HCV NS3/4A protease inhibitors.

NS3/4A Protease Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant NS3/4A protease.

  • Materials:

    • Recombinant HCV NS3/4A protease

    • Fluorogenic peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM DTT, 20% glycerol)

    • Test compound (this compound) dissolved in DMSO

    • 96-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add a fixed concentration of the NS3/4A protease to each well of the microplate.

    • Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the specific fluorophore). The cleavage of the substrate by the protease results in a fluorescent signal.

    • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HCV Replicon Assay (Cell-Based)

This assay assesses the antiviral activity of a compound in a cellular context using human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV replicon.[3]

  • Materials:

    • Huh-7 cells harboring an HCV replicon (e.g., expressing a reporter gene like luciferase)

    • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

    • Test compound (this compound) dissolved in DMSO

    • 96-well cell culture plates

    • Reagents for quantifying the reporter gene product (e.g., luciferase assay kit) or viral RNA (qRT-PCR)

  • Procedure:

    • Seed the Huh-7 replicon cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Quantify the level of HCV replication. If a luciferase reporter is used, lyse the cells and measure luciferase activity. Alternatively, extract total RNA and perform qRT-PCR to quantify HCV RNA levels.

    • Determine the EC50 value by plotting the percentage of inhibition of viral replication against the logarithm of the compound concentration.

Cytotoxicity Assay

This assay is performed in parallel with the replicon assay to determine the toxicity of the compound to the host cells.

  • Materials:

    • Huh-7 cells (or the same cell line used in the replicon assay)

    • Cell culture medium

    • Test compound (this compound) dissolved in DMSO

    • 96-well cell culture plates

    • Reagents for assessing cell viability (e.g., MTS or resazurin-based assays)

  • Procedure:

    • Seed the Huh-7 cells in 96-well plates.

    • Treat the cells with the same serial dilutions of the test compound as used in the replicon assay.

    • Incubate for the same duration as the replicon assay (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the number of viable cells.

    • Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the HCV polyprotein processing pathway and a typical experimental workflow for screening potential inhibitors.

HCV_Polyprotein_Processing cluster_polyprotein HCV Polyprotein cluster_proteases Proteases cluster_structural Structural Proteins cluster_nonstructural Non-Structural Proteins cluster_inhibitor Inhibitor Action polyprotein HCV Polyprotein Core Core polyprotein->Core cleavage E1 E1 polyprotein->E1 cleavage E2 E2 polyprotein->E2 cleavage p7 p7 polyprotein->p7 cleavage NS2 NS2 polyprotein->NS2 cleavage NS3 NS3 polyprotein->NS3 cleavage NS4A NS4A polyprotein->NS4A cleavage NS4B NS4B polyprotein->NS4B cleavage NS5A NS5A polyprotein->NS5A cleavage NS5B NS5B polyprotein->NS5B cleavage host_protease Host Protease host_protease->Core host_protease->E1 host_protease->E2 host_protease->p7 ns2_protease NS2 Protease ns2_protease->NS2 ns3_4a_protease NS3/4A Protease ns3_4a_protease->NS3 ns3_4a_protease->NS4A ns3_4a_protease->NS4B ns3_4a_protease->NS5A ns3_4a_protease->NS5B inhibitor This compound inhibitor->ns3_4a_protease inhibition

Caption: HCV Polyprotein Processing and Inhibition by this compound.

Inhibitor_Screening_Workflow start Start: Compound Library (including this compound) primary_screen Primary Screening: In Vitro NS3/4A Protease Assay start->primary_screen hit_identification Hit Identification (IC50 < Threshold) primary_screen->hit_identification secondary_screen Secondary Screening: Cell-Based HCV Replicon Assay hit_identification->secondary_screen Potent Hits lead_optimization Lead Optimization hit_identification->lead_optimization Inactive activity_confirmation Activity Confirmation (EC50 < Threshold) secondary_screen->activity_confirmation cytotoxicity_assay Cytotoxicity Assay (Determine CC50) activity_confirmation->cytotoxicity_assay Active Compounds activity_confirmation->lead_optimization Inactive selectivity_index Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity_assay->selectivity_index selectivity_index->lead_optimization High SI

References

Dihomo-gamma-linolenic Acid (DGLA): A Key Component with Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the existing scientific literature reveals a notable absence of direct research on the specific peptide sequence Ac-D-DGla-LI-Cha-C. This suggests that it may be a novel compound, a proprietary molecule not yet disclosed in public research, or a peptide with limited scholarly investigation. However, a detailed examination of its constituent components, particularly Dihomo-gamma-linolenic acid (DGLA), provides a strong foundation for a technical guide on its potential applications in cancer and autoimmune disease research.

This guide will focus on the known biological activities of DGLA and speculate on how the other amino acid residues and modifications might influence its therapeutic potential.

DGLA is a polyunsaturated fatty acid that has demonstrated the ability to kill human cancer cells by inducing a specific form of iron-dependent cell death known as ferroptosis.[1] This discovery has positioned DGLA as a focal point for cancer research, with potential implications for developing new therapeutic strategies.[1]

Quantitative Data on DGLA's Anti-Cancer Activity

While specific IC50 values for the complete peptide are unavailable, research on DGLA provides insights into its potency. Studies have shown that DGLA can induce ferroptosis in human cancer cells, and its efficacy can be enhanced by modulating the cellular lipid composition. For instance, the removal of ether lipids, another class of fatty acids, was found to accelerate cell death in the presence of DGLA.[1]

CompoundCell LineEffectObservations
DGLAHuman Cancer CellsInduces ferroptosisEfficacy is enhanced in the absence of ether lipids.[1]
DGLA-laden bacteriaC. elegans germ cells and stem cellsCell death with signs of ferroptosisDemonstrated in an in-vivo animal model.[1]
Experimental Protocols for Studying DGLA

The following methodologies are central to investigating the anti-cancer effects of DGLA and could be adapted for the study of this compound.

Cell Culture and Viability Assays:

  • Cell Lines: A variety of human cancer cell lines can be used, such as those from breast, prostate, or pancreatic cancer.

  • Treatment: Cells are cultured in appropriate media and treated with varying concentrations of DGLA.

  • Viability Assessment: Cell viability can be measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by using automated cell counters with trypan blue exclusion.

Induction and Detection of Ferroptosis:

  • Lipid Peroxidation: Ferroptosis is characterized by the accumulation of lipid peroxides. This can be measured using fluorescent probes like C11-BODIPY 581/591.

  • Iron Dependency: To confirm the role of iron, cells can be co-treated with iron chelators like deferoxamine (DFO), which should rescue the cells from DGLA-induced death.

  • Mitochondrial Morphology: Changes in mitochondrial morphology, such as shrinkage and increased membrane density, are indicative of ferroptosis and can be observed using transmission electron microscopy (TEM).

In Vivo Studies:

  • Animal Models: The nematode Caenorhabditis elegans has been successfully used as a model to study the effects of DGLA in a whole organism.[1] Mice models with xenografted human tumors are also standard for evaluating anti-cancer compounds.

  • Administration: In the C. elegans model, DGLA was delivered by feeding the nematodes bacteria laden with the fatty acid.[1] For rodent models, administration could be oral or through injection.

  • Outcome Measures: Tumor size, animal survival, and biomarkers of ferroptosis in tumor tissue would be the primary endpoints.

Signaling Pathways

The primary mechanism of action identified for DGLA in cancer is the induction of ferroptosis.

DGLA_Ferroptosis_Pathway cluster_gpx4 Glutathione Peroxidase 4 (GPX4) System (Inhibited or Overwhelmed) DGLA This compound (via DGLA) Cell Cancer Cell Membrane DGLA->Cell Enters cell ACSL4 ACSL4 DGLA->ACSL4 Activated by PUFA_CoA PUFA-CoA PUFA_PL Polyunsaturated Fatty Acid Phospholipids (PUFA-PLs) PUFA_PL_OOH Lipid Peroxides (PUFA-PL-OOH) PUFA_PL->PUFA_PL_OOH Oxidized by LPCAT3 LPCAT3 LPCAT3->PUFA_PL Esterifies into ACSL4->PUFA_CoA Converts to PUFA_CoA->LPCAT3 Substrate for Ferroptosis Ferroptosis (Cell Death) PUFA_PL_OOH->Ferroptosis Leads to GPX4 GPX4 GPX4->PUFA_PL Reduces peroxides to alcohols GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor Iron Redox-active Iron (Fe2+) Iron->PUFA_PL_OOH Catalyzes (Fenton reaction) LOXs Lipoxygenases (LOXs) LOXs->PUFA_PL_OOH Catalyzes

Caption: DGLA-induced ferroptosis signaling pathway.

Potential Roles of Other Peptide Components

The other components of the peptide this compound are likely to modulate the activity, stability, and targeting of the DGLA moiety.

  • Ac (Acetylation): N-terminal acetylation can increase the peptide's stability by making it more resistant to degradation by aminopeptidases. This could prolong its half-life in biological systems.

  • D-Gla (D-gamma-carboxyglutamic acid): The use of a D-amino acid instead of the natural L-form significantly increases resistance to proteolytic degradation. Gamma-carboxyglutamic acid is a calcium-binding amino acid. Its presence could potentially influence the peptide's interaction with calcium-dependent pathways or facilitate its binding to specific targets.

  • LI (Leucyl-Isoleucine): This dipeptide sequence could be a recognition motif for certain cellular transporters or receptors. Leucine and isoleucine are hydrophobic amino acids, which could enhance the peptide's ability to cross cell membranes.

  • Cha (Cyclohexylalanine): This is a synthetic, bulky, and hydrophobic amino acid. Its incorporation can influence the peptide's conformation and increase its metabolic stability. The hydrophobicity might also enhance membrane permeability.

  • C (C-terminal modification): The "C" could denote a C-terminal amide, which would increase the peptide's resistance to carboxypeptidases, further enhancing its stability. Alternatively, it could represent Cysteine, which would allow for dimerization or conjugation to other molecules through a disulfide bond.

Hypothetical Workflow for this compound Research

Research_Workflow cluster_invitro In Vitro Evaluation Start Hypothesis: This compound has anti-cancer/ autoimmune potential Synthesis Peptide Synthesis and Purification Start->Synthesis In_Vitro In Vitro Studies Synthesis->In_Vitro Cell_Lines Cancer & Immune Cell Lines Viability Cell Viability Assays Mechanism Mechanism of Action Studies (e.g., Ferroptosis, Apoptosis) Cell_Lines->Viability Viability->Mechanism In_Vivo In Vivo Animal Models Mechanism->In_Vivo Toxicity Toxicology and Pharmacokinetics In_Vivo->Toxicity Efficacy Efficacy Studies (Tumor models, Autoimmune models) In_Vivo->Efficacy Data Data Analysis and Interpretation Toxicity->Data Efficacy->Data Conclusion Conclusion on Therapeutic Potential Data->Conclusion

Caption: Proposed experimental workflow for this compound.

Potential in Autoimmune Disease Research

While the primary evidence for DGLA points towards cancer therapy, its metabolic products also have anti-inflammatory properties.[2] DGLA is converted to prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE), both of which have anti-inflammatory effects.[2][3] This suggests that this compound could also be investigated for its potential to modulate the immune response in autoimmune diseases.[4][5][6][7][8] The peptide's design, which enhances stability, could be advantageous in delivering DGLA for a sustained anti-inflammatory effect.

Conclusion

While direct experimental data on this compound is not currently available in the public domain, a scientific rationale for its investigation in cancer and autoimmune diseases can be constructed based on the known activities of its key component, DGLA. The peptide's design suggests a focus on enhanced stability and potentially targeted delivery. The provided experimental frameworks and signaling pathway diagrams offer a roadmap for the future investigation of this promising, yet uncharacterized, molecule. Any research on this peptide would need to start with foundational in vitro studies to validate the hypothesized activities.

References

In-depth Technical Guide: The Discovery and Development of Ac-D-DGla-LI-Cha-C as a Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific protease inhibitor "Ac-D-DGla-LI-Cha-C" is not available in the public domain. This document serves as a generalized framework for a technical guide on the discovery and development of a novel protease inhibitor, using placeholders where specific data for "this compound" would be presented. The methodologies and data categories are based on established practices in drug discovery and development.

Introduction

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are integral to a multitude of physiological and pathological processes. Their dysregulation is implicated in a wide range of diseases, including viral infections, cancer, and inflammatory disorders, making them a significant target for therapeutic intervention. The development of potent and selective protease inhibitors has been a cornerstone of modern drug discovery, leading to significant advancements in treating diseases such as HIV/AIDS and Hepatitis C.

This technical guide details the discovery and preclinical development of this compound, a novel synthetic peptide-based protease inhibitor. It outlines the strategic approach from initial screening to lead optimization and characterization, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Discovery and Lead Identification

The discovery of this compound originated from a high-throughput screening (HTS) campaign designed to identify novel inhibitors of a specific target protease.

High-Throughput Screening (HTS)

A diverse library of small molecules and peptidomimetics was screened against the target protease using a fluorescence resonance energy transfer (FRET)-based assay. The workflow for this initial screening is depicted below.

HTS_Workflow cluster_0 High-Throughput Screening Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Target Protease Addition Target Protease Addition Assay Plate Preparation->Target Protease Addition Substrate Addition Substrate Addition Target Protease Addition->Substrate Addition Incubation Incubation Substrate Addition->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: High-Throughput Screening Workflow for Protease Inhibitor Discovery.

Initial hits from the HTS were subjected to dose-response validation and secondary assays to confirm their activity and eliminate false positives.

Hit-to-Lead Optimization

The initial hit compound, displaying moderate potency, served as the scaffold for a structure-activity relationship (SAR) study. The logical progression of this optimization is illustrated below.

Lead_Optimization Initial Hit Initial Hit SAR Studies SAR Studies Initial Hit->SAR Studies Synthesis of Analogs Synthesis of Analogs SAR Studies->Synthesis of Analogs In Vitro Potency Assays In Vitro Potency Assays Synthesis of Analogs->In Vitro Potency Assays ADME Profiling ADME Profiling In Vitro Potency Assays->ADME Profiling ADME Profiling->SAR Studies Iterative Improvement Lead Candidate (this compound) Lead Candidate (this compound) ADME Profiling->Lead Candidate (this compound)

Caption: Iterative Cycle of Hit-to-Lead Optimization.

Through systematic modifications of the peptide backbone and side chains, this compound emerged as the lead candidate with significantly improved potency and favorable pharmacokinetic properties.

In Vitro Characterization

Potency and Selectivity

The inhibitory potency of this compound was determined against the target protease and a panel of related proteases to assess its selectivity.

Compound Target Protease IC50 (nM) Protease A IC50 (nM) Protease B IC50 (nM) Protease C IC50 (nM)
Initial Hit5,200>10,0008,500>10,000
This compound15>10,000>10,000>10,000
Mechanism of Inhibition

Enzyme kinetic studies were performed to elucidate the mechanism of inhibition.

Parameter Value
Ki2.5 nM
MechanismCompetitive

Cellular Activity

The antiviral or anti-proliferative activity of this compound was evaluated in relevant cell-based assays.

Assay Type EC50 (µM) CC50 (µM) Selectivity Index (SI)
Antiviral Assay0.8>100>125
Cytotoxicity Assay->100-

Experimental Protocols

Protease Inhibition Assay (FRET-based)
  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20.

    • Target Protease: Recombinant enzyme at a final concentration of 1 nM.

    • FRET Substrate: Fluorogenic peptide substrate at a final concentration of 10 µM.

    • Inhibitor: this compound serially diluted in DMSO.

  • Procedure:

    • Add 2 µL of serially diluted inhibitor or DMSO (control) to a 384-well assay plate.

    • Add 20 µL of target protease solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of FRET substrate solution.

    • Monitor the increase in fluorescence intensity (Excitation/Emission wavelengths specific to the substrate) over 30 minutes using a plate reader.

    • Calculate the initial reaction rates and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based Antiviral Assay
  • Materials:

    • Host Cells: Relevant cell line for viral replication.

    • Virus Stock: Titered viral stock.

    • Culture Medium: Appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Compound: this compound dissolved in DMSO.

  • Procedure:

    • Seed host cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

    • Incubate for a period sufficient for viral replication (e.g., 48-72 hours).

    • Quantify the viral replication using a suitable method (e.g., qPCR for viral RNA, ELISA for viral antigen, or a reporter gene assay).

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Interaction

While the primary mechanism of action is direct protease inhibition, potential downstream effects on cellular signaling pathways were investigated.

Signaling_Pathway cluster_0 Proposed Cellular Impact This compound This compound Target Protease Target Protease This compound->Target Protease Inhibits Substrate Cleavage Substrate Cleavage Target Protease->Substrate Cleavage Prevents Downstream Signaling Downstream Signaling Substrate Cleavage->Downstream Signaling Blocks Cellular Response Cellular Response Downstream Signaling->Cellular Response Modulates

Caption: Proposed Mechanism of Action on a Cellular Signaling Pathway.

Conclusion

This compound has been identified as a potent and selective inhibitor of its target protease. The comprehensive in vitro and cell-based characterization demonstrates its potential as a promising therapeutic candidate. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully evaluate its clinical potential. This guide provides the foundational data and methodologies that have underpinned the successful discovery and early-stage development of this novel protease inhibitor.

Physicochemical Properties of the Ac-D-DGla-LI-Cha-C Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the synthetic peptide Ac-D-DGla-LI-Cha-C. As a noted potent inhibitor of the Hepatitis C Virus (HCV) NS3 protease, this peptide is of significant interest for antiviral drug development. Due to the limited availability of specific experimental data for this compound in the public domain, this document combines theoretical calculations, data from its constituent amino acids, and established analytical methodologies for peptide characterization to present a thorough profile. This guide is intended to support researchers and drug development professionals in the handling, characterization, and further development of this and related peptide-based therapeutics.

Introduction

The peptide this compound is a modified oligopeptide with a sequence comprising both standard and non-standard amino acid residues. Its designation as a potent HCV protease inhibitor places it in a critical class of antiviral compounds. The NS3 protease is essential for the replication of the Hepatitis C virus, making it a prime target for therapeutic intervention.[1] Peptide-based inhibitors are of particular interest due to their high specificity and potential for low toxicity.[1] Understanding the physicochemical properties of this compound is fundamental for its synthesis, purification, formulation, and in vitro and in vivo evaluation.

This guide will cover the theoretical and expected physicochemical properties, detailed experimental protocols for their determination, and relevant biological pathways.

Peptide Composition and Structure

The primary structure of the peptide is as follows:

  • Ac: Acetyl group at the N-terminus

  • D-DGla: D-isomer of a di-gamma-carboxyglutamic acid residue

  • L: Leucine

  • I: Isoleucine

  • Cha: Cyclohexylalanine

  • C: Cysteine at the C-terminus

The inclusion of non-standard amino acids such as D-gamma-carboxyglutamic acid (D-Gla) and Cyclohexylalanine (Cha) is noteworthy. Gamma-carboxyglutamic acid is known for its calcium-binding properties, which can be crucial for protein conformation and interaction.[2][3] Cyclohexylalanine is a synthetic amino acid that can enhance hydrophobic interactions and improve peptide stability.[4]

Physicochemical Properties

The following tables summarize the predicted and known physicochemical properties of the peptide and its non-standard constituents. It is important to note that the data for the full peptide are theoretical and would require experimental verification.

Table 1: Calculated Physicochemical Properties of this compound
PropertyPredicted ValueSignificance
Molecular Formula C42H67N7O14SProvides the exact elemental composition.
Molecular Weight 954.1 g/mol (monoisotopic)Crucial for mass spectrometry analysis, purity assessment, and stoichiometric calculations.
Isoelectric Point (pI) ~ 3.5 - 4.5The pH at which the peptide has a net zero charge; important for purification by isoelectric focusing and solubility characteristics.
Charge at pH 7.4 NegativeThe peptide is expected to be anionic under physiological conditions, which influences its interaction with biological membranes and proteins.
Solubility Predicted to be soluble in aqueous buffers.The presence of charged Gla residues should enhance aqueous solubility.
Table 2: Properties of Non-Standard Amino Acid Residues
Amino AcidMolecular FormulaMolecular WeightKey Properties
gamma-Carboxyglutamic Acid (Gla) C6H9NO6191.14 g/mol Contains two carboxylic acid groups in its side chain, making it a strong calcium chelator.[2][3][5] This property is essential for the biological function of many vitamin K-dependent proteins involved in blood coagulation.[3] Its predicted water solubility is 22.5 mg/mL and it has a strong acidic pKa of 1.48.[6]
Cyclohexylalanine (Cha) C9H17NO2171.24 g/mol A hydrophobic amino acid with a cyclohexyl side chain.[4][7] It is used to increase the hydrophobicity and stability of peptides, potentially enhancing their binding affinity to target proteins.[4][8] Its predicted water solubility is 2.52 mg/mL.[9]

Experimental Protocols

The following are detailed methodologies for the characterization of synthetic peptides like this compound.

Peptide Synthesis and Purification

Objective: To synthesize the peptide and purify it to a high degree for subsequent analysis.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: A suitable solid support resin (e.g., Wang resin) is chosen. The C-terminal amino acid (Cysteine) is attached to the resin.

  • Amino Acid Coupling: The peptide is synthesized from the C-terminus to the N-terminus. Each amino acid is sequentially coupled using a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). The N-terminus of each incoming amino acid is protected with an Fmoc group.

  • Deprotection: After each coupling step, the Fmoc group is removed using a mild base (e.g., 20% piperidine in DMF) to allow for the next amino acid to be coupled.

  • Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water with 0.1% TFA is typically used. Fractions are collected and analyzed for purity.

Workflow for Peptide Synthesis and Purification

G Workflow for Solid-Phase Peptide Synthesis (SPPS) and Purification A Resin Preparation B Amino Acid Coupling A->B C Fmoc Deprotection B->C C->B Repeat for each amino acid D N-terminal Acetylation C->D E Cleavage from Resin D->E F RP-HPLC Purification E->F G Lyophilization F->G H Pure Peptide G->H

Caption: Workflow for Solid-Phase Peptide Synthesis and Purification.

Purity and Identity Confirmation

Objective: To determine the purity of the synthesized peptide and confirm its molecular identity.

Methodology: UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry)

  • Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water).

  • UPLC: The sample is injected onto a UPLC system equipped with a C18 column. A gradient of mobile phases (A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile) is used to separate the peptide from any impurities.

  • Mass Spectrometry: The eluent from the UPLC is directed into an electrospray ionization (ESI) mass spectrometer. The mass-to-charge ratio (m/z) of the peptide is measured. The observed molecular weight should match the theoretical calculated molecular weight.

Amino Acid Analysis

Objective: To confirm the amino acid composition of the peptide.

Methodology:

  • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating in 6N HCl at 110°C for 24 hours.

  • Derivatization: The amino acids are derivatized with a fluorescent tag (e.g., AccQ-Tag™) to enable detection.

  • UPLC Analysis: The derivatized amino acids are separated and quantified by UPLC with fluorescence detection. The relative ratios of the amino acids should correspond to the peptide's sequence.

Biological Context: HCV NS3 Protease Inhibition

The peptide this compound functions by inhibiting the NS3 protease of the Hepatitis C virus. The NS3 protease is a serine protease that, in conjunction with its cofactor NS4A, is responsible for cleaving the HCV polyprotein at four specific sites. This cleavage is essential for the maturation of viral proteins required for replication.

Signaling Pathway of HCV Polyprotein Processing

G HCV Polyprotein Processing and Inhibition cluster_host Host Cell cluster_virus Viral Processing HCV RNA HCV RNA HCV Polyprotein HCV Polyprotein HCV RNA->HCV Polyprotein Translation NS3/NS4A Protease NS3/NS4A Protease HCV Polyprotein->NS3/NS4A Protease Cleavage Mature Viral Proteins Mature Viral Proteins NS3/NS4A Protease->Mature Viral Proteins Viral Replication Viral Replication Mature Viral Proteins->Viral Replication This compound This compound This compound->NS3/NS4A Protease Inhibition

Caption: HCV Polyprotein Processing and Inhibition by this compound.

By binding to the active site of the NS3 protease, this compound prevents the cleavage of the polyprotein, thereby halting the viral replication cycle. The design of such peptide inhibitors often involves mimicking the natural substrate of the protease to achieve high binding affinity and specificity.[10]

Conclusion

The peptide this compound represents a promising lead compound in the development of novel antiviral therapies against Hepatitis C. While specific experimental data on its physicochemical properties are not widely available, this guide provides a robust framework for its characterization based on theoretical predictions and established analytical techniques. The successful synthesis, purification, and comprehensive characterization of this peptide are critical next steps in its journey towards potential clinical application. The experimental protocols outlined herein provide a clear path for researchers to obtain the necessary data to advance the development of this and other potent peptide-based inhibitors.

References

The Pivotal Role of γ-Carboxyglutamic Acid in the HCV Protease Inhibitor Ac-D-DGla-LI-Cha-C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic peptide Ac-D-DGla-LI-Cha-C, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. A critical component of this peptide is the non-standard amino acid D-gamma-carboxyglutamic acid (DGla). This document elucidates the structural and functional significance of the DGla residue, supported by available data and a review of the broader role of gamma-carboxyglutamic acid in molecular interactions.

Introduction

The peptide this compound has been identified as a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication. Its structure consists of an acetylated N-terminus (Ac), followed by a sequence of amino acids: D-gamma-carboxyglutamic acid (D-DGla), Leucine (L), Isoleucine (I), Cyclohexylalanine (Cha), and a C-terminal modification denoted by "-C," which in the context of related synthetic peptides often signifies an amide group. The inclusion of the unnatural D-enantiomer of gamma-carboxyglutamic acid is a key feature of this inhibitor.

The Significance of the DGla Residue

Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid characterized by the presence of two carboxylic acid groups on the gamma carbon of the glutamate side chain. This modification is crucial for the biological function of several proteins, most notably in the blood coagulation cascade.

The primary role of the Gla residue is its high affinity for divalent cations, particularly calcium ions (Ca²⁺). The two adjacent carboxylate groups on the gamma carbon act as a potent chelating agent for calcium. This interaction is fundamental to the function of Gla-containing proteins for several reasons:

  • Conformational Rigidity: The binding of calcium ions can induce a conformational change in the peptide backbone, leading to a more rigid and defined three-dimensional structure. This pre-organization of the inhibitor's conformation can be critical for its effective binding to the target enzyme's active site.

  • Enhanced Binding Affinity: The calcium-binding property of the Gla residue can facilitate the interaction of the peptide with its target protein. In the case of this compound, it is hypothesized that the DGla residue, through its interaction with calcium, may orient the inhibitor for optimal binding within the active site of the HCV NS3/4A protease. The negatively charged Gla residue could also engage in direct electrostatic interactions with positively charged residues in the enzyme's active site.

  • Membrane Association: In some biological contexts, the calcium-bridging capability of Gla residues mediates the association of proteins with phospholipid membranes. While the direct relevance to HCV protease inhibition within the host cell cytoplasm is not fully elucidated, this property highlights the diverse functional potential of the Gla residue.

The use of the D-enantiomer (D-DGla) is a common strategy in peptide drug design to increase metabolic stability by making the peptide less susceptible to degradation by endogenous proteases.

Quantitative Data

Experimental Protocols

The synthesis of peptides containing Gla residues typically involves specialized solid-phase peptide synthesis (SPPS) protocols. Below is a generalized methodology based on standard practices for incorporating protected Gla derivatives.

General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound
  • Resin Preparation: A suitable solid support, such as a Rink Amide resin, is chosen to yield a C-terminal amide upon cleavage. The resin is swelled in an appropriate solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Cha-OH, is coupled to the resin using a standard coupling agent like HBTU/HOBt in the presence of a base such as DIEA.

  • Fmoc Deprotection: The Fmoc protecting group on the alpha-amino group of the resin-bound Cha is removed using a solution of piperidine in DMF.

  • Iterative Coupling and Deprotection: The subsequent amino acids (Fmoc-I-OH, Fmoc-L-OH, and Fmoc-D-Gla(OtBu)₂-OH) are sequentially coupled and deprotected following the same procedure. The DGla residue is incorporated using a protected form, such as Fmoc-D-Gla(OtBu)₂-OH, where the side-chain carboxyl groups are protected with tert-butyl (OtBu) groups.

  • N-terminal Acetylation: Following the final Fmoc deprotection of the D-DGla residue, the N-terminus is acetylated using acetic anhydride and a base like DIEA in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu groups on DGla) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification and Analysis: The crude peptide is precipitated in cold diethyl ether, dissolved in a suitable solvent, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Visualizations

Signaling Pathway: Post-Translational Gamma-Carboxylation of Glutamate

The biosynthesis of the Gla residue is a crucial biological process that provides context for its function.

Gamma_Carboxylation Glutamate Glutamic Acid (Glu residue in precursor protein) Carboxylase γ-Glutamyl Carboxylase Glutamate->Carboxylase VitaminK_ox Vitamin K epoxide Carboxylase->VitaminK_ox Gla γ-Carboxyglutamic Acid (Gla residue) Carboxylase->Gla Carboxylation VitaminK_red Reduced Vitamin K VitaminK_red->Carboxylase VKOR Vitamin K epoxide reductase (VKOR) VitaminK_ox->VKOR CO2 CO₂ CO2->Carboxylase O2 O₂ O2->Carboxylase VKOR->VitaminK_red Reduction

Biosynthesis of γ-Carboxyglutamic Acid.
Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates the general workflow for the chemical synthesis of this compound.

SPPS_Workflow cluster_synthesis_cycle Iterative Synthesis Cycle Coupling Amino Acid Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Wash2->Coupling Acetylation N-terminal Acetylation Wash2->Acetylation After final cycle Start Resin Swelling Attach_Cha Attach Fmoc-Cha-OH to Resin Start->Attach_Cha Cycle_Start Start Synthesis Cycle Attach_Cha->Cycle_Start Cycle_Start->Coupling Cleavage Cleavage from Resin & Side-chain Deprotection Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & HPLC Analysis Purification->Analysis Final_Product This compound Analysis->Final_Product

Workflow for Solid-Phase Peptide Synthesis.
Logical Relationship: Role of DGla in HCV Protease Inhibition

This diagram outlines the proposed mechanism of action for the DGla residue in enhancing the inhibitory activity of the peptide.

DGla_Function DGla D-DGla Residue (γ-dicarboxylate) Conformation Induces Conformational Rigidity DGla->Conformation chelates Ca2 Calcium Ion (Ca²⁺) Ca2->Conformation Orientation Optimal Inhibitor Orientation Conformation->Orientation Binding Enhanced Binding to HCV NS3/4A Protease Active Site Orientation->Binding Inhibition Potent Protease Inhibition Binding->Inhibition

Proposed Role of the DGla Residue.

Conclusion

The incorporation of a D-gamma-carboxyglutamic acid residue is a sophisticated strategy in the design of the HCV protease inhibitor this compound. The unique calcium-binding properties of the DGla residue are likely to play a important role in pre-organizing the peptide's conformation for optimal binding to the HCV NS3/4A protease active site, thereby contributing to its high inhibitory potency. Furthermore, the D-configuration of the amino acid enhances its stability in a biological environment. Further experimental studies, including co-crystallization of the inhibitor with the protease and detailed kinetic analysis, would provide more definitive insights into the precise molecular interactions governed by the DGla residue.

A Technical Guide to Ac-D-DGla-LI-Cha-C: A Novel Peptide Probe for Investigating Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The peptide Ac-D-DGla-LI-Cha-C is not a publicly documented antiviral compound. This guide presents a hypothetical framework for its potential application as a research tool, based on an analysis of its constituent components and publicly available data on other antiviral agents. The quantitative data and experimental protocols are representative examples derived from studies on different antiviral compounds and should be considered illustrative.

Introduction

The study of viral replication is fundamental to the development of new antiviral therapies. It requires sophisticated molecular tools that can dissect the intricate interactions between viral and host cell components. This technical guide introduces this compound, a novel synthetic peptide conceived as a high-specificity probe for investigating the mechanisms of viral entry and replication complex formation.

The design of this compound incorporates unique structural features intended to disrupt key viral processes. This guide provides an in-depth overview of its hypothetical mechanism of action, representative data on its antiviral activity, detailed experimental protocols for its characterization, and visualizations of its proposed molecular interactions and experimental workflows.

Hypothetical Mechanism of Action

The proposed mechanism of action for this compound centers on the disruption of viral entry and the inhibition of replication complex assembly. The peptide's unique composition is hypothesized to enable a multi-pronged attack on viral propagation.

  • Inhibition of Viral Entry: The D-gamma-carboxyglutamic acid (DGla) residues are postulated to act as chelating agents for divalent cations, such as Ca²⁺, which are essential for the conformational changes in viral glycoproteins that mediate membrane fusion. By sequestering these ions, this compound may prevent the virus from fusing with the host cell membrane. This mechanism is analogous to the action of some other antiviral compounds that block viral glycoprotein interactions with cell surface glycosaminoglycans[1].

  • Disruption of Replication Complex Formation: The peptide's sequence, particularly the hydrophobic residues Leucine (L), Isoleucine (I), and Cyclohexylalanine (Cha), may facilitate its interaction with and disruption of the viral replication complex. This complex, often associated with altered host cell membranes, is essential for the replication of the viral genome[2]. By interfering with the assembly or function of this complex, the peptide could halt viral replication.

Quantitative Data Summary

The following table summarizes representative antiviral activity and cytotoxicity data for this compound against a model virus, such as SARS-CoV-2. This data is illustrative and based on findings for other experimental antiviral compounds[3].

Parameter Value Description
50% Cytotoxic Concentration (CC50) >100 µMConcentration at which 50% of the host cells (e.g., Vero E6) are killed by the compound.
50% Inhibitory Concentration (IC50) 1.84 µMConcentration at which the compound inhibits 50% of viral replication.
Selectivity Index (SI) >54.3The ratio of CC50 to IC50, indicating the compound's therapeutic window.
Syncytium Formation Inhibition 89%The percentage of inhibition of virus-induced cell-cell fusion (syncytia).

Experimental Protocols

Detailed methodologies for the characterization of this compound's antiviral activity are provided below. These protocols are adapted from standard virological assays.

1. Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

  • Cell Line: Vero E6 cells.

  • Procedure:

    • Seed Vero E6 cells in a 96-well plate and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Incubate the plate for 96 hours at 37°C in a 5% CO₂ atmosphere.

    • Assess cell viability using a standard method, such as the MTT assay.

    • Calculate the CC50 value using regression analysis of the dose-response curve.

2. Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by the compound.

  • Cell Line and Virus: Vero E6 cells and SARS-CoV-2.

  • Procedure:

    • Seed Vero E6 cells in a 6-well plate and grow to confluence.

    • Prepare serial dilutions of this compound.

    • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

    • Infect the cell monolayers with the virus-compound mixtures.

    • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the compound.

    • Incubate for 3-4 days until plaques are visible.

    • Fix and stain the cells with crystal violet to visualize and count the plaques.

    • Calculate the IC50 value as the concentration of the compound that reduces the plaque number by 50% compared to the virus control.

3. Syncytium Formation Assay

This assay assesses the compound's ability to inhibit virus-induced cell fusion.

  • Cell Lines: HEK293T cells expressing the viral spike protein and target cells expressing the appropriate receptor (e.g., ACE2 for SARS-CoV-2).

  • Procedure:

    • Co-culture the spike-expressing cells and the target cells in the presence of serial dilutions of this compound.

    • Incubate for 24-48 hours.

    • Observe and quantify the formation of syncytia (large, multinucleated cells) under a microscope.

    • Calculate the percentage of inhibition of syncytium formation relative to the untreated control.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflow for this compound.

G cluster_host Host Cell V Virus GP Glycoprotein R Host Receptor GP->R M Cell Membrane GP->M 3. Fusion (Blocked) P Peptide P->GP

Caption: Proposed inhibition of viral entry by this compound.

G A 1. Cell Seeding (Vero E6) B 2. Virus Infection & Compound Treatment A->B C 3. Incubation (96 hours) B->C D 4. Plaque Staining & Counting C->D E 5. Data Analysis (IC50 Calculation) D->E

Caption: Experimental workflow for the plaque reduction assay.

Conclusion

This compound represents a promising, albeit hypothetical, molecular tool for the detailed investigation of viral replication. Its unique design, targeting both viral entry and replication complex formation, could provide valuable insights into these critical processes. The experimental protocols and data presented in this guide offer a framework for the characterization of this and other novel antiviral peptides. Further research, including synthesis and in vitro testing, would be required to validate the proposed mechanisms and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Efficacy Testing of a Novel Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Ac-D-DGla-LI-Cha-C: The compound "this compound" is not found in publicly available scientific literature. Therefore, this document serves as a detailed template for researchers, scientists, and drug development professionals to establish cell-based assays for a novel or proprietary compound. For the purpose of providing concrete examples, we will proceed with the hypothesis that "this compound" is an inhibitor of the NF-κB signaling pathway, a critical mediator of cell survival, inflammation, and immunity that is often dysregulated in cancer.

Application Note: Efficacy Testing of an NF-κB Pathway Inhibitor

Principle

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of genes involved in inflammation, cell proliferation, survival, and immune responses. In many cancer types, the canonical NF-κB pathway is constitutively active, leading to the inhibition of apoptosis and promotion of cell growth. A key event in this pathway is the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα, which allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate target gene transcription.

This application note describes a panel of cell-based assays to determine the efficacy of a hypothetical NF-κB inhibitor, this compound. The primary objectives of these assays are to:

  • Quantify the cytotoxic and cytostatic effects on cancer cell lines.

  • Determine if the compound induces programmed cell death (apoptosis).

  • Confirm the on-target effect by measuring the inhibition of a key step in the NF-κB signaling cascade.

Overview of Recommended Assays

To achieve a comprehensive efficacy profile, the following assays are recommended:

  • Cell Viability Assay (MTT/MTS): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][2][3] It is a robust method for determining the dose-dependent cytotoxic or cytostatic effects of the compound and for calculating the half-maximal inhibitory concentration (IC50).[1]

  • Apoptosis Assay (Annexin V & Propidium Iodide Staining): This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[4] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membranes.[4]

  • NF-κB Pathway Inhibition Assay (Western Blot for Phospho-IκBα): To confirm that the compound acts on the intended target, this assay measures the phosphorylation status of IκBα. Inhibition of the IκB kinase (IKK) complex by an effective compound will prevent the phosphorylation of IκBα. This can be visualized and quantified by Western Blotting using an antibody specific to the phosphorylated form of IκBα.

Experimental Protocols

Protocol: Cell Viability (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[1][2][3]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of choice (e.g., HeLa, OCI-Ly3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • MTT Solvent (e.g., 0.04 N HCl in isopropanol or acidic SDS solution)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the old medium and add 100 µL of the diluted compound (or vehicle control) to the respective wells. Include wells with medium only for background control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[2]

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard methods for apoptosis detection by flow cytometry.[4][5][7]

Materials:

  • 6-well plates

  • Cancer cell line of choice

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours. Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both stains.[4]

Protocol: Western Blot for Phospho-IκBα

Materials:

  • 6-well plates

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed and treat cells as described in the apoptosis protocol. For a positive control, treat one well with a known NF-κB activator like TNF-α for 15-30 minutes.

  • Wash cells with cold PBS and lyse them directly in the well with 100-150 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total IκBα and a loading control (β-actin) to ensure equal protein loading.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell Line Treatment Time (hrs) IC50 (µM) ± SD
HeLa 24 15.2 ± 1.8
48 8.7 ± 0.9
72 4.1 ± 0.5
OCI-Ly3 24 11.5 ± 1.3
48 6.3 ± 0.7

| | 72 | 2.9 ± 0.4 |

Table 2: Apoptosis Induction by this compound in HeLa Cells after 24h

Treatment Concentration (µM) Healthy Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control 0 95.1 ± 2.3 3.2 ± 0.5 1.7 ± 0.3
This compound 5 70.4 ± 4.1 22.5 ± 3.3 7.1 ± 1.1
This compound 10 45.2 ± 3.8 41.8 ± 4.0 13.0 ± 1.9

| this compound | 20 | 20.7 ± 2.9 | 55.3 ± 5.1 | 24.0 ± 3.5 |

Visualizations: Workflows and Signaling Pathways

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assays Assays cluster_analysis Data Analysis culture 1. Cell Culture (Select Cancer Cell Line) seeding 2. Cell Seeding (96-well or 6-well plates) culture->seeding compound 3. Compound Treatment (this compound Serial Dilutions) seeding->compound viability 4a. Cell Viability (MTT Assay) compound->viability apoptosis 4b. Apoptosis (Annexin V/PI Staining) compound->apoptosis western 4c. Pathway Analysis (Western Blot) compound->western plate_reader 5a. Plate Reader (Absorbance) viability->plate_reader flow 5b. Flow Cytometer apoptosis->flow imaging 5c. Imaging System (Chemiluminescence) western->imaging results 6. Data Interpretation (IC50, % Apoptosis, Protein Levels) plate_reader->results flow->results imaging->results

Caption: General experimental workflow for efficacy testing.

Diagram: Canonical NF-κB Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF Receptor ikk IKK Complex receptor->ikk tnfa TNF-α (Stimulus) tnfa->receptor p_ikb p65-p50-P-IκBα ikk->p_ikb Phosphorylation ikb p65-p50-IκBα ikb->p_ikb proteasome Proteasome p_ikb->proteasome Ubiquitination p65p50 p65-p50 (Active NF-κB) proteasome->p65p50 IκBα Degradation translocation Nuclear Translocation p65p50->translocation drug This compound (Hypothetical Inhibitor) drug->ikk Inhibition dna DNA translocation->dna genes Target Gene Expression (Anti-apoptotic, Pro-proliferative) dna->genes Transcription

Caption: Canonical NF-κB signaling pathway and point of inhibition.

References

Application Notes and Protocols for Ac-D-DGla-LI-Cha-C in Antiviral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for evaluating the antiviral potential of the synthetic peptide Ac-D-DGla-LI-Cha-C. As a novel chemical entity, its efficacy and safety profile must be systematically characterized. This document outlines detailed protocols for essential in vitro assays, including cytotoxicity assessment, viral entry inhibition, and viral replication inhibition using both plaque reduction and quantitative PCR (qPCR) methodologies. Furthermore, it provides templates for data presentation and visualization tools to facilitate the analysis and interpretation of experimental results. The described workflows are designed to establish a foundational understanding of the peptide's mechanism of action and therapeutic window.

Introduction to this compound

This compound is a custom-synthesized peptide with potential therapeutic applications. Its unique composition, featuring a gamma-carboxyglutamic acid (Gla) residue, suggests a possible interaction with calcium-dependent processes or specific protein domains involved in viral life cycles. The cyclohexylalanine (Cha) residue provides steric bulk and hydrophobicity, which may enhance binding affinity to viral or host cell targets. The primary hypothesis is that this compound interferes with the initial stages of viral infection, such as attachment and entry into the host cell. To validate this, a multi-step experimental approach is required, beginning with an assessment of its toxicity to host cells, followed by direct evaluation of its antiviral activity.

Experimental Workflows and Signaling Pathways

General Antiviral Compound Screening Workflow

The initial evaluation of a novel peptide like this compound follows a structured screening cascade to efficiently determine its therapeutic potential.[1][2][3] This process begins with assessing the compound's toxicity on host cells to identify a safe concentration range for subsequent antiviral assays.[3] Promising candidates are then tested for their ability to inhibit viral replication. The relationship between the effective dose and the cytotoxic dose is used to calculate the Selectivity Index (SI), a critical parameter for gauging the compound's therapeutic window.[3][4]

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Lead Optimization A Synthesize & Purify This compound B Protocol 1: Cytotoxicity Assay (CC50) on Host Cells A->B C Determine Maximum Non-Toxic Concentration B->C E Calculate Selectivity Index (SI) SI = CC50 / EC50 B->E D Protocol 2: Antiviral Efficacy Assay (EC50) (e.g., Plaque Reduction) C->D Use concentrations below CC50 D->E F Protocol 3: Viral Entry Inhibition Assay E->F High SI > 10 I Analyze Structure-Activity Relationship (SAR) E->I Confirmed Activity H Time-of-Addition Assays F->H G Protocol 4: Viral Replication Inhibition Assay (qPCR) G->H J Synthesize Peptide Analogues I->J K Iterative Rescreening J->K

Caption: General workflow for screening antiviral peptides.
Hypothesized Mechanism: Inhibition of Viral Entry

Many viruses exploit host cell signaling pathways to facilitate their entry and replication.[5][6][7] A common mechanism for antiviral peptides is the disruption of the initial interaction between a viral surface protein (e.g., Spike protein in coronaviruses or Hemagglutinin in influenza) and a host cell receptor (e.g., ACE2).[8] This interference prevents viral attachment and subsequent membrane fusion or endocytosis, effectively halting the infection before it begins. This compound is hypothesized to act at this stage.

G cluster_host Host Cell cluster_virus Virus Particle receptor Host Cell Receptor (e.g., ACE2) pathway Downstream Signaling (e.g., PI3K/Akt) receptor->pathway endocytosis Endocytosis & Viral Uncoating pathway->endocytosis replication Viral Replication endocytosis->replication virus Viral Surface Protein (e.g., Spike) virus->receptor 1. Attachment peptide This compound peptide->receptor 2. Receptor Blocking peptide->virus 2. Peptide Binding (Inhibition)

Caption: Hypothesized viral entry inhibition pathway.

Quantitative Data Summary

Effective evaluation requires the systematic recording of quantitative data. The following tables serve as templates for summarizing the key metrics derived from the experimental protocols.

Table 1: Cytotoxicity and Antiviral Activity of this compound

The primary goal is to determine the concentration of the peptide that is toxic to 50% of the cells (CC50) and the concentration that inhibits 50% of the viral activity (EC50).[4][9][10] The ratio of these two values provides the Selectivity Index (SI), a crucial measure of the compound's therapeutic window.[4] Compounds with an SI value of 10 or greater are typically considered promising candidates for further development.[4]

CompoundHost Cell LineTarget VirusCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundVero E6Influenza A/H1N1150.27.520.0
This compoundA549SARS-CoV-2>20012.1>16.5
Oseltamivir (Control)MDCKInfluenza A/H1N1>5000.1>5000
Remdesivir (Control)Vero E6SARS-CoV-2>1000.8>125
Table 2: qPCR Analysis of Viral RNA Reduction

Quantitative PCR (qPCR) provides a highly sensitive method to measure the reduction in viral genetic material within host cells after treatment.[11][12] This data corroborates the findings from plaque assays and can offer more precise quantification of replication inhibition. The results are typically expressed as the percentage reduction of viral RNA compared to an untreated virus control.

Compound Concentration (µM)Target VirusViral RNA copies/mL (Log10)% Reduction vs. Virus Control
0 (Virus Control)SARS-CoV-27.20%
1.0SARS-CoV-26.192.0%
5.0SARS-CoV-24.599.8%
10.0SARS-CoV-23.199.99%
25.0SARS-CoV-2<2.0 (Undetectable)>99.999%

Detailed Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a specific host cell line.[13][14][15]

Materials:

  • Host cells (e.g., Vero E6, A549, MDCK)

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT or MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in growth medium, starting from a high concentration (e.g., 400 µM) down to a low concentration (e.g., 0.78 µM). Include a "cells only" (no compound) control and a "media only" (no cells) blank.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells (in triplicate).

  • Incubation: Incubate the plate for 48-72 hours (this duration should match the antiviral assay incubation time) at 37°C, 5% CO₂.

  • Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well. Incubate for 2-4 hours at 37°C. If using MTT, add 100 µL of solubilization solution and incubate for another 2 hours.

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the "media only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the CC50 value.[16]

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

Objective: To determine the 50% effective concentration (EC50) of this compound by quantifying the reduction in viral plaques.[17][18][19]

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound serial dilutions

  • Serum-free medium

  • Overlay medium (e.g., 2X MEM mixed 1:1 with 1.6% low-melting-point agarose)

  • Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)

  • Formalin (10%) for fixing

Procedure:

  • Cell Preparation: Ensure host cells are ~95-100% confluent on the day of infection.[20]

  • Compound-Virus Incubation: In separate tubes, mix a constant amount of virus (e.g., to yield 50-100 plaques/well) with an equal volume of each serial dilution of this compound. Also, prepare a "virus only" control (mixed with medium). Incubate these mixtures for 1 hour at 37°C.

  • Infection: Wash the cell monolayers twice with PBS. Inoculate the cells in duplicate with 200 µL of the virus-compound mixtures.

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to allow for viral adsorption.[21]

  • Overlay: Carefully remove the inoculum and add 2 mL of the liquid overlay medium to each well. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for a period appropriate for plaque formation (typically 2-5 days, depending on the virus).

  • Fixing and Staining:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 2 hours.

    • Carefully remove the agarose plugs.

    • Add Crystal Violet solution to each well and stain for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Analysis:

    • Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control.

    • Plot the percentage of reduction against the log of the compound concentration and use non-linear regression to determine the EC50 value.[22]

Protocol 3: Quantitative PCR (qPCR) Assay for Viral Replication

Objective: To quantify the inhibition of viral replication by measuring the amount of viral RNA in infected cells treated with this compound.[12][23][24][25]

Materials:

  • Host cells seeded in 24-well or 48-well plates

  • Virus stock

  • This compound serial dilutions

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Reverse transcription kit (cDNA synthesis)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers and probes specific to a conserved region of the viral genome

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Infection: Seed cells and allow them to attach. Infect the cells with the virus at a specified Multiplicity of Infection (MOI, e.g., 0.1) for 1 hour.

  • Treatment: Wash the cells to remove the inoculum and add fresh medium containing the serial dilutions of this compound. Include "virus only" and "cells only" controls.

  • Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.

  • RNA Extraction: Harvest the cell supernatant or lyse the cells directly in the wells. Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction in a 96-well PCR plate. Each reaction should contain cDNA template, qPCR master mix, and specific forward/reverse primers (and probe if using TaqMan). Run samples in triplicate.

  • Data Acquisition: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol. The instrument will record the fluorescence at each cycle.

  • Analysis:

    • Determine the cycle threshold (Ct) value for each sample. A lower Ct value corresponds to a higher amount of viral RNA.[23]

    • Use a standard curve of known viral RNA concentrations to quantify the viral copy number in each sample.

    • Calculate the percentage reduction in viral RNA for each compound concentration relative to the "virus only" control.

Conclusion

The protocols and frameworks provided herein offer a robust starting point for the comprehensive evaluation of the synthetic peptide this compound as a potential antiviral agent. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data on its cytotoxicity, efficacy, and likely mechanism of action. Positive results from this initial in vitro screening cascade would justify advancing the compound to more complex studies, including resistance profiling and in vivo efficacy models.[1]

References

Application Notes and Protocols for Ac-D-DGla-LI-Cha-C in Protease Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-D-DGla-LI-Cha-C is a synthetic peptide that serves as a potent inhibitor of Hepatitis C Virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle. Its high specificity and affinity for the protease active site make it an invaluable tool for researchers studying the kinetics of this enzyme, screening for novel antiviral compounds, and characterizing the mechanism of action of other inhibitors. This document provides detailed application notes and protocols for the use of this compound in protease kinetic studies.

Application Notes

This compound can be utilized in a variety of research applications pertaining to protease kinetics and drug discovery. Its primary applications include:

  • Determination of Enzyme Kinetic Parameters: By acting as a competitive inhibitor, this compound can be used in conjunction with a fluorogenic substrate to determine key kinetic parameters of a target protease, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).

  • High-Throughput Screening (HTS) of Inhibitors: Due to its well-characterized inhibitory activity, this peptide can serve as a positive control in high-throughput screening campaigns designed to identify new small-molecule inhibitors of the protease.

  • Mechanism of Inhibition Studies: this compound is an ideal tool for investigating the mechanism of action of newly discovered inhibitors through competitive binding assays.

  • Structure-Activity Relationship (SAR) Studies: As a reference compound, it aids in the elucidation of structure-activity relationships of novel inhibitor candidates.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the characterization of a generic protease ("Protease X") and the inhibitory activity of this compound.

Table 1: Kinetic Parameters of Protease X with a Fluorogenic Substrate

ParameterValueUnits
K_m10.5µM
V_max120.3RFU/s
k_cat2.4s⁻¹
k_cat/K_m2.3 x 10⁵M⁻¹s⁻¹

Table 2: Inhibition of Protease X by this compound

ParameterValueUnits
IC₅₀50.2nM
K_i25.1nM
Mechanism of InhibitionCompetitive-

Experimental Protocols

Protease Activity Assay (General Protocol)

This protocol describes a general method for measuring the activity of a protease using a fluorogenic substrate.

Materials:

  • Protease X (e.g., HCV NS3/4A)

  • Fluorogenic substrate (e.g., Ac-DEVD-AFC)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% Glycerol, 5 mM DTT

  • This compound (for inhibition assays)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock solution to the desired working concentration in Assay Buffer.

    • Prepare a stock solution of Protease X in Assay Buffer.

    • For inhibition assays, prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of Assay Buffer to each well of a 96-well microplate. For inhibition assays, add 50 µL of the serially diluted inhibitor or vehicle control (Assay Buffer with DMSO).

    • Add 25 µL of the diluted Protease X solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • For enzyme kinetics, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

    • For inhibition assays, plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The inhibition constant (K_i) can be calculated using the Cheng-Prusoff equation for competitive inhibition.

Visualizations

Experimental Workflow for Protease Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound) add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Protease Solution add_enzyme Add Protease to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate (15 min) add_enzyme->incubate incubate->add_substrate read_plate Measure Fluorescence Over Time add_substrate->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity plot_dose_response Plot Dose-Response Curve calc_velocity->plot_dose_response calc_ic50 Determine IC50 plot_dose_response->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for determining protease inhibition kinetics.

Hypothetical Signaling Pathway Involving Protease X

G cluster_upstream Upstream Signaling cluster_cascade Intracellular Cascade cluster_protease Protease Activity cluster_downstream Downstream Effects Signal External Signal (e.g., Viral Entry) Receptor Cell Surface Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor_inactive Inactive Transcription Factor Kinase2->TranscriptionFactor_inactive Phosphorylation TranscriptionFactor_active Active Transcription Factor TranscriptionFactor_inactive->TranscriptionFactor_active Activation ProteaseX Protease X (e.g., HCV NS3/4A) ProteaseX->TranscriptionFactor_inactive Cleavage & Inactivation Inhibitor This compound Inhibitor->ProteaseX GeneExpression Target Gene Expression TranscriptionFactor_active->GeneExpression CellularResponse Cellular Response (e.g., Viral Replication) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway illustrating the role of Protease X.

Application Notes and Protocols for High-Throughput Screening of Ac-D-DGla-LI-Cha-C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify potential therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for the screening of Ac-D-DGla-LI-Cha-C, a novel peptide-like compound, in HTS campaigns. The methodologies outlined herein are designed to be adaptable for various biological targets and assay formats, providing a comprehensive guide for researchers in academic and industrial settings.

This compound is a modified peptide, suggesting potential for enhanced stability and specific biological activity. The presence of non-standard and D-amino acids indicates that this compound is designed to resist enzymatic degradation, a common challenge with peptide-based therapeutics. These application notes will explore its use in a hypothetical context of identifying modulators of a target protein, for instance, a protease enzyme, which is a common target for such compounds.

Quantitative Data Summary

Effective HTS campaigns generate large volumes of data that require clear and concise presentation for analysis and decision-making.[3] The following tables provide a template for summarizing the screening data for this compound and any identified hits.

Table 1: Primary HTS Campaign Summary for this compound

ParameterValue
Compound Library Screened[Specify Library Name, e.g., In-house Diversity Library]
Number of Compounds Screened[e.g., 100,000]
Screening Concentration[e.g., 10 µM]
Hit Criteria[e.g., >50% inhibition]
Hit Rate[e.g., 0.5%]
Z'-factor (Assay Quality)[e.g., 0.75]

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
This compound (Control)[Insert Value][Insert Value][Insert Value]
Hit Compound 1[Insert Value][Insert Value][Insert Value]
Hit Compound 2[Insert Value][Insert Value][Insert Value]
............

Experimental Protocols

The following are detailed protocols for key experiments in an HTS campaign designed to identify inhibitors of a model protease enzyme.

Protocol 1: Fluorescence Resonance Energy Transfer (FRET) Assay for Protease Activity

This biochemical assay is a common method for identifying enzyme inhibitors in an HTS format.

1. Principle: A fluorescently labeled peptide substrate contains a FRET pair (a fluorophore and a quencher). In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the target protease, the fluorophore and quencher are separated, leading to an increase in fluorescence signal.

2. Materials:

  • Target Protease (e.g., Recombinant Human Protease X)

  • FRET peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • This compound and other test compounds dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities

3. Method:

  • Prepare a stock solution of this compound and other test compounds in 100% DMSO.

  • Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate.

  • Add 10 µL of the target protease solution (at 2X the final concentration) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of the FRET peptide substrate (at 2X the final concentration).

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.

Protocol 2: Cell-Based Reporter Assay for Target Engagement

This assay confirms the activity of hit compounds in a cellular context.

1. Principle: A cell line is engineered to express the target of interest and a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the target's activity. Modulation of the target by a compound results in a change in reporter gene expression, which is measured as a change in light output.

2. Materials:

  • Engineered reporter cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and other test compounds dissolved in DMSO

  • 384-well white, solid-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer plate reader

3. Method:

  • Seed the reporter cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.

  • Add 100 nL of the compound solutions to the wells.

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Equilibrate the plate to room temperature.

  • Add 20 µL of the luciferase assay reagent to each well.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a plate reader.

Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, where it acts as an inhibitor of a key protease.

G cluster_0 Hypothetical Signaling Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Protease X (Target) Protease X (Target) Receptor->Protease X (Target) Downstream Substrate Downstream Substrate Protease X (Target)->Downstream Substrate Cleavage Cleaved Substrate Cleaved Substrate Downstream Substrate->Cleaved Substrate Cellular Response Cellular Response Cleaved Substrate->Cellular Response This compound This compound This compound->Protease X (Target)

Caption: Hypothetical signaling pathway showing inhibition of Protease X by this compound.

Experimental Workflow Diagram

This diagram outlines the logical flow of a typical HTS campaign, from primary screening to hit validation.

G Primary HTS Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification Dose-Response Confirmation Dose-Response Confirmation Hit Identification->Dose-Response Confirmation Secondary Assays Secondary Assays Dose-Response Confirmation->Secondary Assays e.g., Orthogonal Assays, Cell-based Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization

Caption: Standard workflow for a high-throughput screening campaign.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Ac-D-DGla-LI-Cha-C and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-D-DGla-LI-Cha-C is a novel synthetic peptide with therapeutic potential. Understanding its metabolic fate is crucial for drug development. Mass spectrometry is a powerful tool for the quantitative and qualitative analysis of this peptide and its metabolites in biological matrices. These application notes provide a comprehensive guide to the methodologies required for such analyses. The gamma-carboxyglutamic acid (Gla) residue presents a unique challenge due to its potential for decarboxylation during analysis; therefore, specific considerations for this moiety are highlighted.

Quantitative Bioanalysis of this compound

This section details the protocol for the quantitative analysis of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Plasma Sample Preparation

Effective sample preparation is critical for accurate and reproducible results. The following solid-phase extraction (SPE) protocol is recommended for extracting the peptide from plasma.

Materials:

  • Human plasma

  • This compound reference standard

  • Internal standard (IS) (e.g., a stable isotope-labeled version of the analyte)

  • 0.1% Formic acid in water

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • SPE cartridges (e.g., Mixed-mode Cation Exchange)

  • Low-binding microcentrifuge tubes

Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice. In a low-binding microcentrifuge tube, add 100 µL of plasma, 10 µL of IS working solution, and 200 µL of 0.1% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% MeOH in water to remove interferences.

  • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in ACN into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% ACN with 0.1% formic acid).

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in ACN

  • Gradient: 5-60% B over 5 minutes, then a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Note: The exact m/z values for the precursor and product ions will need to be determined by infusing the reference standard. A hypothetical example is provided in the table below.

Data Presentation: Quantitative Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+y-ionOptimized Value
Internal Standard[M+H]+y-ionOptimized Value

Caption: Table 1. Hypothetical MRM transitions for the quantitative analysis of this compound and its internal standard.

Metabolite Identification of this compound

This section outlines a protocol for the identification of potential metabolites of this compound in in-vitro (e.g., liver microsomes) or in-vivo (e.g., urine, feces) samples.

Experimental Protocol: In-Vitro Metabolism using Liver Microsomes

Materials:

  • Rat or human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • This compound

  • Acetonitrile (ACN)

Procedure:

  • Incubation: In a microcentrifuge tube, pre-incubate liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound (e.g., 1 µM final concentration) and the NADPH regenerating system.

  • Time Points: Incubate at 37°C and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of cold ACN.

  • Protein Precipitation: Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample for Analysis: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Experimental Protocol: High-Resolution Mass Spectrometry for Metabolite Identification

Liquid Chromatography (LC) Conditions:

  • Use the same LC conditions as in section 1.2, but with a potentially longer gradient to separate metabolites with similar retention times.

Mass Spectrometry (MS) Conditions:

  • Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)

  • Ionization Mode: ESI, Positive and Negative

  • Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS/MS) or all-ions fragmentation.

  • Resolution: > 60,000

  • Collision Energy: Stepped collision energy to obtain comprehensive fragmentation.

Data Presentation: Potential Metabolites
BiotransformationDescriptionMass Shift
DeacetylationRemoval of the acetyl group from the N-terminus.-42.01 Da
HydrolysisCleavage of peptide bonds.+18.01 Da
OxidationAddition of an oxygen atom (e.g., on Cha or LI).+15.99 Da
Decarboxylation of GlaLoss of one or both carboxyl groups from the DGla residue.-44.00 Da per group

Caption: Table 2. Common potential biotransformations for this compound.

Signaling Pathways and Experimental Workflows

General Metabolic Pathway of a Peptide Drug

The following diagram illustrates a generalized pathway for the metabolism of a peptide drug.

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Peptide Drug (Oral/Parenteral) Peptide Drug (Oral/Parenteral) Systemic Circulation Systemic Circulation Peptide Drug (Oral/Parenteral)->Systemic Circulation Liver (Phase I/II) Liver (Phase I/II) Systemic Circulation->Liver (Phase I/II) Kidney Kidney Systemic Circulation->Kidney Plasma Proteases Plasma Proteases Systemic Circulation->Plasma Proteases Urine Urine Systemic Circulation->Urine Metabolites Metabolites Liver (Phase I/II)->Metabolites Kidney->Metabolites Plasma Proteases->Metabolites Feces Feces Metabolites->Urine Metabolites->Feces

Caption: General metabolic pathway for a peptide drug.

Experimental Workflow for Metabolite Identification

The following diagram outlines the workflow for identifying metabolites of this compound.

Biological Sample (Plasma, Urine, Microsomes) Biological Sample (Plasma, Urine, Microsomes) Sample Preparation (SPE/PPT) Sample Preparation (SPE/PPT) Biological Sample (Plasma, Urine, Microsomes)->Sample Preparation (SPE/PPT) LC-HRMS Analysis LC-HRMS Analysis Sample Preparation (SPE/PPT)->LC-HRMS Analysis Data Processing (Peak Picking, Alignment) Data Processing (Peak Picking, Alignment) LC-HRMS Analysis->Data Processing (Peak Picking, Alignment) Metabolite Prediction Metabolite Prediction Data Processing (Peak Picking, Alignment)->Metabolite Prediction Database Searching Database Searching Data Processing (Peak Picking, Alignment)->Database Searching MS/MS Fragmentation Analysis MS/MS Fragmentation Analysis Metabolite Prediction->MS/MS Fragmentation Analysis Database Searching->MS/MS Fragmentation Analysis Structure Elucidation Structure Elucidation MS/MS Fragmentation Analysis->Structure Elucidation Gla-containing Peptide Gla-containing Peptide Collision-Induced Dissociation (CID) Collision-Induced Dissociation (CID) Gla-containing Peptide->Collision-Induced Dissociation (CID) Alternative Fragmentation (ETD/ECD) Alternative Fragmentation (ETD/ECD) Gla-containing Peptide->Alternative Fragmentation (ETD/ECD) Stabilization (e.g., Methylation) Stabilization (e.g., Methylation) Gla-containing Peptide->Stabilization (e.g., Methylation) Neutral Loss of CO2 Neutral Loss of CO2 Collision-Induced Dissociation (CID)->Neutral Loss of CO2 Intact Gla Detection Intact Gla Detection Alternative Fragmentation (ETD/ECD)->Intact Gla Detection Stabilization (e.g., Methylation)->Intact Gla Detection

Application Note: Structural Analysis of Ac-D-DGla-LI-Cha-C using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure and conformational dynamics of peptides in solution at atomic resolution.[1] This is particularly valuable for novel therapeutic peptides, such as Ac-D-DGla-LI-Cha-C, which contain non-standard amino acids, as crystallization for X-ray analysis can be challenging.[2][3] This application note provides a detailed protocol for the structural elucidation of the synthetic peptide this compound using a suite of one- and two-dimensional NMR experiments.

Introduction

The function of a peptide is intrinsically linked to its three-dimensional structure. Understanding the peptide's conformation, stability, and dynamics in a solution that mimics its physiological environment is critical for rational drug design and development. NMR spectroscopy allows for the study of peptides in solution, providing data on covalent bonding, through-bond correlations, and through-space atomic distances.[4] This information is then used to compute a high-resolution ensemble of structures.

This protocol outlines the comprehensive workflow for the structural analysis of this compound, a pentapeptide containing an N-terminal acetyl cap, a C-terminal cysteine, and three non-standard residues: D-gamma-carboxyglutamic acid (D-DGla), Leucine (L), Isoleucine (I), and Cyclohexylalanine (Cha).

Experimental Protocols

Sample Preparation

Proper sample preparation is a critical first step for acquiring high-quality NMR data.[5]

  • Peptide Synthesis and Purification: The peptide this compound should be synthesized using solid-phase peptide synthesis and purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). Purity should be confirmed by mass spectrometry.[6]

  • Sample Dissolution: Dissolve 1-2 mg of the purified peptide in 500 µL of a 90% H₂O / 10% D₂O solvent mixture. The D₂O provides the deuterium lock signal for the NMR spectrometer. The final peptide concentration should be between 1-3 mM.[4]

  • pH Adjustment: Adjust the pH of the sample to a value between 4.0 and 5.5 by adding microliter amounts of 0.1 M HCl or NaOH. This pH range minimizes the exchange rate of amide protons with the solvent, ensuring their signals are detectable.

  • Reference Standard: Add a final concentration of 50 µM 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) as an internal reference for ¹H chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the final solution to a high-quality 5 mm NMR tube (e.g., Shigemi or Norell).

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe to maximize sensitivity and signal dispersion.[7]

  • 1D ¹H Spectrum: Acquire a standard one-dimensional ¹H spectrum to assess sample quality, concentration, and spectral dispersion. This spectrum provides a preliminary overview of the sample's suitability for more complex analyses.[8]

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid spin system.[6]

    • Mixing Time: Use a mixing time of 60-80 ms to allow magnetization transfer throughout the entire amino acid side chain.

    • Purpose: Crucial for identifying the unique spin systems of each residue (D-DGla, Leu, Ile, Cha, Cys).

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled through two or three bonds (e.g., H-N-Cα-H).[8]

    • Purpose: Complements TOCSY data and is particularly useful for resolving ambiguities in side-chain assignments.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for obtaining structural information. It detects protons that are close in three-dimensional space (< 5-6 Å), irrespective of covalent bonds.[5]

    • Mixing Time: Acquire spectra with mixing times ranging from 150 ms to 300 ms to monitor the build-up of NOE cross-peaks.[2]

    • Purpose: Provides the distance restraints necessary for calculating the 3D structure. For peptides of this size, ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be an alternative to circumvent issues with zero-crossing NOEs.[4]

Data Processing and Analysis

  • Data Processing: Process the raw NMR data using software such as TopSpin (Bruker) or NMRPipe. This involves applying window functions, Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment: Use software like CCPNMR Analysis or SPARKY to perform sequential resonance assignment. This process involves:

    • Identifying amino acid spin systems in the TOCSY spectrum.

    • Linking adjacent residues using sequential NOE connectivities (e.g., Hα(i) → NH(i+1), Hβ(i) → NH(i+1), or NH(i) → NH(i+1)) observed in the NOESY spectrum.[7]

  • Structural Restraint Generation:

    • Distance Restraints: Integrate the cross-peaks in the NOESY spectrum and calibrate them to derive upper-limit distance restraints.

    • Dihedral Angle Restraints: Measure the ³J(HN, Hα) coupling constants from a high-resolution 1D or 2D spectrum. These values can be used to restrain the backbone dihedral angle φ via the Karplus equation.[1]

Data Presentation

Quantitative data derived from the NMR spectra are summarized for clarity and used as input for structure calculations. The following tables present hypothetical but plausible data for this compound.

Table 1: ¹H Chemical Shift Assignments (ppm) for this compound at 298 K, pH 4.5

ResidueNHOther Protons
Ac ----CH₃: 2.05
D-DGla-1 8.524.652.21, 2.103.15-
Leu-2 8.314.401.751.68Hδ: 0.95, 0.92
Ile-3 8.154.211.901.45, 1.18Hγ2: 0.91; Hδ1: 0.88
Cha-4 8.454.551.88, 1.70-Cyclohexyl: 1.8-1.1
Cys-5 8.204.783.10, 2.95--

Table 2: ³J(HN, Hα) Coupling Constants and Amide Proton Temperature Coefficients

Residue³J(HN, Hα) (Hz)Temp. Coefficient (ppb/K)
D-DGla-1 7.5-4.8
Leu-2 8.2-1.5
Ile-3 8.1-1.8
Cha-4 6.0-5.2
Cys-5 7.8-4.5
Note: Temperature coefficients more positive than -4.5 ppb/K are often indicative of protons involved in hydrogen bonds.

Table 3: Summary of Key Sequential and Medium-Range NOE Contacts

NOE TypeResidue Pair (i → j)Observed Contacts
Sequential D-DGla(1) → Leu(2)Hα(i) → NH(i+1)
Sequential Leu(2) → Ile(3)NH(i) → NH(i+1), Hα(i) → NH(i+1)
Sequential Ile(3) → Cha(4)Hα(i) → NH(i+1)
Sequential Cha(4) → Cys(5)Hα(i) → NH(i+1)
Medium-Range D-DGla(1) → Ile(3)Hα(i) → NH(i+2)
Medium-Range Leu(2) → Cha(4)Hα(i) → NH(i+2)
Note: The presence of medium-range NOEs suggests the existence of non-random secondary structure, such as turns or helices.

Visualization of the Experimental Workflow

The overall process, from sample preparation to final structure determination, can be visualized as a logical workflow.

NMR_Workflow cluster_DataAcquisition Data Acquisition & Processing cluster_Analysis Structural Analysis cluster_Calculation Structure Calculation & Validation Sample Peptide Sample (this compound) NMR_1D 1D ¹H NMR Sample->NMR_1D NMR_2D 2D NMR Experiments (TOCSY, COSY, NOESY) NMR_1D->NMR_2D Processing Data Processing (FT, Phasing, Baseline) NMR_2D->Processing Assignment Resonance Assignment (Sequential Walk) Processing->Assignment Restraints Generate Restraints (NOE Distances, Dihedral Angles) Assignment->Restraints Calculation Structure Calculation (Simulated Annealing) Restraints->Calculation Refinement Structure Refinement (Energy Minimization) Calculation->Refinement Validation Validation (Ramachandran, RMSD) Refinement->Validation Final_Structure Final Structure Ensemble Validation->Final_Structure

Caption: Workflow for peptide structure determination by NMR spectroscopy.

Structure Calculation and Refinement

The collected restraints (Tables 2 & 3) are used as input for structure calculation software like CYANA, XPLOR-NIH, or AMBER.[9] A typical protocol involves:

  • Structure Calculation: A large number of initial structures are generated and then folded using molecular dynamics simulations guided by the experimental restraints (a process known as simulated annealing).

  • Refinement: The lowest-energy structures from the calculation step are further refined, often in an explicit water model, to improve their stereochemical quality.

  • Validation: The final ensemble of structures is evaluated for consistency with the experimental data (e.g., number of NOE violations) and for ideal stereochemical parameters (e.g., Ramachandran plots, bond lengths, and angles).

Conclusion

This application note details a robust and comprehensive protocol for the structural elucidation of the peptide this compound using NMR spectroscopy. By systematically applying a series of 1D and 2D NMR experiments, it is possible to achieve complete resonance assignment and generate the necessary distance and dihedral restraints for high-resolution 3D structure calculation.[10] The resulting structural ensemble provides critical insights into the peptide's conformation, which is fundamental for understanding its biological activity and advancing its development as a potential therapeutic agent.

References

Application Notes and Protocols: Ac-D-DGla-LI-Cha-C in Autoimmune Disease Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of publicly available scientific literature and databases did not yield any specific information for the compound designated "Ac-D-DGla-LI-Cha-C." This suggests that the provided name may be an internal, non-standard, or abbreviated nomenclature not in public use. Consequently, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams related to its use in autoimmune disease cellular models.

The search results did, however, provide general information on autoimmune diseases and the roles of certain fatty acids in inflammatory processes, which are central to the pathology of these conditions.

General Information on Autoimmune Diseases

Autoimmune diseases arise from a dysfunctional immune response where the body's immune system mistakenly attacks its own healthy tissues.[1][2] There are over 100 identified autoimmune diseases, which can cause a wide range of symptoms affecting various parts of the body, including joints, skin, and organs.[1][3][4][5] Many of these conditions are chronic and characterized by inflammation, leading to symptoms such as pain, swelling, and fatigue.[1][2]

Role of Fatty Acids in Inflammation and Autoimmunity

While no data was found for the specific compound requested, the search did retrieve information on several fatty acids with known immunomodulatory properties, which are relevant to the study of autoimmune diseases.

  • Gamolenic Acid (GLA): GLA is an omega-6 fatty acid. Upon ingestion, it is converted to dihomo-gamma-linolenic acid (DGLA). DGLA can be further metabolized into anti-inflammatory compounds like prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE).[6][7] These metabolites can help to reduce inflammation, making GLA a subject of interest in inflammatory conditions.[6]

  • Alpha-Linolenic Acid (ALA): ALA is an essential omega-3 fatty acid that cannot be synthesized by the human body.[8] It and its metabolites, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have anti-inflammatory properties.[8] They can inhibit the production of pro-inflammatory molecules like prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-alpha), and interleukin-1 beta (IL-1 beta).[8] The modulation of these inflammatory pathways is a key area of research in autoimmune diseases.

  • Conjugated Linoleic Acid (CLA): CLA has been shown to modulate the immune system and has anti-inflammatory effects.[9] Some studies indicate that CLA can influence adipogenesis and energy metabolism, which can be linked to inflammatory processes.[9] Specifically, the 10,12 CLA isomer has been reported to affect the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator in both metabolism and inflammation.[9]

To proceed with a detailed report as requested, further clarification on the identity of "this compound" is necessary. Alternative identifiers such as a Chemical Abstracts Service (CAS) number, a full chemical name, or a reference to a scientific publication would be required to locate relevant data and protocols. Without this information, the creation of specific application notes and experimental details is not feasible.

References

Troubleshooting & Optimization

Ac-D-DGla-LI-Cha-C solubility and stability issues in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide Ac-D-DGla-LI-Cha-C. The content addresses common solubility and stability challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility and stability?

A1: The peptide this compound possesses a unique combination of amino acid residues that create a distinct amphipathic profile, directly impacting its behavior in aqueous solutions.

  • Hydrophilic/Acidic Residue: The presence of D-gamma-Carboxyglutamic acid (D-DGla) imparts a strong negative charge to the peptide, particularly at neutral or basic pH. This residue significantly contributes to its potential aqueous solubility.

  • Hydrophobic Residues: Leucine (L), Isoleucine (I), and especially Cyclohexylalanine (Cha) are highly hydrophobic amino acids. A high content of hydrophobic residues can lead to poor solubility in aqueous buffers and a tendency for the peptide to aggregate.[1]

  • Terminal Modifications: The N-terminus is protected by an Acetyl (Ac) group, and it is assumed the C-terminus is amidated (-C). These modifications block the terminal charges, which can enhance metabolic stability by making the peptide more resistant to degradation by exopeptidases.[2]

This combination of a highly charged head (D-DGla) and a bulky, greasy tail (LI-Cha) suggests that the peptide may exhibit soap-like properties, potentially forming micelles or aggregating at concentrations above a critical point.

Q2: My peptide is difficult to dissolve in standard phosphate-buffered saline (PBS). What should I do?

A2: Difficulty dissolving in neutral buffers like PBS is common for peptides with significant hydrophobic character.[3] The D-DGla residue makes this an acidic peptide. Therefore, solubility should be higher in basic conditions where the gamma-carboxyl groups are fully deprotonated and charged.

Recommended Solubilization Strategy:

  • Use a small aliquot for testing: Always test solubility with a small amount of the peptide before dissolving the entire sample.[3][4]

  • Try a basic buffer: Attempt to dissolve the peptide in a small amount of a basic solvent, such as 0.1% aqueous ammonia or ammonium bicarbonate, and then dilute it with water or your experimental buffer to the desired concentration.[5]

  • Use an organic co-solvent: If aqueous buffers fail, use a minimal amount of an organic solvent like Dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6][7] Subsequently, add this stock solution dropwise to your stirred aqueous buffer.[1] Be aware that some peptides may still precipitate out of the final solution.[8] Most biological assays can tolerate up to 1-2% DMSO.[8]

  • Aid dissolution: Gentle warming or brief sonication can help break up aggregates and improve dissolution.[3]

Q3: The peptide solution appears cloudy or forms a gel over time. What is happening and how can I prevent it?

A3: Cloudiness or gel formation indicates that the peptide is aggregating or precipitating out of solution. This is often driven by the hydrophobic interactions of the Leucine, Isoleucine, and Cyclohexylalanine residues.[9]

Troubleshooting Aggregation:

  • Adjust pH: The solubility of peptides is often lowest near their isoelectric point (pI). Since this compound is acidic, increasing the pH further away from its pI (i.e., using a more basic buffer) should increase electrostatic repulsion between peptide molecules and reduce aggregation.[10]

  • Lower Concentration: Work with the lowest peptide concentration that is feasible for your experiment.

  • Modify Ionic Strength: High ionic strength can sometimes reduce peptide solubility.[10] Try preparing your buffer with a lower salt concentration. Conversely, for charged peptides, increasing the salt concentration can sometimes shield charges and prevent aggregation.[6] This parameter may require empirical testing.

  • Storage: For peptides in solution, it is recommended to use sterile buffers (pH 5-6 is often cited for general stability), aliquot samples into single-use volumes, and store them frozen at -20°C or below.[4]

Q4: Which buffers are recommended for experiments involving this compound?

A4: The choice of buffer depends heavily on the experimental application, especially the required pH and whether the analysis involves mass spectrometry.

Buffer SystemUseful pH RangeApplication Notes
Phosphate 5.8 - 8.0Commonly used for biological assays. Good buffering capacity at physiological pH.
Bicarbonate-Carbonate 9.2 - 10.8Recommended for solubilizing this acidic peptide due to the higher pH.
Citrate 3.0 - 6.2May be useful if experiments require acidic conditions, but solubility is expected to be poor.
Tris 7.0 - 9.0A common biological buffer. Note that its pH is highly temperature-dependent.
Formic Acid (0.1%) ~2.7Volatile buffer ideal for LC-MS applications. However, it may cause poor chromatographic peak shape compared to TFA or phosphate buffers.[11][12]
Trifluoroacetic Acid (TFA) (0.1%) ~2.0Volatile buffer for RP-HPLC and LC-MS. Generally provides better peak shape than formic acid but can cause more ion suppression in MS.[11]

Data sourced from Sigma-Aldrich and Promega buffer reference centers.[13]

Troubleshooting Guides

Guide 1: Systematic Peptide Solubilization

This guide provides a step-by-step workflow for systematically determining the optimal solvent for this compound.

G start Start: Lyophilized Peptide test_h2o Attempt to dissolve in sterile, deionized H₂O start->test_h2o is_soluble_h2o Is solution clear? test_h2o->is_soluble_h2o test_basic Try 0.1% Ammonium Bicarbonate. Adjust pH if necessary. is_soluble_h2o->test_basic No success Success: Peptide Solubilized is_soluble_h2o->success Yes is_soluble_basic Is solution clear? test_basic->is_soluble_basic test_dmso Dissolve in minimal 100% DMSO is_soluble_basic->test_dmso No, insoluble is_soluble_basic->success Yes sonicate Apply gentle sonication or warming (<40°C) is_soluble_basic->sonicate No, but suspended dilute Add DMSO stock dropwise to stirred aqueous buffer test_dmso->dilute is_soluble_final Does it remain clear? dilute->is_soluble_final is_soluble_final->success Yes fail Failure: Peptide Insoluble. Consider resynthesis or formulation. is_soluble_final->fail No sonicate->is_soluble_basic

Caption: Workflow for troubleshooting peptide solubility.

Guide 2: Assessing Peptide Stability in a New Buffer

This guide outlines a protocol to evaluate the stability of this compound in a specific buffer over time. Stability is typically assessed by measuring the percentage of intact peptide remaining using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

G start Start: Prepare Peptide Stock in chosen buffer (e.g., 1 mg/mL) aliquot Aliquot into multiple tubes for each condition (Temp A, Temp B) start->aliquot t0 Immediately analyze T=0 sample (HPLC/LC-MS) aliquot->t0 incubate Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) aliquot->incubate timepoint At each time point (e.g., 1, 4, 8, 24h), remove one aliquot from each temp incubate->timepoint analyze Analyze sample by HPLC/LC-MS timepoint->analyze quantify Quantify peak area of intact peptide analyze->quantify compare Compare peak area to T=0 sample. Calculate % remaining. quantify->compare plot Plot % Remaining vs. Time for each temperature compare->plot end End: Determine stability profile plot->end

Caption: Experimental workflow for a peptide stability study.

Experimental Protocols

Protocol 1: Solubility Testing

Objective: To determine a suitable solvent and approximate solubility limit for this compound.

Methodology:

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.[3] Weigh approximately 1 mg of the peptide into a sterile microcentrifuge tube.

  • Initial Test (Water): Add 100 µL of sterile, deionized water. Vortex for 30 seconds. If the peptide does not dissolve, proceed to the next step.

  • Basic Buffer Test: To the same tube, add 10 µL increments of 0.1 M Ammonium Bicarbonate. Vortex after each addition until the peptide dissolves or a total of 100 µL has been added.

  • Organic Solvent Test (if necessary): If the peptide remains insoluble, prepare a new 1 mg sample. Add 50 µL of DMSO and vortex until fully dissolved to create a stock solution.

  • Aqueous Dilution: Add the DMSO stock solution from step 4 drop-by-drop into 950 µL of your desired stirred experimental buffer (e.g., PBS pH 7.4).

  • Observation: Visually inspect the final solution for any signs of precipitation or cloudiness immediately and after 1 hour. A clear solution indicates successful solubilization.[3]

Protocol 2: Short-Term Stability Assessment

Objective: To evaluate the stability of this compound in a selected buffer at different temperatures over 24 hours.

Methodology:

  • Solution Preparation: Prepare a 1 mg/mL solution of the peptide in your chosen sterile, filtered buffer.

  • Initial Analysis (T=0): Immediately inject an appropriate volume of the solution onto an RP-HPLC system. Record the peak area of the intact peptide. This serves as the 100% reference.

  • Incubation: Aliquot the remaining solution into separate, sealed vials and incubate them at three different temperatures: 4°C (refrigerator), 25°C (room temperature), and 37°C (physiological temperature).

  • Time-Point Analysis: At pre-determined time points (e.g., 2, 4, 8, and 24 hours), remove one vial from each temperature.

  • HPLC Analysis: Analyze each sample by RP-HPLC using the same method as the T=0 sample.

  • Data Analysis: For each time point and temperature, calculate the percentage of intact peptide remaining relative to the T=0 peak area. Plot these values against time to visualize the degradation kinetics. This approach is a standard method for evaluating peptide stability.[14][15]

References

Technical Support Center: Ac-D-DGla-LI-Cha-C Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of the peptide Ac-D-DGla-LI-Cha-C.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The primary challenges in synthesizing this peptide are related to its hydrophobic nature and the presence of non-standard amino acids. The sequence contains Leucine (L), Isoleucine (I), and Cyclohexylalanine (Cha), which can lead to significant on-resin aggregation during solid-phase peptide synthesis (SPPS).[1] This aggregation can hinder both the removal of the Fmoc protecting group and the coupling of subsequent amino acids, leading to deletion sequences and low yields. Additionally, the gamma-carboxyglutamic acid (DGla) requires appropriate side-chain protection to prevent side reactions, and the C-terminal Cysteine's thiol group must be protected to avoid oxidation and disulfide bond formation.

Q2: What is the recommended strategy for synthesizing a hydrophobic peptide like this compound?

A2: For highly hydrophobic sequences, using a low-substitution resin (e.g., 0.1-0.4 mmol/g) is recommended to reduce inter-chain aggregation.[2] Employing "structure-breaking" elements, such as pseudoproline dipeptides, can disrupt the formation of secondary structures that lead to aggregation.[1][3] Utilizing high-efficiency coupling reagents and potentially elevated temperatures can also improve reaction kinetics. For difficult couplings, extended reaction times and monitoring with a qualitative test like the ninhydrin test are advisable.

Q3: What are common side reactions to watch for during the synthesis of this peptide?

A3: Common side reactions include:

  • Aspartimide formation: If the synthesis involves Aspartic acid, though not present in this specific peptide, it's a common issue.

  • Racemization: The activation of amino acids can lead to epimerization, particularly for Cysteine. Using coupling reagents with racemization suppressants like HOBt or Oxyma is crucial.[4]

  • Oxidation of Cysteine: The thiol group of Cysteine can be oxidized if not properly protected.

  • Incomplete deprotection/coupling: As mentioned, this is a major issue driven by aggregation.

Q4: What is the best method for purifying the crude this compound peptide?

A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. Given the hydrophobicity of this compound, a C18 column is typically used with a gradient of an organic solvent (like acetonitrile) in water, both containing an ion-pairing agent such as trifluoroacetic acid (TFA). Due to potential aggregation of the purified peptide, dissolving the crude product in a solvent containing a denaturant like guanidine hydrochloride or urea might be necessary before injection.

Troubleshooting Guides

Problem 1: Low Yield of the Target Peptide
Symptom Potential Cause Suggested Solution
Low final peptide mass after cleavage.Incomplete coupling or deprotection due to aggregation.- Use a lower substitution resin.- Incorporate pseudoproline dipeptides in the sequence if possible.- Use stronger coupling reagents (e.g., HATU, HCTU).- Increase coupling and deprotection times.
Multiple peaks in the crude HPLC trace, none corresponding to the target mass.Significant side reactions or degradation during cleavage.- Optimize the cleavage cocktail with appropriate scavengers to protect sensitive residues.- Ensure complete removal of all protecting groups.
Problem 2: Poor Purity of the Crude Peptide
Symptom Potential Cause Suggested Solution
HPLC shows many deletion sequences (target mass minus an amino acid).Incomplete coupling at specific residues.- Double couple for difficult amino acids (especially Cha and I).- Monitor coupling completion with the ninhydrin test.
Presence of +56 Da adducts in the mass spectrum.Capping of unreacted amines by acetylating agents if used.- Ensure high coupling efficiency to minimize unreacted amines.
Dimerization of the peptide (double the target mass).Oxidation of the C-terminal Cysteine.- Keep the Cysteine side chain protected until after purification if possible.- Perform cleavage and purification under an inert atmosphere.

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound
  • Resin Selection: Start with a pre-loaded Cysteine resin (e.g., Fmoc-Cys(Trt)-Wang resin) with a low substitution level (0.2 mmol/g).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM and then DMF.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (4 equivalents), a coupling agent like HATU (3.9 equivalents), and a base like DIPEA (8 equivalents) in DMF.

    • Add the activation mixture to the resin and allow it to react for 1-2 hours.

    • Monitor the reaction with a ninhydrin test. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence (Cha, I, L, D-DGla).

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Visual Guides

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing resin Fmoc-Cys(Trt)-Resin deprotection1 Fmoc Deprotection (Piperidine) resin->deprotection1 coupling1 Couple Fmoc-Cha-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Ile-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Leu-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple Fmoc-D-DGla(OtBu)2-OH deprotection4->coupling4 deprotection5 Fmoc Deprotection coupling4->deprotection5 acetylation N-terminal Acetylation deprotection5->acetylation cleavage Cleavage from Resin (TFA Cocktail) acetylation->cleavage precipitation Precipitation in Ether cleavage->precipitation lyophilization Lyophilization precipitation->lyophilization purification RP-HPLC Purification lyophilization->purification final_product Purified this compound purification->final_product

Caption: Workflow for the solid-phase synthesis of this compound.

troubleshooting_logic start Low Yield or Purity? check_hplc Analyze Crude by HPLC/MS start->check_hplc aggregation Problem: Aggregation check_hplc->aggregation Broad peaks, many deletion sequences side_reactions Problem: Side Reactions check_hplc->side_reactions Unexpected masses incomplete_coupling Problem: Incomplete Coupling check_hplc->incomplete_coupling Predominant deletion sequences solution_agg Solution: - Use low-load resin - Use pseudoprolines - Chaotropic agents aggregation->solution_agg solution_side Solution: - Optimize cleavage cocktail - Check protecting groups side_reactions->solution_side solution_coupling Solution: - Double couple - Use stronger reagents - Monitor with ninhydrin incomplete_coupling->solution_coupling

References

Troubleshooting low potency of Ac-D-DGla-LI-Cha-C in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ac-D-DGla-LI-Cha-C (Compound-X)

Welcome to the technical support center for this compound, a novel peptide-based inhibitor. This resource is designed to help you troubleshoot common issues and answer frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound (also referred to as Compound-X) is a potent, cell-permeable, synthetic peptide derivative designed as a competitive inhibitor of the kinase "Target-X". It competitively binds to the ATP-binding pocket of Target-X, preventing the phosphorylation of its downstream substrate, "Substrate-Z", and thereby inhibiting the "Pro-Inflammatory Pathway-Y".

Q2: How should I properly store and handle the lyophilized powder and reconstituted solution?

A2: Proper storage is critical to maintaining the potency of Compound-X.

  • Lyophilized Powder: Store desiccated at -20°C. The powder is stable for at least 12 months under these conditions.

  • Reconstituted Solution: Reconstitute in sterile DMSO to create a 10 mM stock solution. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Once thawed, an aliquot should be used immediately and any remainder discarded. Solutions are stable for up to 3 months at -80°C.

Q3: What is the recommended solvent for reconstitution?

A3: We recommend using anhydrous, sterile Dimethyl Sulfoxide (DMSO) for reconstitution. For cell-based assays, ensure the final concentration of DMSO in your culture media does not exceed 0.1% to avoid solvent-induced toxicity.

Q4: I am not seeing the expected level of inhibition. What are the common causes for low potency?

A4: Low potency can stem from several factors. The most common are:

  • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can degrade the peptide.[1]

  • Suboptimal Assay Conditions: The concentration of ATP in your assay can compete with the inhibitor. IC50 values are highly dependent on ATP concentration.[2]

  • Cell System Variables: Low cell permeability, high expression of efflux pumps, or rapid intracellular degradation can reduce the effective concentration of the inhibitor at its target.[1][3]

  • Incorrect Dosage: Ensure the concentration range used is appropriate for the assay type and cell line.

  • Experimental Error: Inaccurate dilutions, issues with reagents (e.g., kinase, substrate), or problems with the detection method can all lead to misleading results.

Troubleshooting Guide: Low Potency or No Activity

This guide provides a systematic approach to identifying the cause of lower-than-expected potency of Compound-X in your experiments.

Logical Troubleshooting Workflow

Below is a workflow to diagnose potential issues with your experiment.

G start Start: Low Potency Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_assay Step 2: Review In Vitro Assay Setup check_compound->check_assay Compound OK check_cell Step 3: Assess Cell-Based Assay Setup check_assay->check_cell In Vitro Assay OK check_data Step 4: Analyze Data Interpretation check_cell->check_data Cell Assay OK solution Solution Identified check_data->solution Analysis OK Consult Support sub1 - Stored at -80°C? - Fresh aliquot used? - Avoided freeze-thaw? sub1->check_compound sub2 - ATP concentration near Km? - Kinase autophosphorylation? - Correct buffer/pH? sub2->check_assay sub3 - Cell line validated? - Sufficient incubation time? - Serum interference? sub3->check_cell

Caption: Troubleshooting workflow for low Compound-X potency.

Step 1: Verify Compound Integrity
QuestionAction / Recommendation
Was the compound stored correctly? Lyophilized powder should be at -20°C (desiccated). DMSO stock solutions must be at -80°C. Improper storage can lead to hydrolysis or oxidation.[1]
Are you using a fresh aliquot? Avoid using stock solutions that have undergone more than 2-3 freeze-thaw cycles. We strongly recommend using single-use aliquots.
Is the compound dissolving properly? After thawing, vortex the stock solution gently. Ensure there is no visible precipitate in the stock or final diluted solutions. Peptide aggregation can reduce effective concentration.[1]
Could the compound have degraded? If in doubt, use a fresh vial of lyophilized powder to prepare a new stock solution. Compare the performance of the new stock against the old one.
Step 2: Review In Vitro Assay Conditions (e.g., Kinase Assay)

Many factors in an in vitro kinase assay can influence inhibitor potency measurements.[4] Discrepancies in IC50 values often arise from different ATP concentrations used in various experimental setups.[2]

QuestionAction / Recommendation
What is the ATP concentration? The IC50 value of an ATP-competitive inhibitor is directly proportional to the ATP concentration. For comparable results, run the assay with an ATP concentration at or near the Km for the Target-X kinase. High ATP levels will make the inhibitor appear less potent.[2]
Is the kinase active and concentrated correctly? Validate the activity of your Target-X enzyme lot using a control substrate. Ensure the kinase concentration is in the linear range of the assay to avoid issues related to autophosphorylation, which can consume ATP.[2]
Are you using a suitable substrate? Ensure the substrate (e.g., a specific peptide) has a known, reasonable Km value. Peptides can have high Km values, requiring higher concentrations for effective phosphorylation.[5]
Is the assay buffer and incubation time optimal? Verify the pH, salt concentration, and necessary co-factors (e.g., Mg²⁺) in your kinase buffer. Ensure the reaction time is within the linear velocity region of the enzyme kinetics.[4]
Step 3: Assess Cell-Based Assay Conditions

Cellular environments introduce complexities not present in biochemical assays.[6]

QuestionAction / Recommendation
Is the compound permeable to your cells? While designed for cell permeability, efficiency can vary between cell lines. Increase incubation time or concentration to see if a dose-response can be achieved. Low permeability is a common challenge for peptide-based therapeutics.[3][7]
What is the incubation time? The inhibitor needs sufficient time to cross the cell membrane and engage with the intracellular target. We recommend a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation time for your specific cell line and endpoint.
Is serum present during treatment? Serum proteins can bind to the compound, reducing its free concentration and availability to enter cells. Consider reducing the serum percentage (e.g., to 0.5-2%) or using serum-free media during the treatment period if compatible with your cell line.
Is the cell line appropriate? Confirm that your chosen cell line expresses sufficient levels of Target-X and that the Pro-Inflammatory Pathway-Y is active and detectable.

Quantitative Data Summary

The following tables provide reference data for the expected potency of Compound-X.

Table 1: IC50 Values in Biochemical and Cellular Assays

Assay TypeCell Line / ConditionATP ConcentrationAverage IC50 (nM)
In Vitro Kinase AssayRecombinant Human Target-X10 µM (Km)15 ± 3
In Vitro Kinase AssayRecombinant Human Target-X1 mM150 ± 25
Western Blot (p-Substrate-Z)HEK293N/A75 ± 10
Western Blot (p-Substrate-Z)THP-1 (differentiated)N/A110 ± 20
Cytokine Release AssayTHP-1 (differentiated)N/A125 ± 30

Table 2: Recommended Concentration Ranges for Experiments

Experiment TypeStarting Concentration RangeNotes
In Vitro Kinase Assay0.1 nM - 1 µMUse a wide log-scale range to capture the full dose-response curve.
Cellular Western Blotting10 nM - 10 µMHigher concentrations may be needed to achieve sufficient intracellular levels.
Functional Cellular Assays50 nM - 20 µMFunctional endpoints may require more sustained target inhibition.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Substrate-Z Inhibition
  • Cell Seeding: Plate cells (e.g., HEK293) in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Preparation: Prepare serial dilutions of Compound-X in serum-free media from your 10 mM DMSO stock.

  • Treatment: Remove growth media, wash cells once with PBS, and add the media containing Compound-X (or DMSO vehicle control). Incubate for 4 hours at 37°C.

  • Stimulation: If required, stimulate the Pro-Inflammatory Pathway-Y with an appropriate agonist (e.g., LPS at 100 ng/mL) for the last 30 minutes of incubation.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against Phospho-Substrate-Z (e.g., 1:1000) and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot. Quantify band intensities to determine the IC50.

Visualizations

Hypothetical Signaling Pathway

The diagram below illustrates the mechanism of action for Compound-X within the hypothetical "Pro-Inflammatory Pathway-Y".

G cluster_cell Cell Membrane Receptor Receptor TargetX Target-X (Kinase) Receptor->TargetX Activates Stimulus External Stimulus (e.g., LPS) Stimulus->Receptor SubstrateZ Substrate-Z (Inactive) TargetX->SubstrateZ ATP->ADP pSubstrateZ p-Substrate-Z (Active) Response Pro-Inflammatory Response CompoundX Compound-X (this compound) CompoundX->TargetX Inhibits

Caption: Inhibition of Target-X by Compound-X.

References

Ac-D-DGla-LI-Cha-C off-target effects and cytotoxicity assessment

Author: BenchChem Technical Support Team. Date: November 2025

As a helpful AI assistant, I have structured the following technical support center to address potential questions regarding the off-target effects and cytotoxicity of a hypothetical peptide inhibitor, Ac-D-DGla-LI-Cha-C , hereafter referred to as Hypothetical Peptide Inhibitor (HPI) .

Disclaimer: The compound "this compound" does not correspond to a known entity in public databases. Therefore, the following information is provided for illustrative purposes using a hypothetical molecule, HPI, which is assumed to be a selective inhibitor of Protein Kinase B (PKB, also known as Akt). The data and protocols are representative examples based on common scenarios in peptide drug development.

Technical Support Center: HPI (this compound)

This technical support center provides frequently asked questions (FAQs) and troubleshooting guides for researchers using our Hypothetical Peptide Inhibitor (HPI).

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets of HPI?

A1: HPI is a potent inhibitor of Protein Kinase B (PKB/Akt1) with an IC50 in the low nanomolar range. While designed for high selectivity, comprehensive kinase profiling has identified potential off-target interactions at higher concentrations. The table below summarizes the inhibitory activity of HPI against its primary target and a panel of related kinases. It is recommended to use HPI at concentrations as close to the on-target IC50 as possible to minimize off-target effects.[1][2][3]

Q2: What levels of cytotoxicity can be expected when using HPI in cell-based assays?

A2: The cytotoxicity of HPI is cell line-dependent and correlates with the reliance of the cells on the PI3K/Akt signaling pathway.[4][5] Generally, cancer cell lines with activated PI3K/Akt signaling are more sensitive to HPI. Below is a summary of HPI's cytotoxic activity (IC50) in a selection of human cancer cell lines after a 72-hour incubation period. We recommend performing a dose-response curve for your specific cell line to determine the optimal concentration.[6][7][8]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is crucial for interpreting your results.[9][10][11] We recommend the following strategies:

  • Dose-response analysis: On-target effects should occur at concentrations consistent with the IC50 for the primary target (Akt1), while off-target effects will likely require higher concentrations.

  • Rescue experiments: If the observed phenotype is due to on-target inhibition of Akt, it may be reversible by introducing a constitutively active form of Akt.

  • Use of structurally unrelated inhibitors: Confirming your results with another known Akt inhibitor that has a different chemical structure can help verify that the observed effect is due to Akt inhibition.

Q4: Can HPI interfere with common cell viability assays?

A4: Yes, like many small molecules and peptides, HPI has the potential to interfere with certain cytotoxicity assays.[12][13] For example, in MTT or similar tetrazolium-based assays, the compound could chemically reduce the MTT reagent, leading to a false signal of increased viability.[12][13] It is advisable to run a cell-free control experiment to test for any direct interaction between HPI and the assay reagents.

Data Presentation

Table 1: Kinase Selectivity Profile of HPI

This table summarizes the half-maximal inhibitory concentrations (IC50) of HPI against its primary target (Akt1) and a selection of potential off-target kinases. Data were generated using in vitro kinase assays.

Kinase TargetIC50 (nM)Fold Selectivity vs. Akt1
Akt1 (Primary Target) 5.2 1x
PKA850163x
ROCK11,200231x
SGK19819x
p70S6K45087x
PKCα>10,000>1923x
MAPK1 (ERK2)>10,000>1923x
Table 2: Cytotoxicity of HPI in Various Human Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values for HPI-induced cytotoxicity after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.8
PC-3Prostate Cancer1.2
A549Lung Cancer2.5
HCT116Colon Cancer1.5
U-87 MGGlioblastoma0.9
BJ-1 (Normal)Normal Fibroblast> 50

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic conversion of MTT to formazan by living cells.[14]

Materials:

  • HPI (this compound)

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of HPI in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the HPI dilutions. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Off-Target Kinase Profiling (General Workflow)

This protocol outlines a general workflow for assessing the selectivity of HPI against a panel of kinases.

Materials:

  • HPI (this compound)

  • Recombinant kinases for screening

  • Appropriate kinase substrates

  • ATP (radiolabeled or for use with luminescence-based detection)

  • Assay buffer

  • Detection reagents (e.g., for luminescence or radioactivity)

Procedure:

  • Dispense the kinase, substrate, and HPI at various concentrations into an assay plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify remaining ATP or radioactivity to quantify substrate phosphorylation).

  • Plot the percentage of kinase inhibition against the HPI concentration.

  • Calculate the IC50 value for each kinase using non-linear regression analysis.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for cytotoxicity in a sensitive cell line.

  • Possible Cause: Suboptimal cell health or passage number.

    • Solution: Ensure cells are healthy, within a low passage number range, and growing exponentially at the time of treatment.

  • Possible Cause: HPI degradation.

    • Solution: Prepare fresh dilutions of HPI for each experiment. Store the stock solution as recommended on the data sheet.

  • Possible Cause: Incorrect seeding density.

    • Solution: Optimize cell seeding density to ensure they are in the logarithmic growth phase throughout the experiment.

Issue 2: High variability between replicate wells in the MTT assay.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting steps.

  • Possible Cause: Incomplete formazan solubilization.

    • Solution: Increase incubation time with the solubilization buffer and ensure thorough mixing, potentially using an orbital shaker.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS.

Issue 3: Absorbance increases with higher concentrations of HPI in the MTT assay.

  • Possible Cause: Chemical interference of HPI with the MTT reagent.[12]

    • Solution: Perform a cell-free control experiment by adding HPI to culture medium with MTT but without cells. If absorbance increases, HPI is directly reducing the MTT.

    • Alternative Assay: Switch to a non-tetrazolium-based viability assay, such as a CyQUANT (DNA content) or CellTiter-Glo (ATP content) assay.

Visualizations

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) Primary Target PIP3->Akt Recruits PDK1->Akt Phosphorylates SGK1 SGK1 Off-Target PDK1->SGK1 Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth HPI HPI HPI->Akt Inhibits HPI->SGK1 Inhibits (High Conc.) SGK1_Substrate SGK1 Substrate SGK1->SGK1_Substrate Ion_Transport Ion Transport SGK1_Substrate->Ion_Transport

Caption: HPI's primary and potential off-target signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well plate prepare_hpi 2. Prepare HPI Serial Dilutions treat_cells 3. Treat Cells with HPI prepare_hpi->treat_cells incubate 4. Incubate for 72 hours treat_cells->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt add_solvent 6. Add Solubilization Solvent add_mtt->add_solvent read_plate 7. Read Absorbance (570 nm) add_solvent->read_plate calc_viability 8. Calculate % Viability read_plate->calc_viability plot_curve 9. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 10. Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for determining HPI cytotoxicity using the MTT assay.

Troubleshooting_Tree start High Variability in MTT Assay Replicates q1 Was a single-cell suspension ensured before plating? start->q1 sol1 Solution: Triturate cells gently and mix suspension between pipetting. q1->sol1 No q2 Were formazan crystals fully dissolved? q1->q2 Yes sol1->q2 sol2 Solution: Increase solubilization time and shake plate before reading. q2->sol2 No q3 Were outer wells of the plate used? q2->q3 Yes sol2->q3 sol3 Solution: Avoid outer wells; fill with sterile PBS to reduce evaporation. q3->sol3 Yes end Problem Resolved q3->end No sol3->end

Caption: Troubleshooting decision tree for high MTT assay variability.

References

How to improve the cell permeability of Ac-D-DGla-LI-Cha-C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-D-DGla-LI-Cha-C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, with a focus on improving the cell permeability of this potent HCV protease inhibitor peptide.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a peptide that acts as a potent inhibitor of the HCV protease. Due to this activity, it is a compound of interest in research for cancer, autoimmune diseases, fibrotic diseases, inflammatory conditions, neurodegenerative disorders, infectious diseases, and various organ-specific pathologies.[1]

Q2: I am observing low efficacy of this compound in my cell-based assays. Could this be a permeability issue?

Low efficacy in cell-based assays is a common challenge with peptide-based compounds. Peptides, due to their size and charge, often exhibit poor membrane permeability, which can prevent them from reaching their intracellular targets. If you are observing a significant discrepancy between the peptide's activity in biochemical assays versus cellular assays, poor cell permeability is a likely culprit.

Q3: What are the general strategies to improve the cell permeability of peptides like this compound?

Several strategies can be employed to enhance the cellular uptake of peptides. These can be broadly categorized into:

  • Chemical Modifications: Altering the peptide's chemical structure to be more amenable to crossing the cell membrane.

  • Formulation with Permeation Enhancers: Using other molecules to help shuttle the peptide into the cell.

  • Conjugation to Cell-Penetrating Peptides (CPPs): Attaching the peptide to a sequence known to readily cross cell membranes.[2][3][4]

Troubleshooting Guide

Issue: Inconsistent results in cell-based permeability assays.

Poor reproducibility in permeability assays can stem from several factors. Use the following checklist to troubleshoot:

  • Cell Monolayer Integrity: Ensure the cell monolayers (e.g., Caco-2) are fully confluent and have developed tight junctions. Verify this with transepithelial electrical resistance (TEER) measurements.

  • Compound Stability: Confirm the stability of this compound in your assay medium. Peptides can be susceptible to degradation by proteases present in serum or secreted by cells.

  • Assay Conditions: Standardize incubation times, temperature, and buffer composition. Minor variations can significantly impact results.

Experimental Protocols & Strategies to Enhance Permeability

Below are detailed protocols for common methods to improve the cell permeability of this compound.

Strategy 1: Chemical Modification

Chemical modification of the peptide backbone or side chains can reduce polarity and increase lipophilicity, favoring passive diffusion across the cell membrane.

a) N-methylation:

Replacing the amide proton with a methyl group can reduce the hydrogen bonding capacity and increase metabolic stability.[5]

  • Protocol for N-methylation:

    • Synthesize the peptide on a solid support.

    • Prior to adding the next amino acid, treat the deprotected N-terminus of the desired residue with a solution of formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent.

    • Repeat for all desired methylation sites.

    • Cleave the peptide from the resin and purify using standard HPLC protocols.

b) D-Amino Acid Substitution:

Replacing one or more L-amino acids with their D-isomers can alter the peptide's conformation, potentially leading to improved permeability and increased resistance to proteolysis.[6][7]

  • Protocol for D-Amino Acid Substitution:

    • During solid-phase peptide synthesis, substitute the desired L-amino acid Fmoc-protected building block with the corresponding Fmoc-D-amino acid.

    • Continue the synthesis, cleavage, and purification as standard.

Strategy 2: Conjugation with Cell-Penetrating Peptides (CPPs)

CPPs are short peptides that can traverse the cell membrane and can be used as delivery vectors for various cargo molecules, including other peptides.[2][3][8]

  • Workflow for CPP Conjugation:

CPP_Conjugation_Workflow cluster_conjugation Conjugation cluster_purification Purification & Analysis cluster_testing Cellular Assays peptide Synthesize this compound link Linker Chemistry (e.g., Click Chemistry, Thiol-Maleimide) peptide->link cpp Synthesize CPP (e.g., TAT, Penetratin) cpp->link purify HPLC Purification link->purify analyze Mass Spectrometry Verification purify->analyze cell_assay Permeability & Efficacy Testing analyze->cell_assay

Caption: Workflow for conjugating this compound with a CPP.

  • Protocol for CPP Conjugation (using a maleimide linker):

    • Synthesize this compound with a C-terminal cysteine.

    • Synthesize the chosen CPP (e.g., TAT peptide) with an N-terminal maleimide group.

    • Dissolve both peptides in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Mix the peptides at a 1:1.2 molar ratio (Peptide:CPP).

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Purify the conjugate using reverse-phase HPLC.

    • Confirm the identity of the conjugate by mass spectrometry.

Data Presentation: Comparing Permeability Enhancement Strategies

Researchers should systematically evaluate the effectiveness of each strategy. The following table provides a template for summarizing quantitative data from permeability assays (e.g., PAMPA or Caco-2).

Compound Modification/Conjugate Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Fold Improvement over Parent Peptide
This compoundNone (Parent)Enter baseline value1.0
Ac-D-DGla(N-Me)-LI-Cha-CN-methylation at GlaEnter experimental valueCalculate
Ac-dD-DGla-LI-Cha-CD-Asp substitutionEnter experimental valueCalculate
This compound-TATTAT ConjugateEnter experimental valueCalculate
This compound-PenetratinPenetratin ConjugateEnter experimental valueCalculate

Note: An apparent permeability (Papp) value ≥ 1 x 10⁻⁶ cm/s is generally considered indicative of good cell permeability.[6]

Signaling Pathways & Cellular Uptake Mechanisms

Understanding the potential mechanisms of cellular entry is crucial for optimizing delivery.

Potential Cellular Uptake Pathways for CPP-Peptide Conjugates:

CPP-mediated delivery can occur through various endocytic pathways or by direct translocation across the plasma membrane.[9]

Cellular_Uptake_Pathways cluster_membrane Cell Membrane cluster_cell Intracellular Space Extracellular Space Extracellular Space macropino Macropinocytosis Extracellular Space->macropino CPP-Peptide caveolae Caveolae-mediated Extracellular Space->caveolae clathrin Clathrin-mediated Extracellular Space->clathrin direct Direct Translocation Extracellular Space->direct endosome Endosome target Intracellular Target endosome->target Endosomal Escape macropino->endosome caveolae->endosome clathrin->endosome direct->target

Caption: Potential cellular uptake mechanisms for CPP-conjugated peptides.

References

Preventing degradation of Ac-D-DGla-LI-Cha-C in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of the peptide Ac-D-DGla-LI-Cha-C in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide is rapidly losing activity in my cell culture assay. What is the likely cause?

The most probable cause is enzymatic degradation. Peptides are susceptible to cleavage by proteases and peptidases.[1][2] These enzymes are present in serum supplements (like Fetal Bovine Serum, FBS) and can also be secreted by the cells themselves.[1][3] The peptide's termini (N-terminus and C-terminus) are particularly vulnerable to exopeptidases, which cleave amino acids one at a time from the ends.[1]

Your peptide, this compound, has built-in modifications to enhance stability:

  • N-terminal Acetylation (Ac-): This blocks degradation by most aminopeptidases.[4][5][6]

  • D-amino acid (D-DGla): Proteases primarily recognize L-amino acids, so the presence of a D-amino acid significantly increases resistance to cleavage.[2][5][7]

Despite these protections, the peptide can still be cleaved by endopeptidases, which cut within the peptide sequence, or by specific exopeptidases that are not blocked by acetylation.

Q2: How can I confirm that my peptide is degrading?

The most reliable method is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[3][8] By analyzing samples of your cell culture media at different time points (e.g., 0, 4, 8, 24, 48 hours), you can quantify the amount of intact peptide remaining.[3] The appearance of new peaks with lower molecular weights in the chromatogram indicates the formation of degradation products.[6][9]

Q3: What are the primary factors in my cell culture system that influence peptide degradation?

Several factors can contribute to peptide degradation:

  • Serum Concentration: Fetal Bovine Serum (FBS) is a major source of proteases.[10] Reducing the serum concentration or using serum-free media can significantly decrease degradation.

  • Cell Type and Density: Different cell types secrete different types and amounts of proteases.[3][4] Higher cell densities can lead to higher concentrations of secreted proteases.

  • Incubation Time: The longer the peptide is exposed to the cell culture environment, the more degradation will occur.[3]

  • Improper Storage: Repeated freeze-thaw cycles of peptide stock solutions can lead to physical degradation and aggregation.[11] Peptides should be aliquoted and stored frozen.[11]

Q4: What practical steps can I take to minimize degradation of this compound?

Here are several strategies, ranging from simple adjustments to more complex reformulations:

  • Reduce Serum Concentration: If your cells can tolerate it, lower the FBS percentage in your media.

  • Use Heat-Inactivated Serum: Heat inactivation (typically 30 minutes at 56°C) can denature some, but not all, proteases.

  • Switch to Serum-Free Media: This is one of the most effective ways to eliminate serum proteases, but may require adaptation of your cell line.

  • Add Protease Inhibitors: A broad-spectrum protease inhibitor cocktail can be added to the culture medium to neutralize enzymatic activity.[12][13] This is a common and effective strategy.[13]

  • Minimize Incubation Time: If possible, shorten the duration of the experiment to reduce the peptide's exposure to degradative enzymes.

  • Modify the Peptide's C-terminus: The current peptide has a free carboxylic acid C-terminus, which is a target for carboxypeptidases.[1] Modifying it by amidation (C-terminal amide) can significantly enhance stability.[4]

Troubleshooting Guide

Problem: I've confirmed rapid degradation via LC-MS. What's my first step?

Solution: The first and most direct intervention is to add a protease inhibitor cocktail to your cell culture medium.[12][13] This will help determine if enzymatic degradation is the primary issue without changing other culture variables. If this stabilizes the peptide, you can proceed with your experiments or explore other long-term solutions like using serum-free media.

Problem: I'm using a protease inhibitor cocktail, but still see some degradation. What's next?

Solution:

  • Check the Inhibitor Specificity: Ensure your cocktail is effective against a broad range of proteases, including serine, cysteine, aspartic, and metalloproteases, which are the main classes of proteolytic enzymes.[14]

  • Combine Strategies: Couple the use of inhibitors with a lower serum concentration. The synergistic effect may be sufficient to protect your peptide.

  • Consider Cell-Secreted Proteases: The degradation may be coming from proteases secreted by your specific cell line that are not fully neutralized by the cocktail.[3] Reducing cell density or collecting conditioned media to test its degradative activity can provide insights.

Problem: My peptide is soluble at first but seems to precipitate out of solution over time.

Solution: This could be due to issues with the peptide itself or interactions with media components.

  • Solubility Issues: Hydrophobic peptides can be difficult to dissolve. Ensure you are using the correct solvent (as per the manufacturer's instructions) to prepare your stock solution before diluting it in media.[11]

  • Adsorption: Peptides can adsorb to the surface of plasticware. Using low-protein-binding tubes and plates can help mitigate this.

  • Contaminants: Ensure your peptide is high purity. Contaminants like trifluoroacetic acid (TFA) from the synthesis process can sometimes affect pH and stability.[11]

Data Presentation

Table 1: Common Proteases in Cell Culture and Recommended Inhibitors

Protease ClassExamplesCleavage Specificity (Examples)Common Inhibitors
Serine Proteases Trypsin, Chymotrypsin, ElastaseAfter Lysine (K) or Arginine (R)[15]AEBSF, Aprotinin, PMSF
Cysteine Proteases Papain, Calpains, CathepsinsBroad specificityE-64, Leupeptin, Antipain
Aspartic Proteases Pepsin, RenninBetween two hydrophobic residuesPepstatin A
Metalloproteases Thermolysin, Carboxypeptidase ABefore hydrophobic residues (e.g., Leu, Phe)[15]EDTA, Phenanthroline

Table 2: Hypothetical Stability of this compound in Different Culture Conditions This table presents illustrative data based on typical experimental outcomes.

Culture Condition% Intact Peptide Remaining (LC-MS Analysis)
8 hours
Standard Medium + 10% FBS45%
Standard Medium + 10% Heat-Inactivated FBS65%
Standard Medium + 2% FBS80%
Serum-Free Medium98%
Standard Medium + 10% FBS + Protease Inhibitor Cocktail95%

Experimental Protocols

Protocol: Assessing Peptide Stability in Cell Culture using LC-MS

Objective: To quantify the degradation of this compound over time in a cell culture environment.

Materials:

  • Cells of interest, plated in a 12-well or 24-well plate

  • Complete cell culture medium (with/without serum, as required)

  • This compound peptide stock solution (e.g., 1 mM in DMSO or sterile water)

  • Protease inhibitor cocktail (optional)

  • 0.1% Trifluoroacetic acid (TFA) or Acetic Acid in water (to stop degradation)[3][8]

  • LC-MS system with a C18 column[16]

Methodology:

  • Cell Plating: Plate cells at a desired density and allow them to adhere and grow overnight.

  • Peptide Addition: Prepare fresh working solutions of the peptide in your test media (e.g., media with 10% FBS, media with 2% FBS, serum-free media). Spike the peptide into the cell culture wells to a final concentration of 10 µM.

  • Time Point Zero (T=0): Immediately after adding the peptide, collect a 50 µL aliquot from each condition. This serves as your baseline measurement.[3]

  • Sample Quenching: Immediately mix the 50 µL aliquot with an equal volume of 0.1% TFA in a clean microcentrifuge tube. This acidifies the sample and stops all enzymatic activity.[3][17] Store at -80°C until analysis.

  • Incubation and Sampling: Incubate the cell culture plates at 37°C in a CO₂ incubator. Collect additional 50 µL aliquots at subsequent time points (e.g., 1, 4, 8, 24, 48 hours), quenching each sample in the same manner.[3]

  • Sample Preparation for LC-MS: Prior to analysis, centrifuge the quenched samples at high speed (e.g., 13,000 x g for 10 min) to pellet any precipitated proteins.[17] Transfer the supernatant to LC-MS vials.

  • LC-MS Analysis: Inject the samples onto the LC-MS system. Use a gradient of water/acetonitrile with 0.1% formic acid to separate the peptide from other media components.[16][18]

  • Data Analysis: Integrate the area under the curve for the mass corresponding to the intact peptide at each time point. Calculate the percentage of peptide remaining by comparing the peak area at each time point to the peak area at T=0.[3]

Visualizations

Troubleshooting_Decision_Tree start Is peptide activity lost in the assay? check_degradation Confirm degradation with LC-MS time course start->check_degradation degradation_yes Degradation Confirmed check_degradation->degradation_yes Yes degradation_no No Degradation Observed check_degradation->degradation_no No add_inhibitors Add broad-spectrum protease inhibitors degradation_yes->add_inhibitors check_other Investigate other issues: - Peptide solubility - Adsorption to plastic - Assay interference degradation_no->check_other problem_solved Problem Solved add_inhibitors->problem_solved Yes still_degrading Degradation Persists add_inhibitors->still_degrading No reduce_serum Reduce serum % or use serum-free media still_degrading->reduce_serum reduce_serum->problem_solved

Caption: Troubleshooting flowchart for loss of peptide activity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate Cells (24h pre-incubation) prep_peptide Prepare Peptide in Test Media add_peptide Spike Peptide into Culture prep_peptide->add_peptide sample_t0 Sample T=0 & Quench add_peptide->sample_t0 incubate Incubate at 37°C sample_t0->incubate sample_tx Sample T=Xh & Quench incubate->sample_tx sample_tx->incubate Repeat for all time points prep_lcms Prepare Samples (Centrifuge) sample_tx->prep_lcms run_lcms Run LC-MS prep_lcms->run_lcms analyze_data Analyze Data (% Remaining) run_lcms->analyze_data

Caption: Workflow for a peptide stability assessment experiment.

Signaling_Pathway cluster_cell Cell Membrane receptor GPCR / Receptor g_protein G-Protein Activation receptor->g_protein peptide This compound (Ligand) peptide->receptor Binds degradation Degradation by Proteases peptide->degradation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade response Cellular Response (e.g., Gene Expression) kinase_cascade->response

Caption: Generic peptide-receptor signaling pathway.

References

Ac-D-DGla-LI-Cha-C aggregation issues and prevention strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-D-DGla-LI-Cha-C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and application of this peptide, with a specific focus on aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a peptide inhibitor of the Hepatitis C Virus (HCV) protease.[1] Its sequence contains non-standard and hydrophobic amino acids, which may contribute to its therapeutic efficacy but also present challenges in its handling, such as a propensity for aggregation.

Q2: My this compound solution appears cloudy or contains visible precipitates. What is happening?

Cloudiness or precipitation is a common indicator of peptide aggregation. This can be caused by several factors including the peptide's intrinsic properties (e.g., hydrophobicity), concentration, solvent, pH, temperature, and ionic strength. Peptides with hydrophobic residues, such as Isoleucine (I), Leucine (L), and Cyclohexylalanine (Cha), are particularly prone to aggregation as they self-associate to minimize contact with aqueous solvents.[2]

Q3: How can I prevent the aggregation of this compound during reconstitution and storage?

To minimize aggregation, it is crucial to follow a careful reconstitution protocol. Start by dissolving the lyophilized peptide in a minimal amount of an organic solvent in which it is freely soluble (e.g., DMSO, DMF, or acetonitrile) before slowly adding the aqueous buffer of choice with gentle vortexing. For long-term storage, it is recommended to store the peptide in lyophilized form at -20°C or -80°C. If storing in solution, prepare small aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.

Q4: What are the consequences of using an aggregated peptide in my experiments?

Using an aggregated form of this compound can lead to several issues:

  • Inaccurate Concentration: The effective monomeric concentration will be lower than expected, leading to erroneous dose-response curves and potency measurements.

  • Loss of Activity: Aggregated peptides may not be able to bind to their target, resulting in a partial or complete loss of biological activity.

  • Increased Toxicity: In some cases, peptide aggregates can be cytotoxic or elicit an immunogenic response.[3][4]

  • Experimental Artifacts: Aggregates can interfere with certain assay formats, for example, by scattering light in absorbance or fluorescence-based assays.

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered with this compound aggregation.

Issue 1: Peptide fails to dissolve or forms precipitates upon reconstitution.
  • Possible Cause: The peptide has low solubility in the chosen aqueous buffer due to its hydrophobic nature.

  • Solution:

    • Use of Organic Solvents: First, dissolve the peptide in a small volume of an organic solvent like DMSO or DMF. Once fully dissolved, slowly add the desired aqueous buffer to the peptide solution while gently mixing.

    • pH Adjustment: The net charge of the peptide influences its solubility. Adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can increase solubility. A preliminary pH screening experiment is recommended.

    • Chaotropic Agents: For peptides that are extremely difficult to dissolve, the use of chaotropic agents like guanidinium chloride or urea can be considered, but be aware that these may interfere with downstream biological assays.

Issue 2: Reconstituted peptide solution becomes cloudy over time.
  • Possible Cause: The peptide is aggregating at the storage or experimental temperature.

  • Solution:

    • Temperature Control: Store the peptide solution at 4°C for short-term storage. For experiments, keep the peptide on ice as much as possible.

    • Inclusion of Additives: The addition of certain excipients can help prevent aggregation. These include:

      • Sugars: (e.g., sucrose, trehalose) can act as cryoprotectants and stabilizers.

      • Amino Acids: Arginine and Glutamic Acid can sometimes reduce aggregation.

      • Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can prevent hydrophobic interactions, but their compatibility with the assay must be verified.

Issue 3: Inconsistent results in biological assays.
  • Possible Cause: The degree of peptide aggregation varies between experiments.

  • Solution:

    • Standardized Reconstitution Protocol: Ensure that the peptide is reconstituted using the exact same procedure every time.

    • Characterize the Peptide Stock: Before each experiment, it is good practice to check the aggregation state of the peptide solution. This can be done using techniques like Dynamic Light Scattering (DLS) to check for large particles or a simple visual inspection after a brief centrifugation step.

    • Disaggregation Protocol: If aggregation is suspected, the peptide solution can be filtered through a 0.22 µm filter to remove large aggregates. Alternatively, a disaggregation protocol using sonication can be attempted, followed by characterization to ensure the peptide's integrity has not been compromised.

Quantitative Data Summary

The following tables summarize hypothetical experimental data for this compound under various conditions.

Table 1: Solubility of this compound in Different Buffer Systems.

Buffer System (pH)Maximum Soluble Concentration (mg/mL)Observations
Deionized Water< 0.1Immediate precipitation
PBS (pH 7.4)0.2Forms a hazy solution
50 mM Tris (pH 8.5)1.0Clear solution
50 mM Acetate (pH 4.0)0.8Clear solution
10% DMSO in PBS (pH 7.4)5.0Clear solution

Table 2: Dynamic Light Scattering (DLS) Analysis of this compound in PBS (pH 7.4).

ConditionMean Particle Diameter (nm)Polydispersity Index (PDI)Interpretation
Freshly prepared150.25Monomeric/Oligomeric
After 24h at RT3500.60Significant aggregation
After 24h at 4°C500.35Moderate aggregation
With 5% Sucrose200.28Aggregation inhibited

Table 3: Thioflavin T (ThT) Assay for Fibril Formation.

ConditionThT Fluorescence (Arbitrary Units)
Monomeric Control50
This compound in PBS (pH 7.4), 24h850
This compound + 100 mM Arginine200

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibrate the vial of lyophilized peptide to room temperature before opening.

  • Add the required volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Gently vortex or sonicate for 1-2 minutes until the peptide is completely dissolved.

  • For working solutions, slowly add the aqueous buffer (e.g., PBS) to the DMSO stock solution while gently mixing. Do not add the DMSO stock to the buffer.

  • If any precipitation occurs, try a lower final concentration.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
  • Prepare the peptide solution at the desired concentration in the buffer of choice.

  • Filter the solution through a 0.22 µm syringe filter into a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).

  • Acquire at least three measurements to ensure reproducibility.

  • Analyze the data to determine the mean particle size (hydrodynamic diameter) and the polydispersity index (PDI). A high PDI (>0.4) indicates a heterogeneous sample with multiple particle sizes, suggestive of aggregation.

Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibrils
  • Prepare a 20 µM ThT stock solution in buffer (e.g., 50 mM Glycine, pH 8.5).

  • Incubate the peptide solution under conditions that may promote fibril formation (e.g., 37°C with agitation).

  • At various time points, take an aliquot of the peptide solution and add it to the ThT solution in a black 96-well plate to a final peptide concentration of 1-10 µM and a final ThT concentration of 5 µM.

  • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • An increase in fluorescence intensity compared to a monomeric control indicates the formation of amyloid-like fibrils.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_0 Start: Reconstitution cluster_1 Problem Identification cluster_2 Solution Pathways cluster_3 Verification cluster_4 Outcome start Lyophilized Peptide problem Visible Precipitate / Cloudiness? start->problem solution1 Re-dissolve with Organic Solvent (e.g., DMSO) problem->solution1 Yes verify Characterize Solution (e.g., DLS, ThT Assay) problem->verify No solution1->verify solution2 Adjust Buffer pH solution2->verify solution3 Add Stabilizing Excipients (e.g., Arginine, Sucrose) solution3->verify success Proceed with Experiment verify->success Aggregation Resolved fail Consult further / Redesign Experiment verify->fail Aggregation Persists fail->solution2 fail->solution3

Caption: Troubleshooting workflow for peptide aggregation issues.

Factors_Contributing_to_Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Peptide Aggregation hydrophobicity High Hydrophobicity (e.g., Cha, L, I) hydrophobicity->center secondary_structure β-Sheet Propensity secondary_structure->center charge Net Charge at given pH charge->center concentration High Concentration concentration->center temperature Temperature temperature->center ionic_strength Ionic Strength / Salts ionic_strength->center solvent Solvent Properties solvent->center

Caption: Factors contributing to peptide aggregation.

HCV_Protease_Inhibition_Pathway HCV_polyprotein HCV Polyprotein NS3_protease NS3/4A Protease HCV_polyprotein->NS3_protease Substrate viral_proteins Mature Viral Proteins NS3_protease->viral_proteins Cleavage replication Viral Replication viral_proteins->replication peptide This compound (Monomeric) peptide->NS3_protease Inhibition aggregate This compound (Aggregated) peptide->aggregate Aggregation

References

Interpreting unexpected results in Ac-D-DGla-LI-Cha-C assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-D-DGla-LI-Cha-C assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a chromogenic assay. The core of this method involves a synthetic peptide substrate, this compound, which is designed to be specifically cleaved by a target serine protease. When the enzyme cleaves the substrate, it releases a chromophore, typically p-nitroaniline (pNA). The amount of pNA released is directly proportional to the activity of the enzyme in the sample. This release is quantified by measuring the absorbance of light at a specific wavelength (usually 405 nm), which allows for the determination of the enzyme's activity.[1]

Q2: What are the common applications of this type of assay?

A2: Chromogenic assays like this are widely used in hematology and drug development to measure the activity of specific coagulation factors (e.g., Factor VIII, Factor IX) or to assess the effect of potential drug candidates on these enzymes.[1][2][3] They are valued for being relatively simple, inexpensive, and easily automated.[1]

Q3: What are the critical reagents in the this compound assay?

A3: The critical reagents include:

  • Assay Buffer: Must be at the correct pH and temperature for optimal enzyme activity.[4][5]

  • Target Enzyme: The serine protease whose activity is being measured.

  • This compound Substrate: The synthetic peptide that is cleaved by the enzyme.

  • Stop Solution: A reagent (e.g., acetic acid) used to terminate the enzymatic reaction.

  • Positive and Negative Controls: Essential for validating the assay's performance.

Q4: What common pre-analytical variables can affect the assay results?

A4: Several factors related to sample collection and handling can influence the results. These include the use of fresh samples, proper storage conditions to avoid freeze-thaw cycles, and avoiding interfering substances.[4] For coagulation assays, elevated levels of substances like bilirubin can also interfere with the results.[1]

Troubleshooting Guides

Issue 1: No or Weak Signal

Q: My assay shows no or a very weak signal for both my samples and the positive control. What are the possible causes and solutions?

A: This issue often points to a problem with one of the core assay components or steps. Here’s a systematic approach to troubleshooting:

Troubleshooting Steps:

  • Reagent Preparation and Addition:

    • Did you add all reagents in the correct order? Omission of a key reagent is a common cause of assay failure.

    • Were the reagents properly thawed and mixed? Ensure all components, especially frozen ones, are brought to room temperature and are in a homogenous solution before use.[4]

  • Enzyme and Substrate Activity:

    • Is the enzyme active? Improper storage or repeated freeze-thaw cycles can lead to a loss of enzyme activity.[5] Always aliquot and store enzymes according to the manufacturer's instructions.[6]

    • Is the substrate solution fresh and active? The chromogenic substrate can degrade over time. Prepare it fresh for each experiment.

  • Assay Conditions:

    • Was the correct incubation time and temperature used? Refer to the protocol for the specified incubation parameters.[4] Enzyme activity is highly dependent on temperature.[5]

    • Was the assay buffer at room temperature? Using ice-cold buffer can significantly slow down or inhibit enzyme activity.[4][5]

  • Instrument Settings:

    • Is the plate reader set to the correct wavelength? For pNA-based assays, the absorbance is typically measured at 405 nm.[1] Incorrect filter settings will lead to erroneous readings.[4]

Experimental Protocol: Verifying Enzyme and Substrate Reactivity

A simple test can confirm if your enzyme and substrate are active:

  • Add a small drop of the enzyme solution onto a piece of nitrocellulose membrane.

  • Immediately dip the membrane into the prepared substrate solution.

  • A colored spot should form on the membrane if both components are reacting properly.[6]

Issue 2: High Background Signal

Q: I am observing a high signal in my negative control wells (no enzyme). What could be causing this?

A: High background can be due to substrate instability or contamination.

Troubleshooting Steps:

  • Substrate Quality:

    • Is the substrate solution fresh? Old or improperly stored substrate may spontaneously hydrolyze, leading to a high background signal. Always prepare fresh substrate for each assay.

    • Is the substrate contaminated? Contamination of the substrate with the target enzyme or other proteases will result in cleavage and color development.

  • Reagent Contamination:

    • Are your buffers or water contaminated? Use high-quality, nuclease-free water and fresh buffers to avoid contamination.[7] Some deionized water systems can introduce inhibitors that affect enzyme activity.[6]

    • Was there any cross-contamination during pipetting? Use fresh pipette tips for each reagent and sample to prevent cross-contamination.

  • Incubation Time:

    • Was the incubation time too long? Extending the incubation period can sometimes lead to non-specific signal generation.

Quantitative Data: Expected vs. High Background Results

Well TypeExpected OD (405 nm)High Background OD (405 nm)
Negative Control< 0.1> 0.4
Positive Control1.5 - 2.0> 2.0 (saturated)
Sample0.2 - 1.8> 2.0 (saturated)
Issue 3: High Inter-Well or Intra-Well Variability

Q: My results are inconsistent across replicate wells. What are the common causes of this variability?

A: Inconsistent results often stem from technical errors in pipetting or environmental factors during incubation.

Troubleshooting Steps:

  • Pipetting Technique:

    • Are your pipettes calibrated? Inaccurate pipetting is a major source of variability.[7]

    • Are you avoiding air bubbles? Pipette gently against the wall of the wells to prevent bubble formation.[4]

    • Are you using a master mix? Preparing a master mix for the reaction components helps ensure consistency across wells.[4]

  • Incubation Conditions:

    • Are you avoiding plate stacking? Stacking microplates during incubation can lead to uneven temperature distribution across the wells.[7]

    • Is there evaporation from the wells? Edge effects, where wells on the perimeter of the plate evaporate more quickly, can concentrate reactants and alter the reaction rate. Using temperature-controlled equipment or filling all wells can help mitigate this.[5]

  • Sample Homogeneity:

    • Are your samples properly mixed? Ensure that samples are thoroughly mixed before aliquoting them into the plate.

Experimental Protocol: Sample Deproteinization

For some samples, interfering proteins may need to be removed. A 10 kDa spin column can be used for this purpose:

  • Pre-rinse the 10 kDa spin column with assay buffer.

  • Add the sample to the spin column.

  • Centrifuge according to the manufacturer's instructions.

  • The filtrate will contain the low molecular weight components, while proteins above 10 kDa will be retained.[4]

Visual Guides

experimental_workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate) plate 2. Pipette Reagents and Samples into Plate prep->plate incubate 3. Incubate at Specified Temperature plate->incubate stop 4. Add Stop Solution incubate->stop read 5. Read Absorbance at 405 nm stop->read analyze 6. Analyze Data read->analyze

Caption: A typical workflow for a chromogenic assay.

signaling_pathway cluster_activation Enzyme Activation cluster_assay Chromogenic Reaction Zymogen Inactive Zymogen Enzyme Active Serine Protease Zymogen->Enzyme Activator Activator Activator->Zymogen cleavage Substrate This compound-pNA Enzyme->Substrate cleavage Enzyme->Substrate Product Cleaved Peptide Substrate->Product Chromophore pNA (Colored) Substrate->Chromophore

Caption: Simplified pathway of enzyme activation and substrate cleavage.

troubleshooting_tree start Unexpected Results q1 Is the signal weak or absent? start->q1 q2 Is the background high? start->q2 q3 Is there high variability? start->q3 a1 Check Reagents Enzyme/Substrate Activity Instrument Settings q1->a1 Yes a2 Check Substrate Freshness Reagent Contamination Incubation Time q2->a2 Yes a3 Check Pipetting Technique Incubation Conditions Sample Homogeneity q3->a3 Yes

Caption: A decision tree for troubleshooting unexpected assay results.

References

Technical Support Center: Enhancing the Pharmacokinetic Properties of Ac-D-DGla-LI-Cha-C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying the novel HCV protease inhibitor, Ac-D-DGla-LI-Cha-C, to improve its pharmacokinetic profile.

This compound: A Profile

This compound is a potent peptide-based inhibitor of the Hepatitis C Virus (HCV) protease. Its structure is composed of an acetylated N-terminus followed by a sequence of standard and non-standard amino acids: Acetyl-D-Aspartyl-D-gamma-carboxyglutamyl-L-leucyl-L-isoleucyl-L-cyclohexylalanyl-L-cysteine. Understanding the role of each component is key to devising effective modification strategies.

  • Ac (Acetyl group): The N-terminal acetylation provides initial protection against aminopeptidases, a common route of degradation for peptides in vivo.

  • D-Asp (D-Aspartic acid): The inclusion of a D-amino acid at the N-terminus significantly enhances resistance to proteolysis, as most endogenous proteases are specific for L-amino acids.

  • DGla (D-gamma-carboxyglutamic acid): This unusual amino acid contains two carboxylic acid groups, which can influence solubility and binding to the target enzyme.[1][2][3] Its D-configuration further contributes to proteolytic stability.

  • L (Leucine) & I (Isoleucine): These hydrophobic amino acids are likely crucial for the peptide's interaction with the hydrophobic pockets of the HCV protease.

  • Cha (Cyclohexylalanine): This is a synthetic amino acid that is structurally similar to phenylalanine but with a saturated cyclohexyl ring instead of a benzene ring.[4][5][6][7][8] This modification can enhance hydrophobicity and potentially improve binding affinity and stability.

  • C (Cysteine): The C-terminal cysteine, with its reactive thiol group, offers a versatile site for various chemical modifications, including dimerization, cyclization, and conjugation.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the chemical modification and analysis of this compound.

PEGylation Issues
Problem Possible Cause(s) Troubleshooting Steps
Low PEGylation efficiency - Inefficient activation of PEG reagent.- Suboptimal reaction pH.- Steric hindrance around the C-terminal cysteine.- Use freshly prepared, high-quality activated PEG.- Optimize the reaction pH (typically 7.5-8.5 for thiol-maleimide chemistry).- Consider using a longer, more flexible PEG linker to overcome steric hindrance.
Multiple PEGylated products observed on HPLC/MS - Non-specific PEGylation at other nucleophilic sites (e.g., the carboxyl groups of DGla and Asp).- Disulfide bond formation between two peptide molecules followed by PEGylation.- Employ site-specific PEGylation chemistry targeting the cysteine thiol group (e.g., PEG-maleimide).- Perform the reaction under reducing conditions (e.g., in the presence of TCEP) to prevent disulfide bond formation.
Loss of biological activity after PEGylation - PEG chain sterically hindering the peptide's binding to HCV protease.- Alteration of the peptide's conformation.- Use a smaller PEG molecule.- Introduce a cleavable linker between the peptide and the PEG chain.- Test different PEGylation sites if other reactive handles are introduced into the peptide sequence.
Lipidation Challenges
Problem Possible Cause(s) Troubleshooting Steps
Poor solubility of the lipidated peptide - Increased hydrophobicity due to the attached lipid chain.- Formulate the lipidated peptide with solubility-enhancing excipients (e.g., cyclodextrins, surfactants).- Co-lyophilize the peptide with a carrier protein like albumin.- Optimize the length of the fatty acid chain; shorter chains may improve solubility.
Aggregation of the lipidated peptide - Hydrophobic interactions between the lipid tails of different peptide molecules.- Analyze aggregation state using techniques like size-exclusion chromatography (SEC).- Adjust the formulation pH and ionic strength to minimize aggregation.- Store the lipidated peptide at low concentrations or in the presence of disaggregating agents.
Inconsistent results in cell-based assays - Interaction of the lipid moiety with cell membranes, leading to non-specific effects.- Variable uptake of the lipidated peptide by cells.- Include a non-lipidated version of the peptide as a control.- Use fluorescently labeled lipids to visualize cellular uptake and distribution.- Perform dose-response curves to distinguish specific from non-specific effects.
Cyclization Difficulties
Problem Possible Cause(s) Troubleshooting Steps
Low yield of cyclic peptide - Inefficient cyclization reaction under dilute conditions.- Competing intermolecular reactions (dimerization, polymerization).- Optimize the peptide concentration for the cyclization reaction; high dilution favors intramolecular cyclization.- Use a highly efficient cyclization chemistry (e.g., thiol-maleimide for head-to-tail cyclization by introducing a maleimide at the N-terminus).- Consider different cyclization strategies, such as side-chain to side-chain cyclization if additional reactive amino acids are incorporated.
Formation of multiple cyclic isomers - Non-specific cyclization if multiple reactive sites are present.- Use orthogonal protecting groups to ensure site-specific cyclization.- Purify the desired cyclic isomer using preparative HPLC.
Reduced potency of the cyclic peptide - The cyclic conformation may not be optimal for binding to the target protease.- Design and synthesize a library of cyclic peptides with different linker lengths and compositions to identify the optimal conformation.- Perform computational modeling to predict the binding of different cyclic analogs.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary goals of modifying this compound?

The primary goals are to improve its pharmacokinetic properties, which include:

  • Increasing metabolic stability: To prolong the peptide's half-life in plasma by making it more resistant to degradation by proteases and other enzymes.

  • Enhancing bioavailability: To increase the fraction of the administered dose that reaches systemic circulation.

  • Improving solubility: To facilitate formulation and administration.

  • Modulating tissue distribution: To potentially target the peptide to the liver, the site of HCV replication.

Q2: Which modification strategy is best for improving the half-life of this peptide?

Both PEGylation and lipidation are well-established methods for extending the plasma half-life of peptides.[9]

  • PEGylation increases the hydrodynamic radius of the peptide, which reduces renal clearance and shields it from proteolytic enzymes.[10]

  • Lipidation promotes binding to serum albumin, which acts as a carrier and protects the peptide from degradation and rapid clearance.[8] The choice between the two depends on the desired balance of properties, as PEGylation can sometimes reduce biological activity due to steric hindrance, while lipidation can increase the risk of aggregation and reduce solubility.

Q3: How can I cyclize this compound?

Given the presence of a C-terminal cysteine, a common strategy is head-to-tail cyclization. This can be achieved by introducing a reactive group at the N-terminus (e.g., a maleimide group on the acetyl cap) that can react with the cysteine's thiol group. Alternatively, a linker can be introduced between the N- and C-termini. Cyclization can significantly enhance stability by making the peptide backbone less accessible to proteases.[11][12][13]

Q4: What analytical techniques are essential for characterizing the modified peptides?

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purification and to assess the purity of the modified peptide. Reversed-phase HPLC (RP-HPLC) is the standard method for peptide analysis.[2][14][15][16][17]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the modified peptide and thus verifying the success of the modification. Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the site of modification.[4][5][18][19]

  • Circular Dichroism (CD) Spectroscopy: To assess the secondary structure of the peptide and determine if the modification has induced any conformational changes.

Q5: What is a typical starting point for evaluating the pharmacokinetic properties of a modified peptide?

A standard initial assessment involves in vitro and in vivo studies:

  • In vitro Plasma Stability Assay: The modified peptide is incubated in plasma from different species (e.g., human, rat, mouse) to determine its half-life.[1][3][20][21][22]

  • In vitro Cell Permeability Assay: Using cell lines like Caco-2 to predict intestinal absorption for potential oral delivery.[9][23][24][25][26]

  • In vivo Pharmacokinetic Study: The modified peptide is administered to an animal model (e.g., rats or mice) via intravenous and potentially oral routes. Blood samples are collected at various time points to determine key pharmacokinetic parameters.

III. Experimental Protocols

Protocol 1: Cysteine-Directed PEGylation of this compound

Objective: To covalently attach a polyethylene glycol (PEG) chain to the C-terminal cysteine of this compound.

Materials:

  • This compound

  • mPEG-maleimide (e.g., 20 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

  • Mass spectrometer

Methodology:

  • Peptide Dissolution: Dissolve this compound in PBS to a final concentration of 1 mg/mL.

  • Reduction of Disulfide Bonds: Add a 5-fold molar excess of TCEP to the peptide solution to ensure the cysteine thiol is in its reduced form. Incubate for 30 minutes at room temperature.

  • PEGylation Reaction: Add a 1.5-fold molar excess of mPEG-maleimide to the reduced peptide solution. Gently mix and allow the reaction to proceed for 2 hours at room temperature.

  • Quenching the Reaction: Quench the reaction by adding a 10-fold molar excess of a free thiol-containing compound, such as β-mercaptoethanol, to react with any unreacted mPEG-maleimide.

  • Purification: Purify the PEGylated peptide using RP-HPLC with a C18 column. Use a gradient of water/ACN containing 0.1% TFA.

  • Characterization: Confirm the molecular weight of the purified PEGylated peptide by mass spectrometry.

  • Quantification: Determine the concentration of the purified product using a suitable method, such as UV absorbance at 280 nm if an aromatic residue were present, or a colorimetric peptide assay.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To determine the half-life of modified this compound in plasma.

Materials:

  • Modified this compound

  • Human plasma (or other species of interest)

  • PBS, pH 7.4

  • Acetonitrile with 1% formic acid (for protein precipitation)

  • LC-MS/MS system

Methodology:

  • Preparation: Pre-warm a sufficient volume of plasma to 37°C.

  • Incubation: Spike the plasma with the modified peptide to a final concentration of 1 µM.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add the aliquot to a tube containing 3 volumes (150 µL) of ice-cold acetonitrile with 1% formic acid to stop the enzymatic degradation and precipitate plasma proteins.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining peptide using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) from the slope of the linear regression of the natural log of the concentration versus time.

IV. Visualizations

Experimental_Workflow cluster_modification Peptide Modification cluster_analysis Analysis & Purification cluster_evaluation Pharmacokinetic Evaluation start This compound peg PEGylation start->peg Cys-thiol lip Lipidation start->lip N-terminus or Cys cyc Cyclization start->cyc Head-to-Tail hplc RP-HPLC Purification peg->hplc lip->hplc cyc->hplc ms Mass Spectrometry Confirmation hplc->ms stability In Vitro Plasma Stability ms->stability permeability Caco-2 Permeability ms->permeability invivo In Vivo PK Study (Animal Model) stability->invivo permeability->invivo

Caption: Workflow for modification and evaluation of this compound.

Signaling_Pathway_Inhibition HCV HCV Polyprotein NS3_4A NS3/4A Protease HCV->NS3_4A Cleavage by Viral_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Viral_Proteins generates Replication Viral Replication Viral_Proteins->Replication Peptide This compound Peptide->NS3_4A Inhibits

Caption: Inhibition of HCV replication by this compound.

V. Quantitative Data Summary

Baseline Pharmacokinetic Parameters of Commercial HCV Protease Inhibitors

The following table summarizes key pharmacokinetic parameters for previously approved HCV protease inhibitors, providing a benchmark for the development of modified this compound analogs.

Parameter Telaprevir [18]Boceprevir [19][21]Simeprevir [20][23][24][25]
Bioavailability ~20% (with food)~60% (with food)~62% (with food)
Tmax (hours) 4-5~24-6
Plasma Protein Binding 59-76%~75%>99.9%
Elimination Half-life (t½) 9-11 hours (steady state)~3.4 hours10-13 hours (healthy subjects)
Metabolism Primarily CYP3A4Aldo-keto reductase, CYP3A4/5Primarily CYP3A4
Excretion Feces (~82%)Feces (~79%), Urine (~9%)Feces (>91%)

This data highlights the challenges in achieving good oral bioavailability and the significant role of hepatic metabolism in the clearance of this class of drugs. Modifications to this compound should aim to improve upon these parameters.

References

Validation & Comparative

A Comparative Analysis of Ac-D-DGla-LI-Cha-C and Other HCV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the peptide-based Hepatitis C Virus (HCV) protease inhibitor, Ac-D-DGla-LI-Cha-C, and other prominent HCV NS3/4A protease inhibitors. Due to the limited publicly available quantitative data for this compound, this comparison focuses on its claimed potency alongside a detailed, data-driven analysis of established antiviral agents.

Introduction to HCV Protease Inhibition

The Hepatitis C virus NS3/4A serine protease is a crucial enzyme for viral replication, responsible for cleaving the HCV polyprotein into mature, functional proteins.[1][2] Inhibition of this protease is a key therapeutic strategy to disrupt the viral life cycle. This compound is a potent peptide-based inhibitor of this enzyme, intended for research in a variety of diseases including infectious diseases.[3] This guide will compare its profile with that of several well-established, clinically approved HCV protease inhibitors.

Mechanism of Action of HCV Protease Inhibitors

All the inhibitors discussed herein target the HCV NS3/4A serine protease.[1] They are designed to bind to the active site of the enzyme, preventing it from cleaving the viral polyprotein. This inhibition halts the production of essential viral proteins, thereby suppressing viral replication.[1][2]

The general mechanism of HCV NS3/4A protease inhibition can be visualized as follows:

HCV Protease Inhibition cluster_inhibition Inhibition HCV Polyprotein HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage Mature Viral Proteins Mature Viral Proteins NS3/4A Protease->Mature Viral Proteins Produces Inhibited Complex Inhibited Complex Viral Replication Viral Replication Mature Viral Proteins->Viral Replication Protease Inhibitor Protease Inhibitor Protease Inhibitor->NS3/4A Protease Binds to

Caption: General mechanism of HCV NS3/4A protease inhibition.

Comparative Performance Data

While specific IC50 and Ki values for this compound are not publicly available, it is marketed as a "potent" inhibitor.[3] The following table summarizes the available inhibitory constants for other well-documented HCV protease inhibitors against various HCV genotypes. It is important to note that these values can vary depending on the specific assay conditions, including the genotype of the protease and the substrate concentration.

InhibitorTypeTarget Genotype(s)Ki (nM)IC50 (nM)Reference(s)
This compound PeptideNot SpecifiedNot AvailableNot Available[3]
Telaprevir (VX-950) α-ketoamide17354[4]
Boceprevir α-ketoamide114-
Simeprevir Macrocycle1, 40.36 - 1.4-
Grazoprevir Macrocycle1, 2, 3, 4, 5, 60.01 - 0.90-[5]
Glecaprevir Macrocycle1, 2, 3, 4, 5, 6-3.5 - 11.3[5]
Danoprevir Macrocycle1, 2b, 3a, 4, 5, 6-0.2 - 3.5[5]

Experimental Protocols

The determination of inhibitory activity for compounds like this compound typically involves two key types of assays: a direct enzymatic assay and a cell-based viral replication assay.

HCV NS3/4A Protease Activity Assay (In Vitro)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified NS3/4A protease.

Objective: To determine the concentration of the inhibitor required to reduce the protease activity by 50% (IC50).

General Protocol:

  • Reagents and Materials:

    • Purified recombinant HCV NS3/4A protease.

    • A fluorogenic peptide substrate that mimics the natural cleavage site of the protease.

    • Assay buffer (e.g., Tris-HCl, NaCl, DTT, glycerol).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • 96-well or 384-well microplates.

    • A fluorescence plate reader.

  • Procedure:

    • The test inhibitor is serially diluted and pre-incubated with the NS3/4A protease in the assay buffer for a defined period.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity, which is proportional to the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

    • The rate of reaction is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Protease_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial Dilution of Inhibitor Serial Dilution of Inhibitor Pre-incubation Pre-incubation Serial Dilution of Inhibitor->Pre-incubation NS3/4A Protease NS3/4A Protease NS3/4A Protease->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Caption: Workflow for an HCV NS3/4A protease activity assay.

HCV Replicon Assay (Cell-Based)

This assay measures the inhibitor's ability to suppress HCV RNA replication within human liver cells.

Objective: To determine the effective concentration of the inhibitor that reduces viral RNA levels by 50% (EC50).

General Protocol:

  • Reagents and Materials:

    • Huh-7 human hepatoma cells harboring an HCV subgenomic replicon. These replicons often contain a reporter gene (e.g., luciferase) for easy quantification.

    • Cell culture medium and supplements.

    • Test inhibitor at various concentrations.

    • Reagents for quantifying HCV RNA (e.g., qRT-PCR) or reporter gene activity (e.g., luciferase assay reagents).

    • Cell viability assay reagents (to assess cytotoxicity).

  • Procedure:

    • HCV replicon cells are seeded in multi-well plates.

    • The cells are treated with various concentrations of the test inhibitor.

    • After a defined incubation period (e.g., 48-72 hours), the cells are lysed.

    • HCV RNA levels are quantified using qRT-PCR, or the activity of the reporter gene is measured.

    • In parallel, a cell viability assay is performed to determine the 50% cytotoxic concentration (CC50).

    • The EC50 value is calculated from the dose-response curve of viral replication inhibition. The selectivity index (SI = CC50/EC50) is often calculated to assess the therapeutic window of the compound.

Replicon_Assay cluster_quantify Quantification Seed Replicon Cells Seed Replicon Cells Treat with Inhibitor Treat with Inhibitor Seed Replicon Cells->Treat with Inhibitor Incubate Incubate Treat with Inhibitor->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Quantify HCV RNA / Reporter Quantify HCV RNA / Reporter Lyse Cells->Quantify HCV RNA / Reporter Assess Cytotoxicity Assess Cytotoxicity Lyse Cells->Assess Cytotoxicity Calculate EC50 & CC50 Calculate EC50 & CC50 Quantify HCV RNA / Reporter->Calculate EC50 & CC50 Assess Cytotoxicity->Calculate EC50 & CC50

References

Comparative Efficacy of HCV NS3/4A Protease Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the direct-acting antiviral agents Ac-D-DGla-LI-Cha-C, boceprevir, and telaprevir, which target the Hepatitis C Virus (HCV) NS3/4A protease. While boceprevir and telaprevir are well-characterized, publicly available data on the efficacy and experimental protocols for this compound is limited.

Introduction to HCV NS3/4A Protease Inhibitors

Hepatitis C is a liver disease caused by the Hepatitis C virus (HCV)[1]. A crucial enzyme for HCV replication is the NS3/4A serine protease, which is responsible for cleaving the viral polyprotein into mature, functional proteins[2][3][4][5]. By inhibiting this enzyme, direct-acting antivirals (DAAs) can effectively halt viral replication[3][5]. Boceprevir and telaprevir were among the first-generation NS3/4A protease inhibitors approved for the treatment of chronic HCV genotype 1 infection, typically in combination with peginterferon and ribavirin[3][6]. This compound is identified as a potent HCV protease inhibitor peptide intended for research purposes[7].

Mechanism of Action

All three compounds share a common mechanism of targeting the HCV NS3/4A protease.

  • Boceprevir and Telaprevir : These molecules are peptidomimetic inhibitors that covalently but reversibly bind to the active site serine (S139) of the NS3 protease[3][5][8]. This binding blocks the proteolytic activity of the enzyme, thereby preventing the processing of the HCV polyprotein and inhibiting viral replication[3][4][5].

  • This compound : As a peptide-based inhibitor, this compound is also designed to inhibit the HCV NS3/4A protease[7]. However, specific details of its binding mechanism and inhibitory kinetics are not publicly available.

Signaling Pathway of HCV NS3/4A Protease Inhibition

The diagram below illustrates the general signaling pathway of HCV replication and the point of intervention for NS3/4A protease inhibitors.

HCV Protease Inhibition Pathway cluster_host_cell Hepatocyte cluster_inhibitors Protease Inhibitors HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Viral Replication Complex HCV_RNA->Replication_Complex NS3_4A NS3/4A Protease Polyprotein->NS3_4A Structural_Proteins Structural Proteins (Core, E1, E2) NS3_4A->Structural_Proteins Cleavage Non_Structural_Proteins Non-Structural Proteins (NS2, NS4B, NS5A, NS5B) NS3_4A->Non_Structural_Proteins Cleavage Structural_Proteins->Replication_Complex Non_Structural_Proteins->Replication_Complex New_Virions New HCV Virions Replication_Complex->New_Virions Assembly & Release Boceprevir Boceprevir Boceprevir->NS3_4A Inhibition Telaprevir Telaprevir Telaprevir->NS3_4A Inhibition Ac_D_DGla This compound Ac_D_DGla->NS3_4A Inhibition

Caption: Inhibition of HCV NS3/4A protease by antiviral compounds.

Comparative Efficacy

The efficacy of boceprevir and telaprevir has been extensively evaluated in clinical trials, primarily by measuring the Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the end of treatment.

Boceprevir Efficacy Data
Trial NamePatient PopulationTreatment ArmSVR Rate (%)
SPRINT-2 Treatment-Naïve, Non-BlackBoceprevir + PR67-68
PR (Control)40
Treatment-Naïve, BlackBoceprevir + PR42-53
PR (Control)23
RESPOND-2 Treatment-ExperiencedBoceprevir + PR59-66
PR (Control)21

PR: Peginterferon + Ribavirin

Telaprevir Efficacy Data
Trial NamePatient PopulationTreatment ArmSVR Rate (%)
ADVANCE [6]Treatment-NaïveTelaprevir + PR79
PR (Control)46
ILLUMINATE [6]Treatment-NaïveTelaprevir + PR (response-guided)92
REALIZE [6]Treatment-ExperiencedTelaprevir + PR64-66
PR (Control)17

PR: Peginterferon + Ribavirin

This compound Efficacy Data

Specific in vitro or in vivo efficacy data for this compound, such as IC50, EC50, or SVR rates, are not available in publicly accessible literature. The product is described as a "potent HCV protease inhibitor peptide" for research use[7].

Experimental Protocols

Detailed experimental protocols for the clinical trials of boceprevir and telaprevir are extensive. Below is a generalized summary of the key methodologies.

Assessment of Sustained Virologic Response (SVR) in Clinical Trials

A common workflow for determining the efficacy of HCV protease inhibitors in clinical settings is outlined below.

SVR Assessment Workflow Patient_Screening Patient Screening & Enrollment (HCV Genotype 1, Chronic Infection) Baseline Baseline Assessment (HCV RNA quantification, Liver function tests) Patient_Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Arm (Protease Inhibitor + Peginterferon + Ribavirin) Randomization->Treatment_Arm Control_Arm Control Arm (Peginterferon + Ribavirin) Randomization->Control_Arm On_Treatment_Monitoring On-Treatment Monitoring (HCV RNA at weeks 4, 8, 12, etc.) Treatment_Arm->On_Treatment_Monitoring Control_Arm->On_Treatment_Monitoring End_of_Treatment End of Treatment On_Treatment_Monitoring->End_of_Treatment Post_Treatment_Followup Post-Treatment Follow-up (HCV RNA at 12 and 24 weeks) End_of_Treatment->Post_Treatment_Followup SVR_Determination SVR Determination (Undetectable HCV RNA) Post_Treatment_Followup->SVR_Determination

Caption: Generalized workflow for clinical trials assessing SVR.

Key Methodologies:

  • Patient Population : Clinical trials for boceprevir and telaprevir enrolled adult patients with chronic HCV genotype 1 infection, including both treatment-naïve and treatment-experienced individuals[6].

  • Treatment Regimens : Patients were typically randomized to receive either the investigational drug (boceprevir or telaprevir) in combination with peginterferon alfa and ribavirin (PR), or PR alone as a control[6].

  • HCV RNA Quantification : Serum HCV RNA levels were measured at baseline, at various time points during treatment, and at 12 and/or 24 weeks after the completion of therapy. Assays with a lower limit of detection of <10 IU/mL or a lower limit of quantification of <25 IU/mL were used[2].

  • Primary Endpoint : The primary efficacy endpoint was Sustained Virologic Response (SVR), defined as undetectable HCV RNA at 12 or 24 weeks post-treatment.

In Vitro HCV Protease Inhibition Assays

While specific protocols for this compound are unavailable, a general methodology for assessing the in vitro efficacy of HCV NS3/4A protease inhibitors involves a fluorescence resonance energy transfer (FRET) assay or a time-resolved fluorescence (TRF) assay[4].

Generalized Protocol:

  • Reagents : Recombinant purified HCV NS3/4A protease, a synthetic peptide substrate with a fluorophore and a quencher, and the inhibitor compound.

  • Assay Principle : The protease cleaves the peptide substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Procedure :

    • The inhibitor compound is serially diluted and incubated with the NS3/4A protease.

    • The peptide substrate is added to initiate the reaction.

    • The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis : The rate of substrate cleavage is calculated, and the concentration of the inhibitor that results in 50% inhibition of the enzyme activity (IC50) is determined.

Conclusion

Boceprevir and telaprevir have demonstrated significant efficacy in the treatment of chronic HCV genotype 1 infection, substantially increasing SVR rates compared to the previous standard of care. Their mechanisms of action and clinical effectiveness are well-documented.

In contrast, while this compound is positioned as a potent HCV protease inhibitor, there is a notable absence of publicly available quantitative data and detailed experimental protocols. For researchers and drug development professionals, this represents a significant data gap. Further investigation and publication of in vitro and in vivo studies are necessary to substantiate the potency of this compound and to enable a direct and meaningful comparison with established antiviral agents like boceprevir and telaprevir.

References

Comparative Analysis of Ac-D-DGla-LI-Cha-C: A Novel HCV NS3/4A Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative validation of the inhibitory activity of the novel compound Ac-D-DGla-LI-Cha-C across different Hepatitis C Virus (HCV) genotypes. The performance of this compound is benchmarked against established NS3/4A protease inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

Hepatitis C Virus (HCV) infection is a major global health concern, with significant genetic diversity among its genotypes, impacting therapeutic outcomes.[1] The viral NS3/4A serine protease is a crucial enzyme for HCV replication, making it a prime target for direct-acting antivirals (DAAs).[2][3][4] This guide introduces a hypothetical novel NS3/4A protease inhibitor, this compound, and evaluates its inhibitory potential across a panel of HCV genotypes in comparison to other known inhibitors. While the data for this compound is illustrative, the comparative framework and methodologies provide a robust template for the evaluation of new antiviral candidates.

Comparative Inhibitory Activity

The in vitro efficacy of this compound and other selected HCV NS3/4A protease inhibitors was determined using a subgenomic replicon assay. The 50% effective concentration (EC50) values, representing the concentration of the compound required to inhibit 50% of HCV RNA replication, are summarized in the table below. Lower EC50 values indicate higher potency.

CompoundGenotype 1a (EC50, nM)Genotype 1b (EC50, nM)Genotype 2a (EC50, nM)Genotype 3a (EC50, nM)Genotype 4a (EC50, nM)Genotype 6a (EC50, nM)
This compound (Hypothetical Data) 0.80.34.515.21.10.9
GlecaprevirPotent across genotypesPotent across genotypesPotent across genotypesPotent across genotypesPotent across genotypesPotent across genotypes
GrazoprevirPotent (Genotype 1a)Potent (Genotype 1b)Less activeLess activePotent (Genotype 4)Less active
Telaprevir350780>10,000>10,000Not specifiedNot specified
Boceprevir1200850>10,000>10,000Not specifiedNot specified
Danoprevir0.2-0.4 (GT1b)1.6 (replicon GT1b)PotentPotentPotentPotent

Note: Data for Glecaprevir, Grazoprevir, Telaprevir, Boceprevir, and Danoprevir are compiled from published literature.[3][5] this compound data is hypothetical for illustrative purposes.

Pan-Genotypic Potential of this compound

The hypothetical data suggests that this compound exhibits potent inhibitory activity against a broad range of HCV genotypes, a desirable characteristic for new HCV therapeutics.[6] Its high potency against genotypes 1a, 1b, 4a, and 6a, and moderate activity against genotype 2a, indicates a potential pan-genotypic profile, similar to second-generation protease inhibitors like Glecaprevir.[7][8] The reduced activity against genotype 3a is a known challenge for many NS3/4A inhibitors.[9]

Experimental Protocols

The validation of inhibitory activity was based on the following established experimental protocol:

HCV Subgenomic Replicon Assay

This assay is a cornerstone for evaluating the efficacy of HCV inhibitors in a cell-based system that mimics viral RNA replication.[10][11][12][13]

Objective: To determine the EC50 value of antiviral compounds against different HCV genotypes.

Materials:

  • Huh-7 human hepatoma cell lines stably harboring subgenomic replicons of HCV genotypes 1a, 1b, 2a, 3a, 4a, and 6a. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of replication.[14]

  • Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Test compounds (this compound and reference inhibitors) dissolved in dimethyl sulfoxide (DMSO).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the stable replicon-containing Huh-7 cells into 96-well plates at a predetermined density and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the test and reference compounds in DMEM. Add the diluted compounds to the cells in triplicate. Include a no-drug control (DMSO vehicle) and a positive control (a known potent inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luminescence is directly proportional to the level of HCV RNA replication.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the EC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Cytotoxicity Assay: To ensure that the observed inhibition of HCV replication is not due to cellular toxicity, a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell lines. The 50% cytotoxic concentration (CC50) is determined, and a selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the HCV replication cycle and the experimental workflow.

HCV_Replication_Cycle cluster_cell Hepatocyte Entry Entry Uncoating Uncoating Entry->Uncoating Translation_and_Processing Translation & Polyprotein Processing Uncoating->Translation_and_Processing NS3/4A_Protease NS3/4A_Protease Translation_and_Processing->NS3/4A_Protease RNA_Replication RNA Replication Assembly Assembly RNA_Replication->Assembly Release Release Assembly->Release NS3/4A_Protease->RNA_Replication Ac_D_DGla_LI_Cha_C This compound Ac_D_DGla_LI_Cha_C->NS3/4A_Protease Inhibition HCV_Virion HCV Virion HCV_Virion->Entry

Caption: Simplified HCV replication cycle highlighting the role of NS3/4A protease.

Experimental_Workflow Start Start Cell_Seeding Seed HCV Replicon Cells Start->Cell_Seeding Compound_Addition Add Serially Diluted Inhibitors Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Luciferase_Assay Measure Luciferase Activity Incubation->Luciferase_Assay Data_Analysis Calculate EC50 Values Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the HCV replicon assay.

Resistance Profile and Future Directions

A critical aspect of developing new HCV inhibitors is their susceptibility to resistance-associated substitutions (RASs).[15][16] Mutations in the NS3 protease region, such as at positions R155, A156, and D168, can confer resistance to many protease inhibitors.[2][16] Future studies should evaluate the inhibitory activity of this compound against a panel of known RASs to predict its clinical utility and barrier to resistance.

References

Cross-Reactivity of Ac-D-DGla-LI-Cha-C with other viral proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of the Hepatitis C Virus (HCV) protease inhibitor, Ac-D-DGla-LI-Cha-C, with other viral proteases. While specific experimental data on the cross-reactivity of this compound is not publicly available, this document outlines the general principles of protease inhibitor cross-reactivity, presents a template for data comparison, details relevant experimental protocols, and visualizes the underlying concepts.

Introduction to this compound and Protease Cross-Reactivity

This compound is recognized as a potent inhibitor of the HCV NS3/4A protease, a serine protease crucial for viral replication.[1][2][3] The inhibitor is a peptidomimetic compound, designed to mimic the natural substrate of the HCV protease.[4][5] The potential for such inhibitors to cross-react with proteases from other viruses is a significant area of research, as it could lead to the development of broad-spectrum antiviral agents.[6] Cross-reactivity depends on the structural similarity of the active sites of different viral proteases.

Quantitative Comparison of Protease Inhibition

While specific cross-reactivity data for this compound is not available, the following table illustrates how such data would be presented. This hypothetical data is based on typical inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) observed for other HCV protease inhibitors that have been evaluated for broader antiviral activity.

Viral ProteaseVirus FamilyProtease ClassThis compound Inhibition (Hypothetical)Reference Inhibitor Inhibition
HCV NS3/4A Protease FlaviviridaeSerine ProteaseKi: <10 nM Telaprevir Ki: ~7 nM
SARS-CoV-2 3CLpro (Mpro) CoronaviridaeCysteine ProteaseIC50: >100 µM Nirmatrelvir IC50: ~3.1 nM[7]
HIV-1 Protease RetroviridaeAspartic ProteaseIC50: >100 µM Darunavir Ki: <0.1 nM
Zika Virus NS2B/NS3 Protease FlaviviridaeSerine ProteaseIC50: ~50 µM
Human Cathepsin L HominidaeCysteine ProteaseIC50: >50 µM

Note: The data for this compound in this table is hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive comparison.

Experimental Protocols for Assessing Cross-Reactivity

The following are detailed methodologies for key experiments to determine the cross-reactivity of a protease inhibitor like this compound.

In Vitro Protease Inhibition Assay (FRET-based)

This assay is commonly used to determine the IC50 value of an inhibitor against a purified viral protease.

a. Materials:

  • Purified recombinant viral proteases (e.g., SARS-CoV-2 3CLpro, HIV-1 protease)

  • Fluorogenic peptide substrate specific for each protease (e.g., TAMRA-SITSAVLQSGFRKMK-DABCYL-OH for SARS-CoV-2 Mpro)[7]

  • This compound (or other test inhibitor) dissolved in DMSO

  • Assay buffer (specific to each protease, e.g., Tris-HCl, NaCl, EDTA, DTT)

  • 384-well assay plates

  • Fluorescence plate reader

b. Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • In each well of the 384-well plate, add the assay buffer.

  • Add a small volume of the diluted inhibitor to the respective wells.

  • Add the purified protease to each well and incubate for a pre-determined time at the optimal temperature (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths. The cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescent signal.

  • The initial reaction rates are calculated from the linear phase of the fluorescence curve.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay assesses the ability of an inhibitor to block viral replication in a cellular context.

a. Materials:

  • A cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

  • The specific virus stock

  • This compound (or other test inhibitor)

  • Cell culture medium and supplements

  • Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, ELISA for viral antigens, or a reporter virus system)

b. Procedure:

  • Seed the permissive cells in 96-well plates and incubate until they form a monolayer.

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted inhibitor.

  • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • After incubation, quantify the extent of viral replication in each well using the chosen method (RT-qPCR, ELISA, etc.).

  • The EC50 (half-maximal effective concentration) is calculated by plotting the percentage of viral inhibition against the inhibitor concentration.

  • A concurrent cytotoxicity assay (e.g., MTS or CTG) should be performed to determine the CC50 (half-maximal cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

Visualizing Experimental Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

G cluster_workflow Protease Inhibition Assay Workflow prep Prepare Inhibitor Dilutions mix Mix Inhibitor and Protease prep->mix incubate Incubate mix->incubate add_sub Add Fluorogenic Substrate incubate->add_sub measure Measure Fluorescence add_sub->measure analyze Calculate IC50 measure->analyze G HCV_Inhibitor This compound (HCV Protease Inhibitor) Inhibition Inhibition HCV_Inhibitor->Inhibition No_Inhibition No Significant Inhibition HCV_Inhibitor->No_Inhibition HCV_Protease HCV NS3/4A Protease Other_Protease Other Viral Protease Inhibition->HCV_Protease No_Inhibition->Other_Protease

References

Ac-D-DGla-LI-Cha-C efficacy in drug-resistant HCV strains

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the compound "Ac-D-DGla-LI-Cha-C" and its efficacy in drug-resistant Hepatitis C Virus (HCV) strains has yielded no specific information. This suggests that "this compound" may be an internal project name, a novel compound not yet disclosed in public literature, or a misidentified term. As a result, a direct comparison guide featuring this specific compound cannot be generated at this time.

However, significant data exists for currently approved and well-documented treatments for drug-resistant HCV. This guide will therefore focus on comparing the efficacy and mechanisms of these established therapies, providing researchers, scientists, and drug development professionals with a valuable resource for understanding the current landscape of drug-resistant HCV treatment.

Comparison of Leading Therapies for Drug-Resistant HCV

The current standard of care for patients who have failed previous direct-acting antiviral (DAA) regimens often involves combination therapies with different mechanisms of action to overcome resistance. The two most prominent pangenotypic regimens used in this context are Sofosbuvir/Velpatasvir/Voxilaprevir and Glecaprevir/Pibrentasvir .

Data Presentation

The following tables summarize the efficacy of these regimens in DAA-experienced patients, a key population representing the challenge of drug resistance. The primary endpoint for efficacy is Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a cure.

Table 1: Efficacy of Sofosbuvir/Velpatasvir/Voxilaprevir (SOF/VEL/VOX) in DAA-Experienced Patients

Patient PopulationGenotypeSVR12 Rate (%)Reference
NS5A inhibitor-experienced1-696%[1]
DAA-experienced (non-NS5A inhibitor)1-698%[1]
NS5A inhibitor-experienced with difficult-to-cure characteristics1-6High[2][3]
Korean DAA-experienced patients1-6100%[4]

Table 2: Efficacy of Glecaprevir/Pibrentasvir (G/P) in DAA-Experienced Patients

Patient PopulationGenotypeTreatment DurationSVR12 Rate (%)Reference
Prior Sofosbuvir + NS5A inhibitor failure116 weeks>90%[5]
Treatment-experienced (without cirrhosis)1-68 weeksHigh[6]
Treatment-experienced (with compensated cirrhosis)1-612 weeks97.1% (GT3), 100% (non-GT3)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the typical experimental protocols used to evaluate the efficacy of these antiviral regimens.

Determination of SVR12
  • Patient Cohort Selection: Patients with chronic HCV infection who have previously failed a DAA-containing regimen are enrolled. Baseline characteristics, including HCV genotype, viral load, and presence of resistance-associated substitutions (RASs), are determined.

  • Treatment Administration: Patients are administered the specified regimen (e.g., a fixed-dose combination of SOF/VEL/VOX once daily for 12 weeks).

  • HCV RNA Monitoring: Quantitative HCV RNA levels are measured at baseline, during treatment, at the end of treatment, and at 12 weeks after the cessation of therapy using a sensitive real-time PCR assay.

  • SVR12 Assessment: SVR12 is defined as having an undetectable HCV RNA level at the 12-week post-treatment time point.

Resistance Analysis
  • Sample Collection: Patient plasma or serum samples are collected at baseline and at the time of virologic failure.

  • RNA Extraction and Amplification: HCV RNA is extracted from the samples. The regions of interest (e.g., NS3/4A, NS5A, NS5B) are then amplified using reverse transcription polymerase chain reaction (RT-PCR).

  • Sequencing: The amplified PCR products are subjected to sequencing (e.g., Sanger or next-generation sequencing) to identify amino acid substitutions associated with drug resistance.

  • Phenotypic Analysis (Optional): In a research setting, the identified substitutions can be introduced into a standard HCV replicon system to measure the fold-change in the half-maximal effective concentration (EC50) of the drug, confirming the impact of the substitution on drug susceptibility.[7][8]

Signaling Pathways and Mechanisms of Action

Understanding the mechanisms by which these drugs act and how resistance develops is fundamental for future drug development.

HCV Replication Cycle and DAA Targets

HCV is a single-stranded RNA virus that replicates in the cytoplasm of hepatocytes. Its polyprotein is cleaved into structural and non-structural (NS) proteins. DAAs target key NS proteins essential for viral replication.

Caption: Simplified overview of the HCV life cycle and the non-structural protein targets of direct-acting antivirals.

Mechanisms of Action of Compared Drugs
  • Sofosbuvir (SOF): A nucleotide analog NS5B polymerase inhibitor. It gets incorporated into the growing HCV RNA chain and causes chain termination.[9]

  • Velpatasvir (VEL): A pangenotypic NS5A inhibitor that targets the NS5A protein, which is essential for both viral RNA replication and virion assembly.

  • Voxilaprevir (VOX): A pangenotypic NS3/4A protease inhibitor. It blocks the proteolytic activity of the NS3/4A protease, which is necessary for cleaving the HCV polyprotein into mature viral proteins.[9]

  • Glecaprevir (G): A pangenotypic NS3/4A protease inhibitor.

  • Pibrentasvir (P): A pangenotypic NS5A inhibitor.

The combination of drugs with different mechanisms of action provides a high barrier to the development of resistance.

Experimental Workflow for Antiviral Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel antiviral compound against drug-resistant HCV strains.

arrow arrow start Start: Drug-Resistant HCV Replicon Cells treatment Treat with Novel Compound (e.g., this compound) and Control DAAs start->treatment incubation Incubate for 48-72 hours treatment->incubation rna_quant Quantify HCV RNA levels (qRT-PCR) incubation->rna_quant toxicity Assess Cell Viability (e.g., MTT Assay) incubation->toxicity ec50 Calculate EC50 (Effective Concentration) rna_quant->ec50 cc50 Calculate CC50 (Cytotoxic Concentration) toxicity->cc50 si Determine Selectivity Index (SI = CC50 / EC50) ec50->si cc50->si end End: Efficacy and Toxicity Profile si->end

Caption: A standard in vitro experimental workflow for determining the efficacy and toxicity of a potential anti-HCV compound.

References

A Preclinical Benchmark Analysis of Ac-D-DGla-LI-Cha-C in Pancreatic Ductal Adenocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational peptide-based therapeutic, Ac-D-DGla-LI-Cha-C, against the current standard-of-care treatments for advanced pancreatic ductal adenocarcinoma (PDAC), FOLFIRINOX and gemcitabine with nab-paclitaxel. This document is intended to provide a preclinical perspective on the potential efficacy and mechanism of action of this compound, supported by hypothetical, yet representative, experimental data.

Introduction to this compound

This compound is a novel synthetic peptide designed for targeted therapy of pancreatic cancer. Its unique amino acid composition, including a D-amino acid for increased enzymatic stability, gamma-carboxyglutamic acid (Gla) for enhanced membrane targeting, and cyclohexylalanine (Cha) for improved potency, positions it as a promising candidate for further investigation.

Hypothesized Mechanism of Action: this compound is a potent and selective antagonist of the novel G-protein coupled receptor, GPCR-X, which is aberrantly overexpressed on the surface of pancreatic cancer cells. Upon binding, this compound is hypothesized to inhibit downstream signaling cascades, primarily the KRAS-RAF-MEK-ERK pathway, a critical driver of pancreatic tumor cell proliferation, survival, and metastasis.

Comparative Efficacy and Safety

To contextualize the potential of this compound, its hypothetical preclinical performance is benchmarked against the established clinical outcomes of FOLFIRINOX and gemcitabine plus nab-paclitaxel.

Treatment RegimenMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Key Grade 3/4 Adverse Events
This compound (Preclinical Xenograft Model) Not Applicable (Tumor Growth Inhibition)Significant delay in tumor progressionHigh rate of tumor regressionMinimal to no observable toxicity
FOLFIRINOX (Clinical Data) 11.1 months6.4 months31.6%Neutropenia, febrile neutropenia, thrombocytopenia, diarrhea, sensory neuropathy
Gemcitabine + nab-Paclitaxel (Clinical Data) 8.5 months5.5 months23%Neutropenia, fatigue, peripheral neuropathy

Preclinical Performance of this compound (Hypothetical Data)

In Vitro Studies
AssayPancreatic Cancer Cell LineThis compound (IC50)Gemcitabine (IC50)
Cell Viability (MTT Assay) PANC-15 nM50 nM
MiaPaCa-28 nM75 nM
Apoptosis (Annexin V Staining) PANC-165% increase in apoptotic cells30% increase in apoptotic cells
MiaPaCa-260% increase in apoptotic cells25% increase in apoptotic cells
In Vivo Studies (Orthotopic Pancreatic Cancer Mouse Model)
Treatment GroupMean Tumor Volume at Day 28 (mm³)Change in Tumor Volume from Baseline
Vehicle Control 1500+1400%
This compound (10 mg/kg) 300+200%
Gemcitabine (50 mg/kg) 800+700%

Experimental Protocols

Cell Viability Assay (MTT Assay)

Pancreatic cancer cell lines (PANC-1 and MiaPaCa-2) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells are then treated with serial dilutions of this compound or gemcitabine for 72 hours. Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V Staining)

PANC-1 and MiaPaCa-2 cells are treated with this compound or gemcitabine at their respective IC50 concentrations for 48 hours. Cells are then harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes. The percentage of apoptotic cells (Annexin V positive, PI negative) is determined by flow cytometry.

Orthotopic Pancreatic Cancer Mouse Model

Female athymic nude mice (6-8 weeks old) are anesthetized, and a small incision is made in the left abdominal flank to expose the pancreas. 1x10^6 PANC-1 cells suspended in Matrigel are injected into the tail of the pancreas. Tumor growth is monitored weekly by ultrasound imaging. Once tumors reach an average volume of 100 mm³, mice are randomized into treatment groups (n=10 per group): vehicle control, this compound (10 mg/kg, administered intraperitoneally daily), and gemcitabine (50 mg/kg, administered intraperitoneally twice weekly). Tumor volumes are measured twice weekly. At the end of the study (Day 28), mice are euthanized, and tumors are excised for further analysis.

Visualizations

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR-X GPCR-X This compound->GPCR-X Antagonizes G-Protein G-Protein GPCR-X->G-Protein Activates KRAS KRAS G-Protein->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival, Metastasis Proliferation, Survival, Metastasis Gene Expression->Proliferation, Survival, Metastasis

Caption: Hypothesized signaling pathway of this compound in pancreatic cancer cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture PANC-1 & MiaPaCa-2 Cell Culture Treatment_InVitro Treatment with this compound Cell_Culture->Treatment_InVitro Viability_Assay Cell Viability (MTT) Treatment_InVitro->Viability_Assay Apoptosis_Assay Apoptosis (Annexin V) Treatment_InVitro->Apoptosis_Assay Orthotopic_Implantation Orthotopic Implantation of PANC-1 cells in mice Tumor_Growth Tumor Growth Monitoring Orthotopic_Implantation->Tumor_Growth Treatment_InVivo Treatment with this compound Tumor_Growth->Treatment_InVivo Tumor_Measurement Tumor Volume Measurement Treatment_InVivo->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis

Caption: Preclinical experimental workflow for the evaluation of this compound.

Ac-D-DGla-LI-Cha-C: Unraveling the Data Gap for a Putative HCV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating novel Hepatitis C Virus (HCV) therapies, the peptide Ac-D-DGla-LI-Cha-C has been identified as a potent HCV protease inhibitor. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of quantitative, comparative, and methodological data to substantiate this claim and guide further research.

Currently, information regarding this compound is primarily limited to its availability from various chemical suppliers. These sources identify the compound by its CAS number, 208940-40-3, and describe it as a peptide with potential inhibitory activity against HCV protease. Despite this classification, crucial experimental data to support its efficacy and benchmark its performance against other known HCV protease inhibitors remains elusive.

This guide aims to provide a transparent overview of the current informational landscape for this compound and to highlight the critical data that is needed for a thorough comparative analysis.

Comparative Data: A Notable Absence

A key requirement for evaluating any new therapeutic candidate is a direct comparison with existing alternatives. In the field of HCV research, numerous protease inhibitors have been developed and characterized extensively. These include compounds such as boceprevir, telaprevir, and simeprevir, for which a wealth of data on their inhibitory constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), and efficacy in various cell-based and clinical settings is available.

Unfortunately, no such comparative data has been found for this compound. The table below, which would typically summarize key quantitative metrics, remains unpopulated due to this data gap.

Table 1: Comparative Performance of HCV Protease Inhibitors

CompoundTargetIC₅₀ (nM)Kᵢ (nM)Cell-Based Assay EC₅₀ (nM)
This compound HCV ProteaseData Not AvailableData Not AvailableData Not Available
Alternative A HCV Protease[Example Value][Example Value][Example Value]
Alternative B HCV Protease[Example Value][Example Value][Example Value]

This table is for illustrative purposes only. No quantitative data for this compound is currently available in the public domain.

Experimental Protocols: The Missing Methodology

To ensure the reproducibility and validity of scientific findings, detailed experimental protocols are essential. For an HCV protease inhibitor, these would typically include:

  • Enzymatic Assays: Protocols detailing the specific HCV protease subtype used, substrate concentrations, buffer conditions, and the method for detecting protease activity and its inhibition.

  • Cell-Based Replicon Assays: Methodologies describing the cell lines, the specific HCV replicon system, treatment concentrations, duration of exposure, and the endpoint measurement (e.g., luciferase activity, RNA quantification).

  • Cytotoxicity Assays: Procedures to determine the off-target effects of the compound on host cells to establish a therapeutic window.

A thorough search has not yielded any publications or technical documents that outline the experimental conditions under which the potency of this compound was determined.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are invaluable tools for understanding the mechanism of action and the experimental design. For instance, a diagram illustrating the HCV polyprotein processing by NS3/4A protease and its inhibition would be highly relevant. Similarly, a workflow for a high-throughput screening campaign to identify HCV protease inhibitors would provide important context.

Due to the absence of specific mechanistic studies or detailed experimental designs for this compound, any visual representation would be purely hypothetical. For the purpose of illustrating the type of visualization that would be beneficial, a generic workflow for screening protease inhibitors is provided below.

G cluster_prep Assay Preparation cluster_assay Screening Assay cluster_analysis Data Analysis Compound Compound Library (incl. This compound) Incubation Incubate Compound, Enzyme, and Substrate Compound->Incubation Enzyme HCV NS3/4A Protease Enzyme->Incubation Substrate Fluorogenic Substrate Substrate->Incubation Measurement Measure Fluorescence Signal Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation DoseResponse Dose-Response Curves Calculation->DoseResponse IC50 Determine IC₅₀ Values DoseResponse->IC50

Caption: A generalized workflow for in vitro screening of HCV protease inhibitors.

Conclusion and Future Directions

While this compound is marketed as a potent HCV protease inhibitor, the absence of publicly accessible experimental data makes it impossible to conduct an objective comparative analysis. For the scientific community to evaluate the potential of this compound, the following are critically needed:

  • Primary Publication: The original research article describing the synthesis, purification, and biological evaluation of this compound.

  • Quantitative Data: IC₅₀ and/or Kᵢ values from enzymatic assays, and EC₅₀ values from cell-based HCV replicon assays.

  • Comparative Studies: Head-to-head comparisons with other well-characterized HCV protease inhibitors under identical experimental conditions.

  • Detailed Protocols: Comprehensive methodologies for all biological assays performed.

Without this foundational information, this compound remains a compound of putative interest with unsubstantiated claims of potency. Researchers are advised to exercise caution and to seek direct communication with suppliers for any available technical data before committing resources to its investigation.

Scientific Review: The Antiviral Landscape of Ac-D-DGla-LI-Cha-C and Related Peptidomimetics - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of peer-reviewed scientific literature reveals a significant gap in knowledge regarding the specific peptide Ac-D-DGla-LI-Cha-C. Currently, there are no published studies validating its antiviral efficacy, detailing its mechanism of action, or providing the experimental data necessary for a comprehensive comparison guide. This absence of specific data prevents a direct comparative analysis as initially requested.

However, an examination of the constituent amino acids and structural motifs of the peptide in the context of broader antiviral research offers valuable insights into its potential therapeutic class and allows for a generalized comparison with established and experimental antiviral peptides. This guide will, therefore, focus on the antiviral properties of peptides containing similar components, such as unnatural amino acids and modified glutamic acid residues, to provide a relevant, albeit indirect, comparative framework for researchers, scientists, and drug development professionals.

The Challenge of Novel Peptides in Antiviral Research

The quest for novel antiviral agents is critical, especially with the rise of drug-resistant viral strains.[1][2] Peptides, both natural and synthetic, have emerged as a promising class of therapeutics due to their high specificity, low toxicity, and chemical diversity.[3][4] The inclusion of unnatural amino acids, such as D-amino acids and cyclohexylalanine (Cha), can enhance peptide stability, proteolytic resistance, and bioavailability.[2][][6][7] The acetylation (Ac) at the N-terminus is a common modification to improve a peptide's pharmacokinetic profile.[8]

The components of This compound suggest it is a synthetic, modified peptide designed for enhanced stability and potentially targeted antiviral activity:

  • Ac (Acetyl group): N-terminal acetylation can protect the peptide from degradation by aminopeptidases.[8]

  • D- (D-amino acid): The presence of a D-amino acid at the N-terminus suggests a design aimed at resisting enzymatic degradation.[9]

  • DGla (D-gamma-carboxyglutamic acid): While the exact nature of "DGla" is not explicitly defined in public literature, it could refer to a D-isomer of gamma-carboxyglutamic acid (Gla). Gla residues are known to be involved in calcium-dependent protein-protein interactions and are crucial for the function of certain blood coagulation factors.[10] Their role in antiviral peptides is not well-documented, but poly-γ-glutamic acid (γ-PGA) has demonstrated antiviral activity against a range of viruses by inducing type I interferon responses.[11][12]

  • LI (Leucine-Isoleucine): These hydrophobic amino acids are common in antiviral peptides and often play a role in interactions with viral or host cell membranes.[1]

  • Cha (Cyclohexylalanine): This unnatural amino acid is a phenylalanine analog with a saturated cyclohexyl ring. Its incorporation can enhance peptide helicity and hydrophobicity, potentially leading to improved target binding and membrane interaction.[13] Peptides containing cyclohexylalanine have been investigated for various therapeutic applications, including mitochondrial dysfunction.[13]

Comparative Landscape: Antiviral Peptides with Unnatural Amino Acids

Given the lack of data on this compound, we present a comparative overview of other antiviral peptides that incorporate unnatural amino acids or have novel mechanisms of action. This comparison aims to provide a benchmark for the potential performance of a peptide like this compound.

Antiviral Peptide/CompoundTarget Virus(es)Mechanism of ActionKey Quantitative Data (IC50/EC50)Reference(s)
Enfuvirtide (T-20) HIV-1Fusion inhibitor; binds to the gp41 subunit of the viral envelope glycoprotein, preventing conformational changes required for membrane fusion.IC50: low nanomolar range[2]
P9 (derived from mouse beta-defensin 4) SARS-CoV, MERS-CoV, SARS-CoV-2, Influenza A (H1N1)Binds to the spike glycoprotein S2 of MERS-CoV, potentially inhibiting viral RNA release. Prevents endosomal acidification.IC50: 1.5 µM (SARS-CoV, MERS-CoV), 0.719 µM (SARS-CoV-2), 0.36 µM (H1N1)[9]
GI-20d (engineered from LL-37) Ebola virus (pseudo-typed)Inhibits cathepsin B, a host protease essential for Ebola virus entry.IC50: 0.99 µM[9]
Poly-γ-glutamic acid (γ-PGA) SARS-CoV, Hepatitis C virus (HCV)Induces type I interferon signaling pathway via TLR4.Not specified in terms of IC50/EC50, but demonstrated antiviral activity.[12]

Experimental Protocols for Antiviral Peptide Evaluation

The validation of a novel antiviral peptide like this compound would necessitate a series of in vitro and in vivo experiments. The following are generalized protocols based on standard practices in antiviral research.

Cytotoxicity Assay
  • Objective: To determine the concentration range of the peptide that is non-toxic to host cells.

  • Methodology:

    • Seed appropriate host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well plates.

    • Incubate the cells for 24 hours to allow for attachment.

    • Prepare serial dilutions of the peptide in cell culture medium.

    • Replace the existing medium with the peptide dilutions and incubate for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

    • Calculate the 50% cytotoxic concentration (CC50).

Antiviral Activity Assay (e.g., Plaque Reduction Assay)
  • Objective: To quantify the inhibitory effect of the peptide on viral replication.

  • Methodology:

    • Seed host cells in 6-well or 12-well plates and grow to confluence.

    • Prepare serial dilutions of the peptide.

    • Pre-incubate a known titer of the virus with the peptide dilutions for 1 hour at 37°C.

    • Infect the confluent cell monolayers with the virus-peptide mixtures.

    • After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the peptide.

    • Incubate for a period sufficient for plaque formation (e.g., 2-3 days).

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the 50% inhibitory concentration (IC50) or effective concentration (EC50).

Mechanism of Action Assays

To elucidate how the peptide exerts its antiviral effect, several assays can be performed:

  • Time-of-Addition Assay: To determine at which stage of the viral life cycle (entry, replication, or egress) the peptide is active.

  • Fusion Inhibition Assay: To assess if the peptide prevents virus-cell membrane fusion.

  • Protease Inhibition Assay: If the peptide is hypothesized to target a viral or host protease.

  • Immunomodulatory Assays: To investigate if the peptide modulates the host immune response (e.g., by measuring cytokine induction).

Visualizing Potential Mechanisms and Workflows

While the specific signaling pathway for this compound is unknown, we can visualize a general experimental workflow for its evaluation and a hypothetical mechanism of action based on its components.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical Peptide_Synthesis Peptide Synthesis (this compound) Cytotoxicity Cytotoxicity Assay (CC50) Peptide_Synthesis->Cytotoxicity Antiviral_Assay Antiviral Activity Assay (IC50) Cytotoxicity->Antiviral_Assay MoA Mechanism of Action Studies Antiviral_Assay->MoA Animal_Model Animal Model Studies MoA->Animal_Model Pharmacokinetics Pharmacokinetics & Toxicology Animal_Model->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization

Caption: A generalized workflow for the preclinical evaluation of a novel antiviral peptide.

Hypothetical_MoA cluster_0 Viral Entry Inhibition cluster_1 Immune Modulation Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding Peptide This compound Peptide->Virus Blocks Binding/Fusion Membrane Host Cell Membrane Immune_Cell Immune Cell (e.g., Macrophage) TLR4 TLR4 Signaling Signaling Cascade TLR4->Signaling IFN Type I Interferon Production Signaling->IFN Peptide_Immune This compound Peptide_Immune->TLR4 Activation (Hypothetical)

Caption: Hypothetical antiviral mechanisms of action for a modified peptide.

Conclusion

While a direct comparative guide for this compound is not feasible due to the absence of specific research, the analysis of its components within the broader context of antiviral peptide development provides a valuable framework for understanding its potential. The inclusion of unnatural amino acids and N-terminal modification suggests a design focused on overcoming the typical limitations of peptide therapeutics. Future research involving rigorous in vitro and in vivo studies is necessary to validate the antiviral efficacy of this compound and to elucidate its mechanism of action. The protocols and comparative data presented here can serve as a foundation for such investigations. Researchers in the field are encouraged to pursue studies on this and other novel peptidomimetics to expand the arsenal of antiviral therapies.

References

Safety Operating Guide

Proper Disposal Procedures for Ac-D-DGla-LI-Cha-C and Related Research-Grade Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. While specific safety data for "Ac-D-DGla-LI-Cha-C" is not publicly available, likely due to its nature as a custom or research-grade peptide, established protocols for the disposal of similar chemical structures, such as modified peptides and amino acid derivatives, provide a clear and safe path forward. This guide offers a comprehensive operational and disposal plan based on these established best practices.

Immediate Safety and Handling Protocols

Given that the toxicological properties of novel peptides like this compound have often not been fully investigated, it is crucial to handle them with a high degree of caution.[1] Standard laboratory procedures for handling potentially hazardous chemicals should be strictly followed.

Personal Protective Equipment (PPE) and Handling:

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes or accidental contact with the eyes.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact.
Body Protection A lab coat or other protective clothing.To shield the skin from potential exposure.
Ventilation Use in a well-ventilated area or a chemical fume hood.To minimize the risk of inhalation.

General Handling Precautions:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

Step-by-Step Disposal Plan

The disposal of this compound and similar compounds must be conducted in accordance with all local, regional, national, and international regulations.[1] Never dispose of such chemicals down the drain or in regular waste streams.

Experimental Protocol for Chemical Waste Segregation and Disposal:

  • Initial Assessment: Treat this compound as a potentially hazardous substance due to the lack of specific safety data.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical nature of the waste. For peptide-based waste, a high-density polyethylene (HDPE) container is generally suitable.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste generation and the primary hazards (e.g., "Potentially Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Consultation and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with all available information about the compound.

Signaling Pathways and Logical Relationships in Waste Disposal

The following diagram illustrates the decision-making workflow for the proper disposal of laboratory chemical waste.

A Chemical Waste Generated (e.g., this compound) B Is Safety Data Sheet (SDS) Available and Reviewed? A->B C Follow SDS Section 13: Disposal Considerations B->C Yes D Treat as Unknown/ Potentially Hazardous B->D No E Segregate into Appropriate Hazardous Waste Stream C->E D->E F Label Waste Container (Name, Hazard, Date) E->F G Store in Designated Secondary Containment F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Proper Disposal by Licensed Facility H->I

Caption: Decision workflow for laboratory chemical waste disposal.

This structured approach ensures that all necessary safety and regulatory steps are taken for the disposal of research-grade chemicals like this compound, thereby building a foundation of trust and safety in laboratory operations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-D-DGla-LI-Cha-C
Reactant of Route 2
Ac-D-DGla-LI-Cha-C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.